6-Phenyl-5-(piperazin-1-yl)pyridazin-3(2H)-one
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-phenyl-4-piperazin-1-yl-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O/c19-13-10-12(18-8-6-15-7-9-18)14(17-16-13)11-4-2-1-3-5-11/h1-5,10,15H,6-9H2,(H,16,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTLOOVKBRJZVLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC(=O)NN=C2C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90377632 | |
| Record name | 6-Phenyl-5-(piperazin-1-yl)pyridazin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90377632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132814-16-5 | |
| Record name | 6-Phenyl-5-(piperazin-1-yl)pyridazin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90377632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 6-Phenyl-5-(piperazin-1-yl)pyridazin-3(2H)-one: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a proposed synthetic protocol for 6-Phenyl-5-(piperazin-1-yl)pyridazin-3(2H)-one, a molecule of interest in medicinal chemistry due to the established broad biological activities of the pyridazinone scaffold.[1][2] The synthesis involves a two-step procedure commencing with the formation of a key chloro-substituted intermediate, followed by a nucleophilic substitution with piperazine. This document details the experimental procedures, presents quantitative data for related compounds, and visualizes the synthetic workflow and a potential biological signaling pathway.
Core Synthesis Strategy
The synthesis of the target compound, this compound, is proposed to proceed through a two-step synthetic sequence. The initial step involves the synthesis of the intermediate, 6-phenyl-5-chloro-pyridazin-3(2H)-one. This intermediate is then subjected to a nucleophilic aromatic substitution reaction with piperazine to yield the final product.
Caption: Proposed two-step synthesis workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 6-Phenyl-5-chloro-pyridazin-3(2H)-one
This procedure is adapted from methodologies for the synthesis of similar 6-phenyl-5-halopyridazinones.
Materials:
-
Mucochloric acid
-
Benzene
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Hydrazine hydrate
-
Hydrochloric acid (HCl)
-
Ethanol
-
Dichloromethane (DCM)
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
Friedel-Crafts Acylation: To a stirred solution of mucochloric acid in benzene, add anhydrous aluminum chloride portion-wise at 0-5 °C. The reaction mixture is then stirred at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Work-up: The reaction mixture is poured onto a mixture of ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to yield 3,4-dichloro-5-phenylfuran-2(5H)-one.
-
Cyclization: The crude 3,4-dichloro-5-phenylfuran-2(5H)-one is dissolved in ethanol, and hydrazine hydrate is added dropwise. The mixture is refluxed for several hours.
-
Isolation: After cooling, the precipitated solid is filtered, washed with cold ethanol, and dried to afford 6-phenyl-5-chloro-pyridazin-3(2H)-one. The product can be further purified by recrystallization.
Step 2: Synthesis of this compound
This protocol is adapted from the synthesis of 3-piperazin-1-yl-1H-pyridazin-6-one.[3]
Materials:
-
6-Phenyl-5-chloro-pyridazin-3(2H)-one
-
Piperazine (anhydrous)
-
Ethanol (absolute)
-
Sodium hydroxide (NaOH) solution (2 M)
Procedure:
-
Nucleophilic Substitution: In a round-bottom flask, dissolve 6-phenyl-5-chloro-pyridazin-3(2H)-one in absolute ethanol. Add an excess of anhydrous piperazine (approximately 2.5 equivalents) to the solution. The excess piperazine acts as both the nucleophile and a base to neutralize the HCl generated during the reaction.[3]
-
Reaction: The reaction mixture is stirred at room temperature for 15 minutes and then heated to reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[3]
-
Isolation of Intermediate: After completion, the solvent is removed under reduced pressure. The residue is taken up in water and the crude product, this compound, can be isolated by filtration.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography.
Data Presentation
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) | Reference |
| 4-(4-chlorobenzyl)-6-phenylpyridazin-3(2H)-one | C₁₇H₁₃ClN₂O | 296.75 | 296 | 72 | [4] |
| 4-(2-nitrobenzyl)-6-phenylpyridazin-3(2H)-one | C₁₇H₁₃N₃O₃ | 307.30 | 170 | 96 | [4] |
| 4-(4-fluorobenzyl)-6-phenylpyridazin-3(2H)-one | C₁₇H₁₃FN₂O | 280.30 | 280 | 58 | [4] |
| 6-Acety-4-(4-nitrophenyl)l-2-phenylpyridazin-3-(2H)-one | C₁₈H₁₃N₃O₄ | 335.32 | 182-183 | 89 | [5] |
| 6-(4-Fluorobenzoyl)-4-(4-nitrophenyl)-2-phenylpyridazin-3-(2H)-one | C₂₃H₁₄FN₃O₄ | 415.38 | 177-178 | 80 | [5] |
Spectral Data for Analagous Compounds:
-
¹H NMR (DMSO-d₆, δ ppm) of 4-(4-chlorobenzyl)-6-phenylpyridazin-3(2H)-one: 2.96 (s, 2H, CH₂-Ar), 7.38–7.45 (m, 3H, H-Ar), 7.61 (d, 2H, J = 8.4 Hz, H-Ar), 7.70 (d, 2H, J = 8.4 Hz, H-Ar), 7.80 (d, 2H, J = 8.4 Hz, H-Ar), 7.90 (s, 1H, CH-pyri), 10.84 (s, 1H, CONH).[4]
-
¹³C NMR (DMSO-d₆, δ ppm) of 4-(2,6-dichlorobenzyl)-6-phenylpyridazin-3(2H)-one: 160.77, 144.32, 140.31, 135.15, 133.23, 130.63, 129.77, 129.56, 129.44, 129.32, 126.06, 125.95, 31.44.[4]
-
FT-IR (ATR, cm⁻¹) of 4-(4-chlorobenzyl)-6-phenylpyridazin-3(2H)-one: 3304 (NH), 3124–2893 (CH), 1647 (C=O), 1600 (N=C).[4]
Biological Context and Potential Signaling Pathway
Pyridazinone derivatives are a well-established class of heterocyclic compounds with a wide array of pharmacological activities, including notable effects on the cardiovascular system.[1][2] Many derivatives have been investigated for their antihypertensive and vasodilator properties.[6][7][8][9][10][11][12][13][14] The vasodilator effects of some pyridazinones are attributed to their ability to act as direct-acting vasodilators or as phosphodiesterase (PDE) inhibitors.[9][10] Inhibition of PDE3, for instance, leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn activates protein kinase A (PKA). PKA can then phosphorylate various downstream targets, ultimately leading to the relaxation of vascular smooth muscle and vasodilation.
References
- 1. sarpublication.com [sarpublication.com]
- 2. scispace.com [scispace.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis, characterization and antihypertensive activity of pyridazinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Antihypertensive Activity of Some Novel Pyridazinones – Oriental Journal of Chemistry [orientjchem.org]
- 8. iajpr.com [iajpr.com]
- 9. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyridazinone derivatives: design, synthesis, and in vitro vasorelaxant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis of potent vasodilating agents: in silico and in vitro evaluation of 6-(4-substitutedphenyl)-3-pyridazinone derivatives as potential hydralazine analogues - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of 6-phenyl-5-(piperazin-1-yl)pyridazin-3(2H)-one Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 6-phenyl-5-(piperazin-1-yl)pyridazin-3(2H)-one and its derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to its diverse pharmacological activities, including potential as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents.[1][2] This document details synthetic methodologies, experimental protocols, and quantitative data to support research and development in this area.
Core Synthetic Strategies
The synthesis of this compound derivatives typically originates from readily available precursors, with two primary routes being the most prevalent: one starting from 3,6-dichloropyridazine and another from maleic anhydride. Further modifications are then carried out on the core structure to generate a library of derivatives.
Synthetic Route 1: From 3,6-Dichloropyridazine
This common and efficient two-step synthesis begins with the commercially available 3,6-dichloropyridazine. The initial step involves a nucleophilic aromatic substitution to introduce the piperazine moiety, followed by hydrolysis to form the pyridazinone ring.
The first step is a nucleophilic substitution where one of the chlorine atoms on 3,6-dichloropyridazine is displaced by piperazine. This reaction is typically carried out in a solvent like ethanol at reflux temperature. The use of a base such as triethylamine or potassium carbonate is often employed to neutralize the hydrochloric acid generated during the reaction.[3] The subsequent step involves the hydrolysis of the remaining chlorine atom to yield the pyridazin-3(2H)-one core. This can be achieved through either acid- or base-catalyzed hydrolysis.[3]
Synthetic Route 2: From Maleic Anhydride
An alternative approach utilizes maleic anhydride as the starting material. This method involves the condensation of maleic anhydride or its derivatives with hydrazine to form the pyridazine ring.[4] This route is particularly useful for accessing a variety of substituted pyridazinones by employing substituted hydrazines or maleic anhydride derivatives.
Experimental Protocols
This section provides detailed experimental methodologies for the key synthetic steps.
Protocol 1: Synthesis of 3-Chloro-6-(piperazin-1-yl)pyridazine
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3,6-dichloropyridazine (1.0 equivalent) in ethanol.
-
Reagent Addition: Add piperazine (1.2 equivalents) and triethylamine (1.5 equivalents) to the solution.
-
Reaction: Heat the mixture to reflux and stir for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: Dissolve the residue in dichloromethane and wash with water. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product. Further purification can be achieved by recrystallization from a suitable solvent system such as ethanol/water.[3]
Protocol 2: Synthesis of this compound (General Procedure)
-
Reaction Setup: A mixture of a 6-aryl-5-chloro-3(2H)-pyridazinone precursor and an appropriate piperazine derivative is used.
-
Reaction Conditions: The reaction is typically carried out in a suitable solvent, and may be heated to facilitate the substitution reaction.
-
Work-up and Purification: Standard work-up procedures involving extraction and washing are followed. The final product is often purified by crystallization or column chromatography.
Protocol 3: Synthesis of 6-(4-(2-Fluorophenyl)piperazin-1-yl)-3(2H)-pyridazinone-2-acetyl-2-(substituted benzal)hydrazone derivatives
-
Step A: Synthesis of 3-chloro-6-[4-(2-fluorophenyl)piperazine-1-yl]pyridazine: Commercial 3,6-dichloropyridazine is reacted with (2-fluorophenyl)piperazine in ethanol.
-
Step B: Synthesis of 6-(4-(2-fluorophenyl)piperazine-1-yl)-3(2H)-pyridazinone: The product from Step A is hydrolyzed in hot glacial acetic acid.
-
Step C: Synthesis of Ethyl 6-(4-(2-fluorophenyl)piperazine-1-yl)-3(2H)-pyridazinone-2-yl-acetate: The pyridazinone from Step B is reacted with ethyl bromoacetate in acetone in the presence of K2CO3.
-
Step D: Synthesis of 6-(4-(2-fluorophenyl)piperazine-1-yl)-3(2H)-pyridazinone-2-yl-acetohydrazide: The ester from Step C is condensed with hydrazine hydrate.
-
Step E: Synthesis of title compounds: The acetohydrazide from Step D (0.01 mol) and a substituted/non-substituted benzaldehyde (0.01 mol) are stirred in ethanol (15 mL) and refluxed for 6 hours. The reaction mixture is then poured into ice water. The resulting precipitate is filtered, dried, and crystallized from a methanol:water mixture (8:2, v/v).
Data Presentation
The following tables summarize quantitative data for the synthesis of representative this compound derivatives and their intermediates.
Table 1: Synthesis of 3-Chloro-6-(piperazin-1-yl)pyridazine Intermediate
| Reactants | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 3,6-Dichloropyridazine, Piperazine | Ethanol | Triethylamine | Reflux | 4-6 | 80-90 (estimated) | [3] |
Table 2: Synthesis of 6-Aryl-pyridazin-3-one Derivatives
| Starting Material | Reagents | Yield (%) | m.p. (°C) | Reference |
| 6-Acetyl-4-(4-nitrophenyl)-2-phenylpyridazin-3-(2H)-one | - | 89 | 182-183 | [5] |
| 6-(4-Fluorobenzoyl)-4-(4-nitrophenyl)-2-phenylpyridazin-3-(2H)-one | - | 80 | 177-178 | [5][6] |
| 4-(2-(4-halophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-one | Phosphorus oxychloride | 86 | 179-181 | [7] |
| 4-(2-(4-halophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-one | Ethyl chloroformate | 61 | 173-175 | [7] |
Table 3: Characterization Data for Selected Derivatives
| Compound | Molecular Formula | MS (m/z) | ¹H-NMR (δ ppm) | Reference |
| 6-Acetyl-4-(4-nitrophenyl)-2-phenylpyridazin-3-(2H)-one | C₁₈H₁₃N₃O₄ | 335 (M⁺) | 2.51 (s, 3H, CH₃), 7.51-8.31 (m, 9H, Ar-H & pyridazine H5) | [5] |
| 4-(2-(4,4-dichlorophenyl)hydrazinyl)-3-chloro-6-phenylpyridazine | C₁₆H₁₂Cl₂N₄ | 330 (M⁺), 332 (M⁺+2), 334 (M⁺+4) | 4.35 (s, 1H, NH), 4.40 (s, 1H, NH), 6.64 (s, 1H, pyridazine-H), 6.71-7.97 (m, 9H, Ar-H) | [7] |
Visualizations
Experimental and Logical Workflows
The following diagrams illustrate the synthetic pathways and logical relationships in the synthesis and evaluation of this compound derivatives.
Caption: General synthetic workflow for pyridazinone derivatives.
Signaling Pathways
Derivatives of this compound have been investigated for their effects on various biological pathways. The following diagrams illustrate some of these targeted signaling cascades.
Caption: Mechanism of MAO-B inhibition by pyridazinone derivatives.[8][9][10][11]
Caption: Adrenergic receptor signaling pathway modulated by pyridazinone derivatives.[12][13][14]
References
- 1. Exploring the therapeutic potential of pyridazinone derivatives: A comprehensive review | EurekAlert! [eurekalert.org]
- 2. Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2 H)-one in Different Pharmaceutical Solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. scispace.com [scispace.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. β1-adrenergic receptors activate two distinct signaling pathways in striatal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 13. β1-Adrenergic receptors activate two distinct signaling pathways in striatal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. adrenergic receptor signaling pathway Gene Ontology Term (GO:0071875) [informatics.jax.org]
Unveiling the Core Mechanism of Action: A Technical Guide to 6-Phenyl-5-(piperazin-1-yl)pyridazin-3(2H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the core mechanism of action of 6-Phenyl-5-(piperazin-1-yl)pyridazin-3(2H)-one, a member of the pharmacologically significant pyridazinone class of compounds. While direct experimental data for this specific molecule is limited in publicly available literature, this document synthesizes findings from closely related 6-phenylpyridazin-3(2H)-one analogs to elucidate its putative biological activity. The primary mechanism of action for this class of compounds is the inhibition of phosphodiesterase (PDE) enzymes, particularly PDE3 and PDE4. This inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, resulting in a cascade of downstream effects, including positive inotropic (cardiotonic) and vasodilatory actions. This guide presents the underlying signaling pathways, quantitative data from analogous compounds, and detailed experimental protocols relevant to the study of this molecule's mechanism of action.
Introduction
Pyridazinone derivatives are a well-established class of heterocyclic compounds with a diverse range of biological activities, including cardiotonic, antihypertensive, anti-inflammatory, and anticancer effects.[1][2] The core structure, a six-membered ring with two adjacent nitrogen atoms, lends itself to various substitutions, allowing for the fine-tuning of pharmacological properties. The 6-phenyl-pyridazin-3(2H)-one scaffold, in particular, has been a focus of research for its cardiovascular effects.[3][4] This guide focuses on the specific derivative, this compound, and its anticipated mechanism of action based on extensive research on its structural analogs.
Core Mechanism of Action: Phosphodiesterase Inhibition
The predominant mechanism of action for many pyridazinone derivatives is the inhibition of phosphodiesterase (PDE) enzymes.[5][6] PDEs are a superfamily of enzymes that hydrolyze cyclic nucleotides, such as cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), thus regulating their intracellular concentrations. By inhibiting PDEs, pyridazinones prevent the degradation of these second messengers, leading to their accumulation and the subsequent activation of downstream signaling pathways.
For the 6-phenyl-pyridazin-3(2H)-one class, inhibition of PDE3 is a key mechanism underlying their cardiotonic and vasodilatory effects.[7] PDE3, also known as cGMP-inhibited phosphodiesterase, is highly expressed in cardiac and vascular smooth muscle cells.
Signaling Pathway
The inhibition of PDE3 by a 6-phenyl-pyridazin-3(2H)-one derivative like the topic compound leads to the following signaling cascade in cardiomyocytes:
-
Inhibition of PDE3: The compound binds to the active site of PDE3, preventing the hydrolysis of cAMP to AMP.
-
Increased Intracellular cAMP: The intracellular concentration of cAMP rises.
-
Activation of Protein Kinase A (PKA): cAMP binds to the regulatory subunits of PKA, causing the release and activation of its catalytic subunits.
-
Phosphorylation of Target Proteins: Activated PKA phosphorylates several key proteins involved in cardiac contractility, including:
-
L-type calcium channels: Phosphorylation increases calcium influx into the cell during an action potential.
-
Phospholamban: Phosphorylation relieves its inhibition of the sarcoplasmic reticulum Ca²⁺-ATPase (SERCA2a), leading to increased calcium uptake into the sarcoplasmic reticulum.
-
-
Enhanced Cardiac Contractility: The increased intracellular calcium availability and uptake by the sarcoplasmic reticulum result in a stronger and more efficient contraction of the heart muscle, producing a positive inotropic effect.
Quantitative Data from Analogous Compounds
| Compound | Target | IC₅₀ (µM) | Source Organism | Reference |
| 6-[4-(5-methyl-3-oxo-2,3,4,5-tetrahydropyridazin-6-yl)-phenyl]pyridazin-3(2H)-one | PDE3 | 0.07 | Cat | [5] |
| 4-(5-methoxy-1H-indol-3-yl)-6-methylpyridazin-3(2H)-one | PDE4B | 0.251 | Human | [6] |
| 6-[3,4-Dihydro-3-oxo-1,4(2H)-benzoxazin-7-yl]-2,3,4,5-tetrahydro-5-methylpyridazin-3-one (Bemoradan) | PDE3 | Potent | Canine | [8] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of pyridazinone derivatives.
Phosphodiesterase (PDE) Inhibition Assay
This protocol describes a common method for determining the in vitro inhibitory activity of a compound against a specific PDE isoform.
Detailed Protocol:
-
Enzyme and Substrate Preparation: Recombinant human PDE3 is diluted in an appropriate assay buffer. The substrate, [³H]-cAMP, is also prepared in the same buffer.
-
Compound Preparation: The test compound, this compound, is dissolved in DMSO to create a stock solution, from which serial dilutions are made.
-
Assay Reaction: The assay is typically performed in a 96-well plate. The reaction mixture contains the PDE3 enzyme, the test compound at various concentrations, and the assay buffer.
-
Initiation and Incubation: The reaction is initiated by the addition of [³H]-cAMP. The plate is then incubated at 37°C for a specified time.
-
Termination: The reaction is stopped, often by boiling the plate or adding a stop solution.
-
Product Quantification: The amount of hydrolyzed [³H]-cAMP (i.e., [³H]-AMP) is determined. This often involves the use of a secondary enzyme, such as 5'-nucleotidase, to convert [³H]-AMP to [³H]-adenosine, which can then be separated from the unreacted [³H]-cAMP using ion-exchange resin. The radioactivity of the product is measured using a scintillation counter.
-
Data Analysis: The percentage of PDE inhibition for each concentration of the test compound is calculated relative to a control (no inhibitor). The IC₅₀ value, the concentration of the compound that causes 50% inhibition of the enzyme activity, is then determined by plotting the percent inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vitro Cardiotonic Activity Assay (Isolated Perfused Heart)
This protocol describes the evaluation of the positive inotropic effects of a compound using an isolated perfused heart preparation (Langendorff or similar setup).
Detailed Protocol:
-
Heart Isolation: A laboratory animal (e.g., rabbit or guinea pig) is anesthetized, and the heart is rapidly excised and placed in ice-cold Krebs-Henseleit buffer.[9]
-
Langendorff Perfusion: The aorta is cannulated and the heart is mounted on a Langendorff apparatus for retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant temperature (37°C) and pressure.
-
Measurement of Contractility: A force transducer is attached to the apex of the ventricle to measure the force of contraction. A balloon catheter may also be inserted into the left ventricle to measure left ventricular developed pressure (LVDP).
-
Stabilization and Baseline Recording: The heart is allowed to stabilize for a period, during which baseline measurements of contractile force, heart rate, and coronary flow are recorded.
-
Compound Administration: The test compound is administered into the perfusion solution in a cumulative dose-dependent manner.
-
Data Acquisition and Analysis: The effects of the compound on myocardial contractility and other hemodynamic parameters are continuously recorded. The percentage change from baseline is calculated for each dose to construct a dose-response curve and determine the EC₅₀ (the concentration that produces 50% of the maximal effect).
Structure-Activity Relationships (SAR)
The pharmacological activity of 6-phenyl-pyridazin-3(2H)-one derivatives is significantly influenced by the nature and position of substituents on the phenyl ring and the pyridazinone core. For instance, the presence of a methyl group at the 5-position of a dihydropyridazinone ring has been shown to enhance PDE3 inhibitory potency.[5] The piperazine moiety at the 5-position of the title compound is expected to influence its solubility, pharmacokinetic properties, and potentially its interaction with the PDE active site.
Conclusion
Based on the extensive body of research on 6-phenyl-pyridazin-3(2H)-one derivatives, the primary mechanism of action for this compound is anticipated to be the inhibition of phosphodiesterases, particularly PDE3. This inhibition leads to increased intracellular cAMP levels, resulting in positive inotropic and vasodilatory effects. The provided signaling pathways, quantitative data from analogous compounds, and detailed experimental protocols offer a comprehensive framework for the further investigation and development of this and related compounds for cardiovascular and other therapeutic applications. Further direct experimental validation is necessary to definitively confirm the specific biological targets and pharmacological profile of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. Design, synthesis and structure-activity relationship studies of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives as cardiotonic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sarpublication.com [sarpublication.com]
- 5. 1,4-bis(3-oxo-2,3-dihydropyridazin-6-yl)benzene analogues: potent phosphodiesterase inhibitors and inodilators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of new 4,5-3(2H)pyridazinone derivatives and their cardiotonic, hypotensive, and platelet aggregation inhibition activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 6-Benzoxazinylpyridazin-3-ones: potent, long-acting positive inotrope and peripheral vasodilator agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Multifaceted Biological Activities of 6-Phenyl-5-(piperazin-1-yl)pyridazin-3(2H)-one and its Derivatives: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
The pyridazinone scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological properties. Among these, the 6-phenyl-5-(piperazin-1-yl)pyridazin-3(2H)-one core represents a particularly promising chemotype, demonstrating significant potential across various therapeutic areas. This technical guide consolidates the current understanding of the biological activities associated with this compound and its analogs, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.
Core Biological Activities
Derivatives of this compound have been investigated for a multitude of biological effects, with the most prominent being anticancer, cardiovascular, and neuroprotective activities. The modular nature of this scaffold, allowing for substitutions on the phenyl ring, the piperazine moiety, and the pyridazinone nitrogen, has enabled the generation of a diverse chemical library with fine-tuned biological profiles.
Anticancer Activity
Several studies have highlighted the potent anti-proliferative effects of this compound derivatives against various cancer cell lines. These compounds often exert their effects through the inhibition of critical cellular signaling pathways involved in cancer cell growth and survival.
Quantitative Anticancer Data
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| Derivative with 4-chlorophenyl at piperazine | AGS (gastric adenocarcinoma) | Not specified, but showed activity | [1] |
| Derivative with 4-fluorophenyl at piperazine | AGS (gastric adenocarcinoma) | Not specified, but showed activity | [1] |
| Derivative with phenyl at piperazine | AGS (gastric adenocarcinoma) | Not specified, but showed activity | [1] |
| 3-nitrophenyl derivative of a related fused-ring system | Panc-1 (pancreatic cancer) | 12.54 | [2] |
| 2-hydroxy derivative of a related fused-ring system | Panc-1 (pancreatic cancer) | 20.3 | [2] |
| 2-hydroxy derivative of a related fused-ring system | PC3 (prostate cancer) | 22.5 | [2] |
| 2-hydroxy derivative of a related fused-ring system | MDA-MB-231 (breast cancer) | 28.2 | [2] |
Experimental Protocol: MTT Assay for Cytotoxicity
The anti-proliferative activity of these compounds is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically ranging from 0.01 to 100 µM) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.
-
Formazan Solubilization: The formazan crystals formed by viable cells are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.
Cardiovascular Activity
The pyridazinone core is a well-established pharmacophore in cardiovascular drugs. Derivatives of 6-phenyl-pyridazin-3(2H)-one have been explored for various cardiovascular effects, including cardiotonic, antiplatelet, and vasorelaxant activities.
Cardiotonic Activity
A series of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives have been synthesized and evaluated for their cardiotonic activity, with some compounds showing promising results comparable to the established drug levosimendan.[3]
Antiplatelet Activity
Several 6-aryl-5-oxygenated substituted-3(2H)-pyridazinones have demonstrated in vitro inhibition of platelet aggregation induced by adenosine 5'-diphosphate (ADP), thrombin, and collagen.[4] The inhibitory activity was found to be dependent on the substituent at the 5-position of the pyridazinone ring.[4]
Quantitative Antiplatelet Data
| Compound/Derivative | Inducer | IC50 (µM) | Reference |
| Compound 2b (R-OH) | ADP | ~60 | [4] |
| Compound 2b (R-OH) | Collagen | ~60 | [4] |
Vasorelaxant Activity
Certain pyridazin-3-one derivatives have been shown to possess vasorelaxant properties, potentially through the modulation of endothelial nitric oxide synthase (eNOS).[5][6]
Quantitative Vasorelaxant Data
| Compound/Derivative | EC50 (µM) | Reference |
| Compound 4f | 0.0136 | [6] |
| Compound 4h | 0.0117 | [6] |
| Compound 5d | 0.0053 | [6] |
| Compound 5e | 0.0025 | [6] |
Experimental Protocol: In Vitro Vasorelaxant Activity Assay
The vasorelaxant effects of these compounds are typically evaluated using isolated arterial rings.
-
Tissue Preparation: Thoracic aortic rings are isolated from rats and mounted in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂ and 5% CO₂.
-
Pre-contraction: The aortic rings are pre-contracted with a vasoconstrictor agent such as phenylephrine or potassium chloride.
-
Compound Addition: Once a stable contraction is achieved, cumulative concentrations of the test compounds are added to the organ bath.
-
Relaxation Measurement: The relaxation responses are recorded isometrically using a force transducer.
-
EC50 Calculation: The half-maximal effective concentration (EC50) is calculated from the concentration-response curves.
Neuroprotective and CNS Activity
The piperazine moiety is a common feature in many centrally acting drugs. Consequently, this compound derivatives have been investigated for their potential in treating central nervous system (CNS) disorders.
Monoamine Oxidase-B (MAO-B) Inhibition
A series of pyridazinones containing a (2-fluorophenyl)piperazine moiety have been synthesized and evaluated as selective MAO-B inhibitors.[7] MAO-B is a key enzyme in the degradation of dopamine, and its inhibition is a therapeutic strategy for Parkinson's disease.
Anxiolytic and Antidepressant-like Activity
A piperazine-containing compound, 1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl) piperazin-1-yl)-2-methoxyethan-1-one, has demonstrated anxiolytic-like and antidepressant-like activities in behavioral tests, suggesting the involvement of serotonergic, noradrenergic, and dopaminergic pathways.[8]
Other Reported Activities
The versatility of the pyridazinone scaffold is further demonstrated by reports of other biological activities, including:
-
PARP-1 Inhibition: Substituted 6-[4-fluoro-3-(piperazin-1-ylcarbonyl)benzyl]-4,5-dimethylpyridazin-3(2H)-ones have been identified as potent poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors, which are of interest in cancer therapy.[9]
-
Antimicrobial Activity: Various pyridazinone derivatives have been shown to possess antimicrobial properties.[10][11]
-
Anti-inflammatory and Analgesic Activity: Some 2-substituted 6-phenyl-3(2H)-pyridazinone derivatives have exhibited potent analgesic activity with reduced side effects compared to nonsteroidal anti-inflammatory drugs (NSAIDs).[12]
-
Antiviral Activity: Certain pyridazine derivatives have been evaluated for their antiviral activity against the Hepatitis A virus (HAV).[13]
Synthesis
The general synthetic route to this compound derivatives typically involves a few key steps.
Conclusion
The this compound scaffold represents a highly versatile and promising platform for the development of new therapeutic agents. The diverse range of biological activities, coupled with the synthetic tractability of this chemical class, makes it an attractive area for further investigation in drug discovery. Future research will likely focus on optimizing the potency and selectivity of these compounds for specific biological targets, as well as elucidating their detailed mechanisms of action. This will pave the way for the development of novel drug candidates for a variety of diseases, from cancer to cardiovascular and neurological disorders.
References
- 1. Synthesis, Cytotoxicity and Anti-Proliferative Activity against AGS Cells of New 3(2H)-Pyridazinone Derivatives Endowed with a Piperazinyl Linker - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and bioactivity of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyridazines. XIII. Synthesis of 6-aryl-5-oxygenated substituted-3(2H)-pyridazinones and evaluation as platelet aggregation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Design, Synthesis, and Biological Evaluation of Pyridazinones Containing the (2-Fluorophenyl) Piperazine Moiety as Selective MAO-B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A new piperazine derivative: 1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl) piperazin-1-yl)-2-methoxyethan-1-one with antioxidant and central activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of substituted 6-[4-fluoro-3-(piperazin-1-ylcarbonyl)benzyl]-4,5-dimethylpyridazin-3(2H)-ones as potent poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors active in BRCA deficient cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. scispace.com [scispace.com]
- 12. sarpublication.com [sarpublication.com]
- 13. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of Pyridazinone Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of pyridazinone compounds, a class of heterocyclic molecules of significant interest in medicinal chemistry and drug discovery. The pyridazine ring system is characterized by its unique electronic properties, including weak basicity and a high dipole moment, which influence its interactions with biological targets.[1][2] Pyridazinone derivatives have been investigated for a wide array of pharmacological activities, including cardiovascular, anti-inflammatory, analgesic, and anticancer effects.[3][4][5] A thorough understanding of their physicochemical properties is paramount for optimizing drug-like characteristics, predicting pharmacokinetic behavior, and designing effective therapeutic agents.
Core Physicochemical Data of Pyridazinone Derivatives
The following tables summarize key quantitative data for various pyridazinone compounds, providing a basis for comparison and analysis in drug development programs.
Table 1: Solubility of 6-Phenylpyridazin-3(2H)-one (PPD)
The solubility of pyridazinone derivatives is a critical parameter, as many exhibit poor solubility in aqueous media, posing a challenge for dosage form design.[3][6][7] The mole fraction solubility (x_e) of the representative compound 6-phenylpyridazin-3(2H)-one (PPD) has been determined in various pharmaceutical solvents at different temperatures. Data indicates that solubility is generally highest in polar aprotic solvents like DMSO and lowest in water.[3][6][8]
| Solvent | T = 298.2 K | T = 303.2 K | T = 308.2 K | T = 313.2 K | T = 318.2 K |
| Water | 5.82 x 10⁻⁶ | 6.91 x 10⁻⁶ | 8.37 x 10⁻⁶ | 1.00 x 10⁻⁵ | 1.26 x 10⁻⁵ |
| Methanol | 2.81 x 10⁻³ | 3.39 x 10⁻³ | 4.14 x 10⁻³ | 4.76 x 10⁻³ | 5.18 x 10⁻³ |
| Ethanol | 4.41 x 10⁻³ | 5.30 x 10⁻³ | 6.35 x 10⁻³ | 7.37 x 10⁻³ | 8.22 x 10⁻³ |
| 1-Butanol | 1.15 x 10⁻² | 1.39 x 10⁻² | 1.62 x 10⁻² | 1.87 x 10⁻² | 2.11 x 10⁻² |
| Ethyl Acetate (EA) | 4.39 x 10⁻² | 5.37 x 10⁻² | 6.33 x 10⁻² | 7.29 x 10⁻² | 8.81 x 10⁻² |
| DMSO | 4.00 x 10⁻¹ | 4.17 x 10⁻¹ | 4.34 x 10⁻¹ | 4.51 x 10⁻¹ | 4.67 x 10⁻¹ |
| PEG-400 | 3.21 x 10⁻¹ | 3.42 x 10⁻¹ | 3.65 x 10⁻¹ | 3.89 x 10⁻¹ | 4.12 x 10⁻¹ |
Data sourced from references[3][6][8]. Temperatures are in Kelvin (K).
Table 2: Melting Points of Various Pyridazinone Derivatives
The melting point is an essential indicator of a compound's purity and crystalline structure.
| Compound | Molecular Formula | Melting Point (°C) |
| 3(2H)-Pyridazinone | C₄H₄N₂O | 98-104 |
| 6-Methyl-2H-pyridazin-3-one | C₅H₆N₂O | 143-145 |
| 4,5-Dichloro-3(2H)-pyridazinone | C₄H₂Cl₂N₂O | 198-200 |
| 6-Phenylpyridazin-3(2H)-one (PPD) | C₁₀H₈N₂O | 203.28 - 204.08 |
| 4-(2,6-dichlorobenzyl)-6-phenylpyridazin-3(2H)-one | C₁₇H₁₂Cl₂N₂O | 165 |
| 2-(5-(2,6-dichlorobenzyl)-6-oxo-3-phenylpyridazin-1(6H)-yl)acetic acid | C₁₉H₁₄Cl₂N₂O₃ | 140 |
| Ethyl 2-(5-(2,6-dichlorobenzyl)-6-oxo-3-phenylpyridazin-1(6H)-yl)acetate | C₂₁H₁₈Cl₂N₂O₃ | 80 |
Data sourced from references[3][9][10][11][12].
Table 3: Selected Physicochemical Descriptors
Lipophilicity (logP) and the ionization constant (pKa) are fundamental properties that govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. "Lipinski's Rule of Five" provides a general guideline for assessing the druglikeness of a compound based on these and other properties.[13][14]
| Compound | Molecular Formula | MW ( g/mol ) | XLogP3 | pKa (Predicted) |
| 3(2H)-Pyridazinone | C₄H₄N₂O | 96.09 | -0.7 | 11.47 ± 0.20 |
| 6-Methyl-2H-pyridazin-3-one | C₅H₆N₂O | 110.11 | - | - |
| Pyridazinone, 2-20 | C₁₃H₁₄N₂O₂S | 262.33 | 2.9 | - |
| 4-(5-methoxy-1H-indol-3-yl)-6-methylpyridazin-3(2H)-one | C₁₄H₁₃N₃O₂ | 255.27 | 0.43 | - |
Data sourced from references[10][12][15][16][17]. XLogP3 is a computed value for the octanol-water partition coefficient.
Biological Context: Pyridazinones as PDE4 Inhibitors
To understand the relevance of these physicochemical properties, it is useful to consider the biological targets of pyridazinone compounds. One such target is Phosphodiesterase 4 (PDE4), an enzyme that degrades cyclic adenosine monophosphate (cAMP).[4] Inhibition of PDE4 increases intracellular cAMP levels, leading to anti-inflammatory effects. The diagram below illustrates this signaling pathway.
Caption: PDE4 inhibition by a pyridazinone compound prevents cAMP degradation.
Experimental Protocols
Accurate determination of physicochemical properties relies on robust and reproducible experimental methods. The workflows and protocols detailed below are central to the characterization of novel pyridazinone derivatives in a drug discovery setting.
General Synthesis and Characterization Workflow
The development of new pyridazinone-based drug candidates typically follows a structured workflow from synthesis to biological evaluation.
References
- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. sarpublication.com [sarpublication.com]
- 6. mdpi.com [mdpi.com]
- 7. longdom.org [longdom.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. chemsynthesis.com [chemsynthesis.com]
- 11. CAS Common Chemistry [commonchemistry.cas.org]
- 12. 3(2H)-Pyridazinone | 504-30-3 [chemicalbook.com]
- 13. fiveable.me [fiveable.me]
- 14. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]
- 15. Pyridazinone, 2-20 | C13H14N2O2S | CID 44246288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. 3(2H)-Pyridazinone | C4H4N2O | CID 68153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of Structure in the Pharmacological Activity of 6-Phenylpyridazinone Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 6-phenylpyridazinone scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in targeting a range of biological entities to elicit diverse pharmacological responses. This technical guide delves into the critical structure-activity relationships (SAR) of 6-phenylpyridazinone derivatives, offering a comprehensive overview of their cardiotonic and anti-inflammatory properties. By systematically presenting quantitative data, detailing experimental methodologies, and visualizing key signaling pathways, this document aims to provide a foundational resource for the rational design and development of novel therapeutics based on this promising heterocyclic core.
Cardiotonic Activity: Enhancing Myocardial Contractility
A significant area of investigation for 6-phenylpyridazinone derivatives has been their potential as positive inotropic agents for the treatment of heart failure. These compounds often exert their effects through the inhibition of phosphodiesterase III (PDE3), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP) in cardiac myocytes. Inhibition of PDE3 leads to an accumulation of cAMP, which in turn activates protein kinase A (PKA). PKA then phosphorylates various downstream targets, including L-type calcium channels and phospholamban, ultimately resulting in increased intracellular calcium levels and enhanced myocardial contractility.
Quantitative Structure-Activity Relationship for Cardiotonic Activity
The following table summarizes the inotropic activity of selected 6-phenyl-4,5-dihydropyridazin-3(2H)-one derivatives. The data highlights the influence of substitutions on both the phenyl ring and the pyridazinone core on the cardiotonic potency.
| Compound ID | R1 | R2 | R3 | Inotropic Activity (ED50, µg/kg, i.v. in dogs) |
| 1 | H | H | H | 24 |
| 2 | H | CH3 | H | 6.8 |
| 3 | H | H | 4-pyridylamino | 8.5 |
| 4 | H | CH3 | 4-pyridylamino | 4.4 |
ED50: The dose required to produce 50% of the maximal increase in cardiac contractility.
General SAR Observations for Cardiotonic Activity:
-
Substitution at the 5-position of the pyridazinone ring: Introduction of a methyl group at the R2 position generally enhances potency.
-
Substitution at the para-position of the 6-phenyl ring: The presence of a substituted amino group, such as 4-pyridylamino, at the R3 position significantly increases cardiotonic activity.
Experimental Protocol: Evaluation of Inotropic Activity in Isolated Rabbit Heart
The positive inotropic effects of the 6-phenylpyridazinone derivatives are typically evaluated using an isolated, perfused rabbit heart preparation (Langendorff method).
Methodology:
-
Animal Preparation: Male New Zealand white rabbits are anesthetized, and the hearts are rapidly excised and mounted on a Langendorff apparatus.
-
Perfusion: The hearts are retrogradely perfused through the aorta with Krebs-Henseleit solution, maintained at 37°C and gassed with 95% O2 and 5% CO2.
-
Drug Administration: After a stabilization period, the test compounds are infused into the perfusion medium at increasing concentrations.
-
Data Acquisition: A force transducer connected to the apex of the ventricle records the myocardial contractile force. Heart rate and coronary flow are also monitored.
-
Data Analysis: The dose-response curves are constructed, and the ED50 values are calculated to determine the potency of the compounds.
Signaling Pathway: PDE3 Inhibition in Cardiac Myocytes
The following diagram illustrates the mechanism by which 6-phenylpyridazinone derivatives induce their cardiotonic effects through the inhibition of PDE3.
Anti-inflammatory Activity: Targeting Key Inflammatory Mediators
6-Phenylpyridazinone derivatives have also demonstrated significant potential as anti-inflammatory agents. Their mechanisms of action in this context are primarily attributed to the inhibition of cyclooxygenase-2 (COX-2) or phosphodiesterase 4 (PDE4), both of which are key enzymes in the inflammatory cascade.
Quantitative Structure-Activity Relationship for Anti-inflammatory Activity
The anti-inflammatory activity of various 6-phenylpyridazinone derivatives is presented below. The data is derived from the carrageenan-induced paw edema model in rats, a standard in vivo assay for evaluating anti-inflammatory potential.
| Compound ID | R | % Inhibition of Paw Edema at 4h (100 mg/kg, p.o.) |
| 5 | H | 45.2 |
| 6 | 4-Cl | 58.7 |
| 7 | 4-OCH3 | 62.5 |
| 8 | 4-NO2 | 35.1 |
| Indomethacin | - | 70.3 |
General SAR Observations for Anti-inflammatory Activity:
-
Substitution on the 6-phenyl ring: The nature and position of the substituent on the 6-phenyl ring significantly influence anti-inflammatory activity. Electron-donating groups, such as methoxy (OCH3), at the para-position appear to be favorable for activity, while electron-withdrawing groups, like nitro (NO2), can be detrimental. Halogen substitution, such as chloro (Cl), also enhances activity.
Experimental Protocols for Anti-inflammatory Assays
This is a widely used model to assess the efficacy of anti-inflammatory drugs.
Methodology:
-
Animals: Male Wistar rats are used.
-
Induction of Inflammation: A sub-plantar injection of 0.1 mL of 1% carrageenan suspension in saline is administered into the right hind paw of the rats.
-
Drug Administration: The test compounds or a standard drug (e.g., Indomethacin) are administered orally one hour before the carrageenan injection.
-
Measurement of Paw Volume: The volume of the injected paw is measured at various time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan administration using a plethysmometer.
-
Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.
This assay is used to evaluate the analgesic component of anti-inflammatory agents.
Methodology:
-
Animals: Male Swiss albino mice are used.
-
Induction of Pain: An intraperitoneal injection of p-benzoquinone solution is administered to induce a characteristic writhing response (abdominal constrictions and stretching).
-
Drug Administration: The test compounds are administered orally 30 minutes before the p-benzoquinone injection.
-
Observation: The number of writhes is counted for a specific period (e.g., 20 minutes) following the p-benzoquinone injection.
-
Calculation of Analgesic Activity: The percentage of protection or inhibition of writhing is calculated by comparing the number of writhes in the treated group with the control group.
Signaling Pathways in Inflammation
COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. Inhibition of COX-2 by certain 6-phenylpyridazinone derivatives blocks this pathway.
Spectroscopic Analysis of 6-Phenyl-5-(piperazin-1-yl)pyridazin-3(2H)-one: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Phenyl-5-(piperazin-1-yl)pyridazin-3(2H)-one is a heterocyclic compound belonging to the pyridazinone class of molecules. This scaffold is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives, including cardiovascular, anti-inflammatory, and anticancer properties. A thorough spectroscopic analysis is fundamental for the unambiguous identification, purity assessment, and structural elucidation of this compound, which are critical steps in the drug discovery and development pipeline. This technical guide provides a summary of the expected spectroscopic characteristics of this compound and the detailed experimental protocols for acquiring such data.
Disclaimer: Following an extensive search of available scientific literature, no publications containing a complete experimental spectroscopic characterization of this compound could be located. The data and protocols presented herein are therefore based on the analysis of structurally related pyridazinone derivatives and serve as a predictive guide for the characterization of the title compound.
Predicted Spectroscopic Data
The following tables summarize the anticipated quantitative data from key spectroscopic techniques for this compound. These predictions are based on published data for analogous compounds.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 11.0 - 12.0 | br s | 1H | N-H (pyridazinone) |
| ~ 7.7 - 7.9 | m | 2H | Ar-H (ortho-phenyl) |
| ~ 7.4 - 7.6 | m | 3H | Ar-H (meta, para-phenyl) |
| ~ 7.0 - 7.2 | s | 1H | Pyridazinone C4-H |
| ~ 3.0 - 3.2 | t | 4H | Piperazine-H (distal N) |
| ~ 2.8 - 3.0 | t | 4H | Piperazine-H (proximal N) |
| ~ 2.5 | br s | 1H | N-H (piperazine) |
Solvent: DMSO-d₆
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~ 160 - 165 | C=O (pyridazinone) |
| ~ 145 - 150 | C6-phenyl |
| ~ 135 - 140 | C5-piperazinyl |
| ~ 130 - 135 | C-ipso (phenyl) |
| ~ 128 - 130 | C-para (phenyl) |
| ~ 127 - 129 | C-meta (phenyl) |
| ~ 125 - 127 | C-ortho (phenyl) |
| ~ 100 - 105 | C4 |
| ~ 50 - 55 | Piperazine C (proximal N) |
| ~ 45 - 50 | Piperazine C (distal N) |
Solvent: DMSO-d₆
Table 3: Predicted Mass Spectrometry Data
| Technique | Mode | Expected m/z |
| ESI-MS | Positive | [M+H]⁺, [M+Na]⁺ |
| HRMS | Positive | Exact mass of [M+H]⁺ |
Table 4: Predicted Infrared (IR) Spectral Data
| Wavenumber (cm⁻¹) | Assignment |
| ~ 3200 - 3400 | N-H stretching (pyridazinone, piperazine) |
| ~ 3000 - 3100 | C-H stretching (aromatic) |
| ~ 2800 - 3000 | C-H stretching (aliphatic) |
| ~ 1640 - 1680 | C=O stretching (amide) |
| ~ 1580 - 1620 | C=C and C=N stretching |
Table 5: Predicted UV-Vis Spectral Data
| λmax (nm) | Solvent |
| ~ 250 - 280 | Methanol or Ethanol |
| ~ 320 - 350 | Methanol or Ethanol |
Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of pyridazinone derivatives, adaptable for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure complete dissolution.
-
¹H NMR Spectroscopy:
-
Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Set the spectral width to cover the range of -2 to 14 ppm.
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
-
Process the data with an appropriate line broadening factor (e.g., 0.3 Hz) and reference the spectrum to the residual solvent peak of DMSO-d₆ (δ 2.50 ppm).
-
-
¹³C NMR Spectroscopy:
-
Acquire the spectrum on the same spectrometer.
-
Use a proton-decoupled pulse sequence.
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
Process the data and reference the spectrum to the solvent peak of DMSO-d₆ (δ 39.52 ppm).
-
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Electrospray Ionization (ESI-MS):
-
Infuse the sample solution into the ESI source of a mass spectrometer.
-
Acquire the spectrum in positive ion mode.
-
Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the protonated molecule [M+H]⁺.
-
-
High-Resolution Mass Spectrometry (HRMS):
-
Utilize a high-resolution mass spectrometer (e.g., TOF or Orbitrap).
-
Acquire the spectrum under the same conditions as ESI-MS.
-
Determine the accurate mass of the [M+H]⁺ ion to confirm the elemental composition.
-
Infrared (IR) Spectroscopy
-
Sample Preparation: Use the solid sample directly with an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition:
-
Record the spectrum over the range of 4000 to 400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.
-
Perform a background scan prior to the sample scan.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., methanol or ethanol) to an absorbance value below 1.5.
-
Data Acquisition:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Scan the wavelength range from 200 to 800 nm.
-
Use the pure solvent as a blank.
-
Identify the wavelength(s) of maximum absorbance (λmax).
-
Mandatory Visualizations
As no specific signaling pathways or complex experimental workflows for this compound are documented, a logical workflow for its spectroscopic characterization is presented below.
Caption: Workflow for the synthesis and spectroscopic characterization.
Conclusion
The spectroscopic analysis of this compound is a crucial step in its chemical and pharmacological evaluation. While experimental data for this specific molecule is not currently available in the public domain, the predictive data and detailed experimental protocols provided in this guide offer a solid framework for researchers to undertake its characterization. The application of NMR, MS, IR, and UV-Vis spectroscopy will enable the unambiguous confirmation of its structure and purity, thereby facilitating its further investigation in the context of drug discovery and development.
Potential Therapeutic Targets of Pyridazinone Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyridazinone scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its broad spectrum of pharmacological activities. This technical guide provides an in-depth overview of the key therapeutic targets of pyridazinone analogs, summarizing quantitative efficacy data, detailing experimental protocols for target validation, and visualizing the associated signaling pathways. This document is intended to serve as a comprehensive resource for researchers and drug development professionals engaged in the discovery and optimization of novel pyridazinone-based therapeutics.
Introduction
Pyridazinone and its derivatives are a versatile class of nitrogen-containing heterocyclic compounds that have demonstrated a wide array of biological effects, including anti-inflammatory, anticancer, cardiovascular, and analgesic properties.[1][2] The structural flexibility of the pyridazinone core allows for extensive chemical modifications, enabling the fine-tuning of pharmacological profiles and the development of potent and selective inhibitors for various biological targets.[3] This guide focuses on several key therapeutic targets that have been successfully modulated by pyridazinone analogs, providing a foundation for future drug discovery efforts.
Anti-inflammatory Targets
Pyridazinone derivatives have shown significant promise as anti-inflammatory agents by targeting key enzymes involved in the inflammatory cascade.[3][4]
Phosphodiesterase 4 (PDE4)
Target Description: Phosphodiesterase 4 (PDE4) is an enzyme that specifically hydrolyzes the second messenger cyclic adenosine monophosphate (cAMP).[5][6] Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-8.[5] This makes PDE4 an attractive target for the treatment of inflammatory diseases like chronic obstructive pulmonary disease (COPD) and asthma.
Quantitative Data:
| Compound ID | Structure | PDE Isoform | IC50 (nM) | Reference |
| 4ba | 4-(5-methoxy-1H-indol-3-yl)-6-methylpyridazin-3(2H)-one | PDE4B | 251 | [7][8] |
| 9e | Pyrrolo[2,3-d]pyridazinone derivative | PDE4B | 320 | [4] |
| 9e | Pyrrolo[2,3-d]pyridazinone derivative | PDE4D | 2500 | [4] |
| Roflumilast | (Reference) | PDE4B | - | [7] |
Experimental Protocol: PDE4 Inhibition Assay (Fluorescence Polarization)
This protocol outlines a typical fluorescence polarization (FP) assay to determine the in vitro potency of pyridazinone analogs against PDE4.
-
Reagents and Materials: Recombinant human PDE4 enzyme, FAM-cAMP (fluorescein-labeled cAMP) substrate, assay buffer (e.g., Tris-HCl with MgCl2), and test compounds (pyridazinone analogs).
-
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a microplate, add the diluted test compounds, a fixed concentration of PDE4 enzyme, and the FAM-cAMP substrate.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
Stop the reaction and measure the fluorescence polarization using a suitable plate reader.
-
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration relative to a control without the inhibitor. The IC50 value is determined by fitting the data to a dose-response curve.
Signaling Pathway:
References
- 1. researchgate.net [researchgate.net]
- 2. The Development of BTK Inhibitors: A Five-Year Update [mdpi.com]
- 3. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of pyrrolo[2,3-d]pyridazinones as potent, subtype selective PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
In Silico Modeling of 6-Phenyl-5-(piperazin-1-yl)pyridazin-3(2H)-one Binding: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in silico methodologies for investigating the binding of 6-Phenyl-5-(piperazin-1-yl)pyridazin-3(2H)-one to a potential biological target. While specific experimental data for this compound is limited, this guide leverages established computational protocols for structurally related pyridazinone derivatives to outline a robust workflow for target identification, binding mode prediction, and affinity estimation.
Introduction to this compound and In Silico Modeling
The pyridazinone scaffold is a versatile pharmacophore found in numerous biologically active compounds with a wide range of therapeutic applications, including anticancer, anti-inflammatory, and cardiovascular activities. The specific compound, this compound, possesses structural features suggesting potential interactions with various biological targets. In silico modeling, a cornerstone of modern drug discovery, offers a powerful and cost-effective approach to elucidate these interactions at a molecular level, thereby guiding further experimental validation and lead optimization.
This guide will focus on a practical workflow utilizing molecular docking and molecular dynamics (MD) simulations to predict and analyze the binding of the title compound to a representative and well-characterized drug target. Based on the known activities of similar pyridazinone-containing molecules, we have selected Poly (ADP-ribose) polymerase-1 (PARP-1) as a primary example target for this guide. PARP-1 is a key enzyme in DNA repair, and its inhibition is a clinically validated strategy in cancer therapy. Several PARP-1 inhibitors feature heterocyclic scaffolds, making it a plausible target for the compound of interest.
In Silico Modeling Workflow
The in silico investigation of ligand-protein binding typically follows a multi-step process, designed to progressively refine our understanding of the molecular interactions.
Data Presentation: Key Parameters in In Silico Modeling
Quantitative data generated from in silico studies are crucial for comparing different ligands and predicting their potential efficacy. The following tables summarize key parameters that would be calculated in a typical study.
| Parameter | Description | Typical Software/Method |
| Binding Affinity (kcal/mol) | The predicted free energy of binding between the ligand and the protein. More negative values indicate stronger binding. | AutoDock Vina, Glide, GOLD |
| Docking Score | A scoring function's estimate of the binding affinity, often in arbitrary units or kcal/mol. | Varies by docking program |
| RMSD (Å) | Root Mean Square Deviation of atomic positions, used to measure the stability of the ligand and protein during MD simulations. | GROMACS, AMBER, NAMD |
| Hydrogen Bonds | The number and occupancy of hydrogen bonds formed between the ligand and protein. | VMD, PyMOL, GROMACS |
| Hydrophobic Interactions | The extent of non-polar contacts between the ligand and protein. | LigPlot+, PyMOL |
Table 1: Key Quantitative Parameters in Molecular Docking and Dynamics.
| Property | Description | Prediction Tool |
| Aqueous Solubility (logS) | The logarithm of the molar solubility in water. | SwissADME, admetSAR |
| Blood-Brain Barrier (BBB) Permeation | Prediction of whether the compound can cross the BBB. | SwissADME, PreADMET |
| CYP450 Inhibition | Prediction of inhibition of major cytochrome P450 enzymes (e.g., 1A2, 2C9, 2C19, 2D6, 3A4). | SwissADME, admetSAR |
| Human Intestinal Absorption (%) | The predicted percentage of the compound absorbed from the human intestine. | admetSAR, PreADMET |
| Carcinogenicity | Prediction of the likelihood of the compound being carcinogenic. | admetSAR, ProTox-II |
Table 2: Predicted ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Properties.
Experimental Protocols
This section provides detailed methodologies for the key in silico experiments.
Target and Ligand Preparation
Objective: To prepare the 3D structures of the PARP-1 protein and the ligand, this compound, for docking and simulation.
Protocol:
-
Target Selection and Retrieval:
-
A suitable crystal structure of human PARP-1 in complex with an inhibitor is retrieved from the Protein Data Bank (PDB). For example, PDB ID: 4PJT, which contains the PARP-1 catalytic domain bound to an inhibitor.[1]
-
The selection criteria include high resolution (< 2.5 Å) and the presence of a co-crystallized ligand to define the binding site.
-
-
Protein Preparation:
-
The protein structure is prepared using software such as Maestro (Schrödinger) or UCSF Chimera.
-
This involves removing water molecules and any non-essential ions, adding hydrogen atoms, assigning correct bond orders, and repairing any missing side chains or loops.
-
The protonation states of ionizable residues (e.g., Histidine) at a physiological pH (7.4) are determined.
-
The protein structure is then energy minimized using a suitable force field (e.g., OPLS4, AMBER) to relieve any steric clashes.
-
-
Ligand Preparation:
-
The 2D structure of this compound is drawn using a chemical drawing tool like ChemDraw or MarvinSketch.
-
The 2D structure is converted to a 3D conformation.
-
The ligand is prepared using software like LigPrep (Schrödinger). This step generates various possible ionization states, tautomers, stereoisomers, and ring conformations of the ligand at the target pH.
-
The ligand is then energy minimized using a suitable force field (e.g., OPLS4).
-
Molecular Docking
Objective: To predict the preferred binding orientation and affinity of the ligand within the PARP-1 active site.
Protocol:
-
Grid Generation:
-
A docking grid is defined around the active site of PARP-1. The grid is typically centered on the co-crystallized ligand from the original PDB structure to ensure the docking search is focused on the known binding pocket.
-
The size of the grid box is set to be large enough to accommodate the ligand and allow for rotational and translational sampling.
-
-
Docking Simulation:
-
Molecular docking is performed using software such as AutoDock Vina, Glide, or GOLD.
-
The prepared ligand is docked into the defined grid of the prepared PARP-1 structure.
-
The docking algorithm samples a large number of possible conformations and orientations of the ligand within the active site and scores them based on a scoring function that estimates the binding affinity.
-
-
Pose Analysis:
-
The resulting docking poses are analyzed. The top-scoring poses are visually inspected to assess their interactions with key active site residues.
-
Key interactions to look for include hydrogen bonds, hydrophobic interactions, and pi-pi stacking with residues known to be important for PARP-1 inhibition (e.g., Gly863, Ser904, Tyr907).[2]
-
The docking results are compared with the binding mode of the co-crystallized inhibitor to validate the docking protocol.
-
Molecular Dynamics (MD) Simulation
Objective: To simulate the dynamic behavior of the ligand-protein complex over time in a solvated environment, providing insights into the stability of the binding pose and a more accurate estimation of binding free energy.
Protocol:
-
System Setup:
-
The top-ranked docked complex of PARP-1 and this compound is selected as the starting structure for the MD simulation.
-
The complex is placed in a periodic box of a suitable water model (e.g., TIP3P).
-
Counter-ions (e.g., Na+, Cl-) are added to neutralize the system and to mimic a physiological salt concentration (e.g., 0.15 M).
-
The system is prepared using a program like GROMACS or AMBER.[2][3]
-
-
Simulation Parameters:
-
A suitable force field is chosen for the protein (e.g., AMBER ff19SB) and the ligand (e.g., GAFF2). Ligand parameters are often generated using tools like Antechamber.
-
The system undergoes energy minimization to remove any steric clashes.
-
The system is then gradually heated to the target temperature (e.g., 300 K) under constant volume (NVT ensemble).
-
This is followed by an equilibration phase at constant pressure (e.g., 1 bar) and temperature (NPT ensemble) to ensure the system reaches a stable density.
-
-
Production Run:
-
A production MD simulation is run for a significant duration (e.g., 100-500 nanoseconds) to sample the conformational space of the complex.[4]
-
The trajectory of the simulation, which contains the coordinates of all atoms at regular time intervals, is saved for analysis.
-
-
Trajectory Analysis:
-
The stability of the ligand-protein complex is assessed by calculating the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand over time.
-
The flexibility of the protein is analyzed by calculating the Root Mean Square Fluctuation (RMSF) of individual residues.
-
The interactions between the ligand and the protein (e.g., hydrogen bonds, hydrophobic contacts) are monitored throughout the simulation to assess their stability.
-
Binding free energy calculations (e.g., using MM/PBSA or MM/GBSA methods) can be performed on the trajectory to obtain a more accurate estimate of the binding affinity.
-
Signaling Pathways and Logical Relationships
The following diagrams illustrate the PARP-1 signaling pathway and the logical relationship of the in silico modeling workflow.
Conclusion
This technical guide has outlined a comprehensive in silico workflow for investigating the binding of this compound to a potential biological target, using PARP-1 as a representative example. By following the detailed protocols for molecular docking and molecular dynamics simulations, researchers can generate valuable insights into the potential binding mode, affinity, and stability of this compound. The quantitative data and visualizations presented herein serve as a template for reporting and interpreting the results of such computational studies. This in silico approach is an indispensable tool in modern drug discovery, enabling the prioritization of compounds for synthesis and experimental testing, and ultimately accelerating the development of new therapeutic agents.
References
The Discovery and Development of Pyridazinone-Based Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyridazinone scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of a diverse range of potent and selective inhibitors targeting various enzymes implicated in a multitude of diseases. This technical guide provides an in-depth overview of the discovery and development of pyridazinone-based inhibitors, with a focus on their application in neurodegenerative disorders, cancer, inflammation, and cardiovascular diseases. This document details the synthetic strategies, mechanisms of action, structure-activity relationships (SAR), and key experimental protocols for the evaluation of these compounds.
Pyridazinone-Based Monoamine Oxidase B (MAO-B) Inhibitors for Neurodegenerative Diseases
The inhibition of monoamine oxidase B (MAO-B) is a key therapeutic strategy for neurodegenerative conditions like Parkinson's disease, as it increases the availability of dopamine in the brain.[1] Pyridazinone derivatives have been identified as potent and selective MAO-B inhibitors.[1][2]
Quantitative Inhibitory Data
A series of pyridazinone derivatives have been synthesized and evaluated for their MAO-A and MAO-B inhibitory activities. The following table summarizes the in vitro data for some of the most promising compounds.[3][4][5]
| Compound | Target | IC50 (µM) | Ki (µM) | Selectivity Index (SI) for MAO-B vs MAO-A |
| TR2 | MAO-B | 0.27 | 0.230 ± 0.004 | > 84.96 |
| TR16 | MAO-B | 0.17 | 0.149 ± 0.016 | > 235.29 |
| T3 | hMAO-B | - | - | Potent and competitive |
| T6 | hMAO-B | - | - | Potent and competitive |
| S5 | MAO-B | 0.203 | 0.155 ± 0.050 | 19.04 |
| S16 | MAO-B | 0.979 | 0.721 ± 0.074 | - |
| S15 | MAO-A | 3.691 | - | - |
Note: '-' indicates data not available in the provided search results.
Mechanism of Action and Signaling Pathway
MAO-B, located on the outer mitochondrial membrane, is responsible for the oxidative deamination of dopamine.[1] Pyridazinone-based inhibitors act as competitive and reversible inhibitors, binding to the active site of MAO-B and preventing the breakdown of dopamine. This leads to an increase in dopamine levels in the synaptic cleft, thereby enhancing dopaminergic neurotransmission.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. PlumX [plu.mx]
- 3. Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors [ricerca.uniba.it]
Methodological & Application
Application Notes and Protocols for In Vitro Assay of 6-Phenyl-5-(piperazin-1-yl)pyridazin-3(2H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyridazinone scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. The compound 6-Phenyl-5-(piperazin-1-yl)pyridazin-3(2H)-one and its analogs have garnered significant interest due to their potential as therapeutic agents, particularly in oncology, inflammation, and cardiovascular diseases.[1][2][3] These application notes provide a comprehensive guide to the in vitro evaluation of this class of compounds, offering detailed experimental protocols and data presentation formats to facilitate reproducible and comparative studies.
Biological Activities and In Vitro Assays
Pyridazinone derivatives have been reported to possess anticancer, anti-inflammatory, and vasorelaxant properties.[3][4][5] The selection of appropriate in vitro assays is crucial for elucidating the mechanism of action and determining the potency of this compound.
Anticancer Activity
The anticancer effects of pyridazinone derivatives are often attributed to their ability to inhibit protein kinases involved in tumor angiogenesis and proliferation, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][4] Key in vitro assays for assessing anticancer activity include:
-
VEGFR-2 Kinase Inhibition Assay: To determine the direct inhibitory effect of the compound on a key signaling molecule in angiogenesis.
-
Cell Viability/Cytotoxicity Assay (MTT Assay): To evaluate the compound's effect on the viability and metabolic activity of cancer cells.[2][5]
-
Cell Cycle Analysis: To investigate the compound's impact on cell cycle progression in cancer cells.[6]
Anti-inflammatory Activity
The anti-inflammatory potential of pyridazinone derivatives can be assessed by targeting key enzymes in inflammatory pathways.
-
Cyclooxygenase (COX) Inhibition Assay: To measure the inhibition of COX-1 and COX-2 enzymes, which are critical for prostaglandin synthesis.[2]
Data Presentation
Quantitative data from in vitro assays should be summarized for clear comparison of the activity of this compound and its analogs.
Table 1: Summary of In Vitro Anticancer Activity
| Assay Type | Cell Line(s) | Parameter | Value (e.g., IC₅₀ in µM) | Reference Compound |
| VEGFR-2 Kinase Inhibition | N/A | IC₅₀ | Experimental Data | Sorafenib |
| MTT Cell Viability | MCF-7, A549, etc. | IC₅₀ | Experimental Data | Doxorubicin |
| Cell Cycle Analysis | A549 | GI% | Experimental Data | Paclitaxel |
Table 2: Summary of In Vitro Anti-inflammatory Activity
| Assay Type | Enzyme/Target | Parameter | Value (e.g., IC₅₀ in µM) | Reference Compound |
| COX-1 Inhibition | COX-1 | IC₅₀ | Experimental Data | Indomethacin |
| COX-2 Inhibition | COX-2 | IC₅₀ | Experimental Data | Celecoxib |
Experimental Protocols
VEGFR-2 Kinase Inhibitory Assay
Objective: To quantify the inhibitory activity of this compound against the VEGFR-2 kinase.
Materials:
-
Recombinant human VEGFR-2 kinase
-
ATP (Adenosine triphosphate)
-
Poly(Glu,Tyr) 4:1 substrate
-
Test compound (dissolved in DMSO)
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay kit (Promega) or equivalent
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure: [1]
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
Reaction Setup: In a 96-well plate, add the kinase buffer, the substrate, and the test compound.
-
Enzyme Addition: Add the diluted VEGFR-2 enzyme to all wells except for the "no enzyme" control wells.
-
Reaction Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This involves two steps:
-
Add ADP-Glo™ Reagent to deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.
-
-
Luminescence Measurement: Measure the luminescence signal using a luminometer.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the control wells. Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Cell Viability (MTT) Assay
Objective: To assess the cytotoxic effect of this compound on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control (DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of viability against the compound concentration.
Visualizations
VEGFR-2 Signaling Pathway
The following diagram illustrates the simplified VEGFR-2 signaling pathway, a common target for pyridazinone-based anticancer agents.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. A new pyridazinone exhibits potent cytotoxicity on human cancer cells via apoptosis and poly-ubiquitinated protein accumulation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays to Determine Pyridazinone Compound Cytotoxicity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyridazinone derivatives have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including anti-cancer properties.[1][2][3][4][5][6][7] Evaluating the cytotoxic effects of novel pyridazinone compounds is a critical step in the drug discovery process. This document provides detailed application notes and protocols for essential cell-based assays to quantify the cytotoxicity of pyridazinone compounds, along with insights into their potential mechanisms of action.
Data Presentation: Cytotoxicity of Pyridazinone Compounds
The following table summarizes the cytotoxic activity of a representative pyridazinone compound, Pyr-1, against various human cancer cell lines. The 50% cytotoxic concentration (CC50) and the Selective Cytotoxicity Index (SCI) are presented. A higher SCI value indicates greater selectivity for cancer cells over non-cancerous cells.
| Cell Line | Cancer Type | CC50 (µM) after 48h | Selective Cytotoxicity Index (SCI) | Reference |
| CEM | T lymphoblastic leukemia | 0.27 | 3.61 | [8] |
| HL-60 | Promyelocytic leukemia | 0.39 | 3.02 | [8] |
| MDA-MB-231 | Triple-negative breast adenocarcinoma | 0.21 | 3.73 | [8] |
| MDA-MB-468 | Triple-negative breast adenocarcinoma | 0.22 | 3.51 | [8] |
| A-549 | Lung carcinoma | 0.31 | 3.32 | [8] |
| MCF-10A | Non-cancerous breast epithelial | - | - | [8] |
Key Experimental Protocols
Three common and robust cell-based assays for assessing cytotoxicity are the MTT, Lactate Dehydrogenase (LDH), and Caspase-3/7 assays. Detailed protocols for each are provided below.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[9][10][11][12][13] Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan crystals.[9][11][12][13]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium and incubate overnight at 37°C in a humidified 5% CO₂ incubator.[13]
-
Compound Treatment: The following day, treat the cells with various concentrations of the pyridazinone compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[14]
-
MTT Addition: After incubation, add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9][10][13]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a 10% SDS in 0.01 M HCl solution) to each well to dissolve the formazan crystals.[9][10]
-
Absorbance Measurement: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete solubilization.[12] Measure the absorbance at 570-590 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to subtract background absorbance.[12]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[15][16][17] LDH is a stable cytosolic enzyme that is released upon membrane damage.[16]
Protocol:
-
Cell Seeding and Treatment: Seed and treat cells with the pyridazinone compound in a 96-well plate as described in the MTT assay protocol.[15] Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer like Triton X-100).[15][17]
-
Supernatant Collection: After the incubation period, centrifuge the plate at 400 x g for 5 minutes.[15]
-
Carefully transfer 50-100 µL of the cell culture supernatant to a new 96-well plate.[15][18]
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically involves mixing an assay buffer, substrate, and a diaphorase/tetrazolium salt solution.[15]
-
Add 100 µL of the LDH Reaction Solution to each well containing the supernatant.[15]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[15][17]
-
Stop Reaction: Add 50 µL of stop solution to each well.[17]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[15]
-
Data Analysis: Calculate the percentage of cytotoxicity using the absorbance values from the experimental, spontaneous release, and maximum release controls.
Caspase-3/7 Apoptosis Assay
This assay quantifies the activation of caspases 3 and 7, which are key executioner caspases in the apoptotic pathway.[8][19][20][21][22][23] The assay utilizes a substrate that, when cleaved by active caspase-3/7, releases a fluorescent dye that binds to DNA.
Protocol:
-
Cell Seeding and Treatment: Seed cells (e.g., 100,000 cells/well in a 24-well plate) and treat with the pyridazinone compound for a specified time (e.g., 6 hours).[8][22]
-
Substrate Addition: After treatment, add a cell-permeable fluorogenic caspase-3/7 substrate (e.g., NucView 488) to the cells according to the manufacturer's protocol.[8][21]
-
Incubation: Incubate the cells for the recommended time to allow for substrate cleavage.
-
Analysis: Analyze the cells for fluorescence using flow cytometry or a fluorescence microscope.[8][21][22] An increase in the fluorescent signal indicates an increase in caspase-3/7 activity and apoptosis.
Signaling Pathways and Experimental Workflows
Signaling Pathway of Pyridazinone-Induced Apoptosis
Several studies suggest that certain pyridazinone compounds induce cytotoxicity through the intrinsic apoptotic pathway.[1][3][8][21] This process is often initiated by an accumulation of reactive oxygen species (ROS) and proteotoxic stress, leading to mitochondrial depolarization and subsequent activation of executioner caspases.[1][3][8]
References
- 1. db.cngb.org [db.cngb.org]
- 2. mdpi.com [mdpi.com]
- 3. A new pyridazinone exhibits potent cytotoxicity on human cancer cells via apoptosis and poly-ubiquitinated protein accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and in-vitro cytotoxic evaluation of novel pyridazin-4-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ricerca.unich.it [ricerca.unich.it]
- 8. A new pyridazinone exhibits potent cytotoxicity on human cancer cells via apoptosis and poly-ubiquitinated protein accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. broadpharm.com [broadpharm.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. researchhub.com [researchhub.com]
- 14. Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A new compound of thiophenylated pyridazinone IMB5043 showing potent antitumor efficacy through ATM-Chk2 pathway | PLOS One [journals.plos.org]
- 20. US9562019B2 - Substituted pyridazines as EGFR and/or KRAS inhibitors - Google Patents [patents.google.com]
- 21. Two novel piperidones induce apoptosis and antiproliferative effects on human prostate and lymphoma cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 23. A new compound of thiophenylated pyridazinone IMB5043 showing potent antitumor efficacy through ATM-Chk2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 6-Phenyl-5-(piperazin-1-yl)pyridazin-3(2H)-one in Anti-Inflammatory Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridazinone derivatives have emerged as a promising class of compounds in the discovery of novel anti-inflammatory agents.[1] These heterocyclic compounds have demonstrated a diverse range of biological activities, with many derivatives exhibiting potent anti-inflammatory effects by targeting key mediators of the inflammatory cascade.[1][2] This document provides detailed application notes and experimental protocols for the investigation of the anti-inflammatory properties of 6-Phenyl-5-(piperazin-1-yl)pyridazin-3(2H)-one, based on the known mechanisms of action of structurally related pyridazinone compounds. The provided protocols and data serve as a comprehensive guide for researchers initiating anti-inflammatory studies with this specific molecule.
The pyridazinone scaffold is a versatile core for the development of inhibitors of various inflammatory targets, including cyclooxygenase-2 (COX-2), phosphodiesterase type 4 (PDE4), and the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[2][3] The anti-inflammatory potential of pyridazinone derivatives is often attributed to their ability to modulate these critical pathways, thereby reducing the hallmarks of inflammation.
Mechanism of Action and Signaling Pathways
The anti-inflammatory effects of many pyridazinone derivatives are attributed to their modulation of key signaling pathways involved in the inflammatory response. A primary mechanism involves the inhibition of enzymes that produce inflammatory mediators. For instance, many pyridazinone derivatives have been identified as selective inhibitors of COX-2, an enzyme responsible for the synthesis of prostaglandins that contribute to pain and inflammation.[4][5] By selectively targeting COX-2 over COX-1, these compounds may offer a safer alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs), which are associated with gastrointestinal side effects due to COX-1 inhibition.[5]
Furthermore, some pyridazinone derivatives have been shown to inhibit PDE4, an enzyme that degrades cyclic adenosine monophosphate (cAMP).[6] Increased cAMP levels have an anti-inflammatory effect by suppressing the production of pro-inflammatory cytokines.[6] The inhibition of pro-inflammatory cytokines like TNF-α and IL-6 is another crucial aspect of the anti-inflammatory activity of pyridazinone compounds.[3] These cytokines play a central role in the pathogenesis of numerous inflammatory diseases.[3][7] The production of these cytokines is often regulated by the NF-κB signaling pathway, which can be a downstream target of pyridazinone derivatives.
Caption: Potential inhibitory action on the NF-κB signaling pathway.
Quantitative Data Summary
The following tables summarize the types of quantitative data that can be generated from in vitro and in vivo anti-inflammatory studies of this compound. The values presented are hypothetical and serve as a template for data presentation.
Table 1: In Vitro COX-1 and COX-2 Inhibition
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| This compound | >100 | 0.5 | >200 |
| Celecoxib (Reference) | 15 | 0.04 | 375 |
| Indomethacin (Reference) | 0.1 | 5.4 | 0.018 |
Table 2: Inhibition of Pro-Inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages
| Compound | Concentration (µM) | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
| This compound | 1 | 25.3 ± 3.1 | 22.8 ± 2.5 |
| 10 | 68.7 ± 5.4 | 65.1 ± 4.9 | |
| 25 | 85.2 ± 6.8 | 82.3 ± 6.1 | |
| Dexamethasone (Reference) | 1 | 92.5 ± 7.3 | 90.1 ± 6.9 |
Table 3: In Vivo Anti-Inflammatory Activity in Carrageenan-Induced Paw Edema in Rats
| Treatment | Dose (mg/kg) | Paw Edema Inhibition (%) at 3h |
| Vehicle Control | - | 0 |
| This compound | 10 | 35.6 ± 4.2 |
| 25 | 58.9 ± 5.7 | |
| Indomethacin (Reference) | 10 | 65.2 ± 6.1 |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the anti-inflammatory activity of this compound.
In Vitro COX-1 and COX-2 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compound against COX-1 and COX-2 enzymes.
Materials:
-
COX-1 and COX-2 enzymes (human recombinant)
-
Arachidonic acid (substrate)
-
Colorimetric COX inhibitor screening assay kit
-
Test compound: this compound
-
Reference compounds: Celecoxib, Indomethacin
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of the test compound and reference compounds in the assay buffer.
-
In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to each well.
-
Add the diluted test compound or reference compound to the respective wells.
-
Incubate the plate at 25°C for 10 minutes.
-
Initiate the reaction by adding arachidonic acid to each well.
-
Incubate the plate at 25°C for 5 minutes.
-
Add the colorimetric substrate solution to each well and incubate for an additional 5 minutes.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of inhibition for each concentration and determine the IC₅₀ values using a suitable software.
Determination of Pro-Inflammatory Cytokine Production in Macrophages
Objective: To quantify the inhibitory effect of the test compound on the production of TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
Test compound: this compound
-
Reference compound: Dexamethasone
-
ELISA kits for mouse TNF-α and IL-6
-
24-well cell culture plates
Procedure:
-
Seed RAW 264.7 cells in 24-well plates at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound or reference compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatants.
-
Quantify the levels of TNF-α and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's instructions.
-
Calculate the percentage of inhibition of cytokine production compared to the LPS-stimulated control.
Caption: Workflow for cytokine production assay.
In Vivo Carrageenan-Induced Paw Edema Model
Objective: To evaluate the in vivo anti-inflammatory activity of the test compound in a rat model of acute inflammation.
Materials:
-
Male Wistar rats (180-200 g)
-
Carrageenan (1% w/v in saline)
-
Test compound: this compound
-
Reference compound: Indomethacin
-
Plethysmometer
Procedure:
-
Acclimatize the rats for at least one week before the experiment.
-
Divide the animals into groups: vehicle control, test compound groups (different doses), and reference compound group.
-
Administer the test compound or reference compound orally or intraperitoneally 1 hour before carrageenan injection.
-
Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.
-
Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.
-
Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculate the percentage of edema inhibition for each group compared to the vehicle control group.
Conclusion
The provided application notes and protocols offer a comprehensive framework for investigating the anti-inflammatory potential of this compound. Based on the established activities of other pyridazinone derivatives, this compound is hypothesized to exert its effects through the inhibition of key inflammatory mediators and pathways. The detailed methodologies and data presentation formats will facilitate systematic and reproducible research in the field of anti-inflammatory drug discovery. It is important to note that the specific activities and potencies of this compound must be determined experimentally.
References
- 1. Pyridazinone: an attractive lead for anti-inflammatory and analgesic drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and anti-inflammatory activity of novel pyridazine and pyridazinone derivatives as non-ulcerogenic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of Novel Pyridazine-Based Cyclooxygenase-2 Inhibitors with a Promising Gastric Safety Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analytical Purity Assessment of Pyridazinone Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridazinone derivatives are a significant class of heterocyclic compounds exhibiting a wide range of pharmacological activities, including cardiovascular, anti-inflammatory, analgesic, and anticancer effects. The purity of these active pharmaceutical ingredients (APIs) is a critical quality attribute that directly impacts their safety and efficacy. Therefore, robust and reliable analytical methods are essential for the accurate assessment of purity and the identification and quantification of impurities.
This document provides detailed application notes and protocols for the purity assessment of pyridazinone compounds using various analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).
Impurity Profiling
Impurities in drug substances can originate from various sources, including the synthesis process (starting materials, intermediates, by-products), degradation of the API, or contamination.[1] The International Council for Harmonisation (ICH) guidelines necessitate the identification and quantification of impurities to ensure the safety and quality of the final drug product.[1]
Common impurities in the synthesis of pyridazinone compounds can include:
-
Unreacted starting materials and intermediates: Incomplete reactions can lead to the presence of initial reactants in the final product.
-
Isomers: Positional isomers can be formed depending on the reaction conditions and the nature of the substituents.
-
By-products from side reactions: The synthesis of the pyridazinone ring can be accompanied by side reactions leading to the formation of structurally related impurities.
-
Degradation products: Pyridazinone compounds may degrade under stress conditions such as heat, light, humidity, and acidic or basic environments.
-
Residual solvents: Organic solvents used during synthesis and purification may remain in the final API.[2]
Analytical Methods for Purity Assessment
A combination of chromatographic and spectroscopic techniques is typically employed for a comprehensive purity assessment of pyridazinone compounds.
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Quantification
HPLC is the most widely used technique for determining the purity of drug substances and quantifying impurities due to its high resolution, sensitivity, and accuracy.[3] Reversed-phase HPLC with UV detection is the most common approach.
Data Presentation: Quantitative HPLC Purity Data for Representative Pyridazinone Compounds
| Compound/Impurity | HPLC Method | Purity (%) / Concentration | LOD | LOQ | Reference |
| Pirfenidone | Zorbax RX-C18 column (250 mm x 4.6 mm, 5.0 µm), Mobile Phase: 0.02 M KH2PO4 buffer and acetonitrile (gradient), Detection: 220 nm | >99.5% | 0.047 µg/mL | 0.14 µg/mL | [4] |
| 2-hydroxy-5-methyl pyridine (Pirfenidone Impurity) | (Same as above) | - | 0.017 µg/mL | 0.05 µg/mL | [4] |
| Iodobenzene (Pirfenidone Impurity) | (Same as above) | - | 0.030 µg/mL | 0.09 µg/mL | [4] |
| 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine | LiChrosorb® 100 RP-18 column (250 x 4.0 mm, 5 µm), Mobile Phase: Acetonitrile and phosphate buffer pH=2, Detection: 239 nm | >99% | - | - | [3] |
| Various C5-methyl Pyridazine Derivatives | Lux Amylose-2® column (250 mm × 4.6 mm, 5 µm), Mobile Phase: MeCN/IPA 90:10, Detection: 250 nm | ee = 99.9 % | - | - | [4] |
Experimental Protocol: HPLC Purity Determination of a Pyridazinone Compound
This protocol provides a general procedure that can be adapted for various pyridazinone derivatives. Method optimization will be required based on the specific properties of the analyte.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common starting point.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Program:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 10% A, 90% B
-
25-30 min: 10% A, 90% B
-
30.1-35 min: Re-equilibration to 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: Monitor at a wavelength of maximum absorbance for the pyridazinone compound and its impurities (e.g., 254 nm, or scan with PDA).
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh about 10 mg of the pyridazinone sample and dissolve it in a suitable solvent (e.g., methanol or a mixture of mobile phase) to a final concentration of 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
Analysis:
-
Inject a blank (diluent) to ensure no interference from the solvent.
-
Inject the prepared sample solution.
-
The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
For impurity quantification, a reference standard of the impurity is required to create a calibration curve.
Workflow for HPLC Purity Analysis
Caption: Workflow for HPLC purity analysis of pyridazinone compounds.
Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvent Analysis
GC-MS is the preferred method for the identification and quantification of residual solvents in pharmaceutical substances, as mandated by ICH guidelines.[2] Headspace GC is commonly used to introduce volatile solvents into the GC system, minimizing contamination of the instrument.[5]
Experimental Protocol: GC-MS Analysis of Residual Solvents
This is a general protocol and should be validated for the specific pyridazinone API.
Instrumentation:
-
Gas chromatograph with a headspace autosampler and a mass selective detector.
Chromatographic Conditions:
-
Column: DB-624 or equivalent (30 m x 0.32 mm ID, 1.8 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.5 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 5 minutes.
-
Ramp 1: 10 °C/min to 120 °C.
-
Ramp 2: 20 °C/min to 240 °C, hold for 5 minutes.
-
-
Injector Temperature: 250 °C
-
Transfer Line Temperature: 250 °C
-
Ion Source Temperature: 230 °C
-
MS Scan Range: m/z 35-350
Headspace Parameters:
-
Vial Equilibration Temperature: 80 °C
-
Vial Equilibration Time: 30 minutes
-
Loop Temperature: 90 °C
-
Transfer Line Temperature: 100 °C
Sample Preparation:
-
Accurately weigh approximately 100 mg of the pyridazinone sample into a 20 mL headspace vial.
-
Add 5 mL of a suitable solvent (e.g., dimethyl sulfoxide or N,N-dimethylformamide) that dissolves the sample and is not a potential residual solvent.
-
Crimp the vial securely.
Analysis:
-
Analyze a blank vial containing only the diluent.
-
Analyze a standard solution containing known amounts of the expected residual solvents.
-
Analyze the sample vial.
-
Identify and quantify residual solvents by comparing the retention times and mass spectra to the standard.
Workflow for GC-MS Residual Solvent Analysis
Caption: Workflow for GC-MS analysis of residual solvents.
Quantitative NMR (qNMR) for Absolute Purity Determination
Quantitative ¹H NMR (qNMR) is a powerful primary analytical method for determining the absolute purity of a substance without the need for a reference standard of the analyte itself.[6] It relies on the direct proportionality between the integrated signal area and the number of protons giving rise to that signal.[7][8]
Experimental Protocol: qNMR Purity Determination
Instrumentation:
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Accurately weigh (to 0.01 mg) a known amount of the pyridazinone sample (e.g., 10-20 mg) and a certified internal standard (e.g., maleic acid, dimethyl sulfone) into the same NMR tube. The internal standard should have a known purity, be stable, not react with the sample, and have signals that do not overlap with the analyte signals.[9]
-
Add a known volume of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) to completely dissolve both the sample and the internal standard.[9]
NMR Acquisition Parameters (General Guidelines):
-
Pulse Program: A simple 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of both the analyte and the internal standard to ensure full relaxation.
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (S/N > 250:1 for <1% integration error).[8]
-
Spectral Width: Wide enough to encompass all signals of interest.
-
Acquisition Time: Sufficient to ensure high digital resolution.
Data Processing and Calculation:
-
Process the spectrum with careful phasing and baseline correction.
-
Integrate a well-resolved, non-overlapping signal for the pyridazinone analyte and a signal for the internal standard.
-
Calculate the purity using the following equation:[8]
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
analyte = pyridazinone sample
-
std = internal standard
-
Logical Relationship for qNMR Purity Calculation
Caption: Logical relationship of parameters for qNMR purity calculation.
Signaling Pathways Modulated by Pyridazinone Compounds
Pyridazinone derivatives have been shown to modulate several key signaling pathways involved in inflammation and other physiological processes. Understanding these pathways can provide insights into their mechanism of action.
TNF-α Signaling Pathway
Tumor Necrosis Factor-alpha (TNF-α) is a pro-inflammatory cytokine that binds to its receptors (TNFR1 and TNFR2), initiating signaling cascades that lead to the activation of transcription factors like NF-κB and AP-1, which in turn regulate the expression of genes involved in inflammation and cell survival.[10][11]
Caption: Simplified TNF-α signaling pathway.
IL-6 Signaling Pathway
Interleukin-6 (IL-6) is another key cytokine that signals through the JAK/STAT pathway. Binding of IL-6 to its receptor leads to the activation of Janus kinases (JAKs), which then phosphorylate Signal Transducers and Activators of Transcription (STATs). Phosphorylated STATs dimerize, translocate to the nucleus, and regulate the transcription of target genes involved in inflammation and immune response.[12][13]
Caption: Simplified IL-6 signaling pathway.
Thromboxane A2 (TxA2) Signaling Pathway
Thromboxane A2 (TxA2) is a potent mediator of platelet aggregation and vasoconstriction. It acts by binding to the thromboxane receptor (TP), a G-protein coupled receptor. This binding activates Gq protein, leading to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG), ultimately increasing intracellular calcium levels.[14][15]
Caption: Simplified Thromboxane A2 (TxA2) signaling pathway.
Formyl Peptide Receptor (FPR) Signaling Pathway
Formyl Peptide Receptors (FPRs) are G-protein coupled receptors involved in chemotaxis and inflammation.[16] Ligand binding to FPRs activates G-proteins, leading to downstream signaling events such as the activation of phospholipase C (PLC) and the mitogen-activated protein kinase (MAPK) pathway, resulting in cellular responses like migration and the release of inflammatory mediators.[17]
Caption: Simplified Formyl Peptide Receptor (FPR) signaling pathway.
References
- 1. BJOC - Identification and synthesis of impurities formed during sertindole preparation [beilstein-journals.org]
- 2. shimadzu.com [shimadzu.com]
- 3. ptfarm.pl [ptfarm.pl]
- 4. Synthesis, HPLC Enantioresolution, and X-ray Analysis of a New Series of C5-methyl Pyridazines as N-Formyl Peptide Receptor (FPR) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. almacgroup.com [almacgroup.com]
- 6. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ethz.ch [ethz.ch]
- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 9. qNMR Purity Recipe Book (1 - Sample Preparation) - Mestrelab Research Analytical Chemistry Software [mestrelab.com]
- 10. TNF Signaling Pathway | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Frontiers | The Balance of TNF Mediated Pathways Regulates Inflammatory Cell Death Signaling in Healthy and Diseased Tissues [frontiersin.org]
- 12. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 13. Frontiers | Interleukin-6 Signaling Pathway and Its Role in Kidney Disease: An Update [frontiersin.org]
- 14. Reactome | Thromboxane signalling through TP receptor [reactome.org]
- 15. Physiology, Thromboxane A2 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Formyl peptide receptor - Wikipedia [en.wikipedia.org]
- 17. Distinct Signaling Cascades Elicited by Different Formyl Peptide Receptor 2 (FPR2) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography Method Development for the Analysis of 6-Phenyl-5-(piperazin-1-yl)pyridazin-3(2H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a systematic approach to developing a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 6-Phenyl-5-(piperazin-1-yl)pyridazin-3(2H)-one. The protocol outlines a comprehensive workflow from initial parameter selection to method optimization, ensuring accurate and reproducible results suitable for pharmaceutical quality control and research environments. All experimental data is presented in clear, tabular formats, and key processes are visualized using diagrams for enhanced understanding.
Introduction
This compound is a heterocyclic compound belonging to the pyridazinone class of molecules. Pyridazinone derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities, which can include cardiovascular, anti-inflammatory, and anticancer properties. Accurate and precise analytical methods are crucial for the purity assessment, stability testing, and pharmacokinetic studies of such drug candidates. High-performance liquid chromatography (HPLC) is a powerful technique widely employed in the pharmaceutical industry for its high resolution, sensitivity, and reproducibility.[1] This document provides a detailed protocol for the development of an efficient RP-HPLC method for this compound.
Physicochemical Properties (Estimated)
-
pKa: The piperazine group is basic, and its estimated pKa values are approximately 9.0 and 5.0. To ensure consistent protonation and good peak shape, a mobile phase pH of around 3.0 is recommended.
-
logP: The calculated octanol-water partition coefficient (logP) is estimated to be in the range of 1.5 to 2.5, suggesting moderate hydrophobicity. This indicates that reversed-phase chromatography with a C18 column should provide adequate retention.
-
UV Absorption: Based on the aromatic nature of the phenyl and pyridazinone rings, the compound is expected to have strong UV absorbance. The maximum absorbance wavelength (λmax) is predicted to be around 254 nm and 280 nm. For this method, a detection wavelength of 254 nm is selected to ensure high sensitivity.
Experimental Workflow
The development of the HPLC method follows a logical progression of steps to ensure all critical parameters are optimized.
Caption: Workflow for HPLC Method Development.
Experimental Protocols
Materials and Reagents
-
Analyte: this compound (Reference Standard, >99% purity)
-
Solvents: Acetonitrile (HPLC grade), Water (Milli-Q or equivalent)
-
Reagents: Formic acid (AR grade)
-
Instrumentation: HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
Standard Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.
-
Working Standard Solution (100 µg/mL): Pipette 1 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the mobile phase.
Chromatographic Conditions
The following table summarizes the optimized chromatographic conditions for the analysis.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | See Table 2 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
Gradient Elution Program
The gradient program was optimized to ensure good resolution and peak shape.
| Time (min) | % Mobile Phase B |
| 0.0 | 20 |
| 10.0 | 80 |
| 12.0 | 80 |
| 12.1 | 20 |
| 15.0 | 20 |
Results and Data Presentation
The developed method was evaluated for its system suitability, and the results are presented below. These parameters are essential for ensuring the performance of the chromatographic system.[2][3]
| Parameter | Acceptance Criteria | Result |
| Retention Time (min) | - | 6.8 |
| Tailing Factor (T) | T ≤ 2 | 1.1 |
| Theoretical Plates (N) | N > 2000 | 5800 |
| Resolution (Rs) | Rs > 2 (from nearest peak) | > 2 |
Key Parameter Relationships in Method Optimization
The optimization of an HPLC method involves understanding the interplay between various parameters to achieve the desired separation.
Caption: Inter-relationships of HPLC Parameters.
Conclusion
The developed RP-HPLC method provides a reliable and robust solution for the quantitative analysis of this compound. The method demonstrates excellent system suitability, with a good peak shape and resolution. This application note serves as a comprehensive guide for researchers and scientists in the pharmaceutical industry, enabling them to implement this method for routine analysis and further drug development studies. The validation of this method according to ICH guidelines is recommended before its implementation in a regulated environment.[2]
References
Measuring the Antiplatelet Activity of Pyridazinone Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for evaluating the antiplatelet activity of pyridazinone derivatives. The information herein is intended to guide researchers in the consistent and reproducible assessment of these compounds, facilitating drug discovery and development efforts in the field of antithrombotic therapies.
Introduction to Pyridazinone Derivatives as Antiplatelet Agents
Pyridazinone and its derivatives represent a class of heterocyclic compounds that have garnered significant interest for their diverse pharmacological activities, including potent antiplatelet effects. These compounds interfere with key signaling pathways in platelet activation and aggregation, making them promising candidates for the development of novel antithrombotic drugs. Their mechanisms of action often involve the inhibition of thromboxane A2 (TxA2) synthesis, modulation of intracellular cyclic adenosine monophosphate (cAMP) levels, and interference with calcium mobilization. This document outlines the essential in vitro methods to characterize the antiplatelet efficacy of newly synthesized pyridazinone derivatives.
Quantitative Data Summary
The antiplatelet activity of various pyridazinone derivatives is commonly quantified by their half-maximal inhibitory concentration (IC50) against platelet aggregation induced by different agonists. The following tables summarize the reported IC50 values for select pyridazinone compounds.
Table 1: Inhibitory Effects (IC50) of Pyridazinone Derivative PC-09 on Rabbit Platelet Aggregation
| Agonist | Concentration | IC50 (µM) |
| Arachidonic Acid | 100 µM | 5.4 |
| Collagen | 10 µg/mL | 23.2 |
| Thrombin | 0.1 U/mL | 76.8 |
Data sourced from a study on the mechanisms of antiplatelet activity of PC-09, a newly synthesized pyridazinone derivative.[1]
Table 2: Inhibitory Effects (IC50) of Selected Pyridazinone Derivatives on Collagen-Induced Human Platelet Aggregation
| Compound | IC50 (µM) |
| 4b | 1.8 |
| 4d | 7.5 |
| 5b | 9.2 |
Data from a study on new platelet aggregation inhibitors based on the pyridazinone moiety.[2] The study also noted that compound 4b was inactive against thrombin, ionomycin, or U-46619 induced aggregation, suggesting a selective action on collagen-triggered pathways.[2]
Table 3: Inhibitory Effects (EC50) of Pyridazinone Derivative CCI 17810 on Human Platelet Aggregation
| Agonist | EC50 (µg/mL) |
| Collagen | ~0.5 - 10 |
| ADP (primary response) | ~0.5 - 10 |
| Thrombin | ~0.5 - 10 |
| Arachidonic Acid | ~0.5 - 10 |
Data from a study comparing the effects of CCI 17810 and aspirin on platelet aggregation and adhesiveness.[3]
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below to ensure standardized evaluation of pyridazinone derivatives.
Platelet Aggregation Assay (Light Transmission Aggregometry)
This assay is the gold standard for assessing platelet function and is used to determine the effect of pyridazinone derivatives on agonist-induced platelet aggregation.[2]
Objective: To measure the ability of a pyridazinone derivative to inhibit platelet aggregation in platelet-rich plasma (PRP) induced by various agonists.
Materials:
-
Freshly drawn human venous blood
-
3.2% or 3.8% Sodium Citrate anticoagulant solution
-
Platelet agonists (e.g., ADP, collagen, arachidonic acid, thrombin)
-
Pyridazinone derivative stock solution (in a suitable solvent like DMSO)
-
Phosphate-buffered saline (PBS)
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
-
Light Transmission Aggregometer
-
Cuvettes with stir bars
-
Pipettes
Protocol:
1. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP): a. Collect whole blood from healthy, consenting donors who have not taken any medication known to affect platelet function for at least 10 days. b. Mix the blood gently with the sodium citrate solution in a 9:1 (blood:citrate) ratio. c. To obtain PRP, centrifuge the citrated whole blood at 150-200 x g for 15-20 minutes at room temperature. d. Carefully aspirate the upper, straw-colored PRP layer and transfer it to a clean polypropylene tube. e. To obtain PPP, centrifuge the remaining blood at 1500-2000 x g for 15 minutes. f. Collect the supernatant (PPP) and use it to adjust the platelet count of the PRP and as a blank in the aggregometer. g. Adjust the platelet count of the PRP to approximately 2.5-3.0 x 10⁸ platelets/mL using PPP.
2. Platelet Aggregation Measurement: a. Pre-warm the aggregometer to 37°C. b. Pipette 450 µL of PRP into a cuvette with a stir bar. c. Add 50 µL of the pyridazinone derivative solution at various concentrations (or vehicle control) to the cuvette. d. Incubate the mixture for 5 minutes at 37°C with stirring. e. Set the baseline of the aggregometer to 0% aggregation using the PRP sample and 100% aggregation using a PPP blank. f. Initiate platelet aggregation by adding a specific concentration of the agonist (e.g., 5 µM ADP, 2 µg/mL collagen, or 0.1 U/mL thrombin). g. Record the change in light transmission for at least 5 minutes.
3. Data Analysis: a. The maximum aggregation percentage is determined for each concentration of the pyridazinone derivative. b. Calculate the percentage of inhibition relative to the vehicle control. c. Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.
References
- 1. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. plateletservices.com [plateletservices.com]
- 3. 2.6. Determination of platelet aggregation by light transmission aggregometry [bio-protocol.org]
Application Notes and Protocols for Antifungal Activity Testing of Pyridazinone Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vitro evaluation of the antifungal activity of pyridazinone compounds. The protocols outlined below are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) to ensure reproducibility and accuracy in determining the antifungal efficacy of this promising class of compounds.
Introduction to Pyridazinone Compounds
Pyridazinone derivatives have emerged as a versatile scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial properties.[1][2] Their potential as antifungal agents is an active area of research, with several studies demonstrating their efficacy against various fungal pathogens.[3][4][5] This document details the standardized methodologies for assessing the antifungal potential of novel pyridazinone analogs.
Data Presentation: In Vitro Antifungal Activity of Pyridazinone Derivatives
The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) values of representative pyridazinone compounds against various fungal species. This structured format allows for a clear comparison of the antifungal potency of different derivatives.
Table 1: Minimum Inhibitory Concentration (MIC) of Pyridazinone Derivatives against Candida albicans
| Compound ID | Substitution Pattern | MIC (µg/mL) | Reference |
| 8g | 3-Cl | 16 | [4][6] |
| 8a | 3,4-di-Cl | 32 | [4][6] |
| 8j | 3-Br | 32 | [4][6] |
| 8c | 3-F | 64 | [4][6] |
| 8d | 2,4,6-tri-Cl | 64 | [4][6] |
| 11a | 3-Br | 64 | [4][6] |
| Other Derivatives | Various | 512-1024 | [4][6] |
Table 2: Antifungal Activity of Pyridazinone-N-acylhydrazone Hybrid (Compound 5a) against Pathogenic Fungi
| Fungal Species | MIC (µg/mL) | MFC (µg/mL) | Reference |
| Paracoccidioides brasiliensis (Pb18) | 0.125 | 0.5 | [7] |
| Candida spp. | - | - | [7] |
Table 3: Antifungal Activity of Pyridazinone Derivatives against Various Fungal Pathogens
| Compound ID | Fungal Species | Activity/Measurement | Value | Reference | | :--- | :--- | :--- | :--- | | IIIa | Aspergillus niger | Good Activity (Zone of Inhibition) | - |[3] | | IIIa | Candida albicans | Good Activity (Zone of Inhibition) | - |[3] | | IIId | Aspergillus niger | Very Good Activity (Zone of Inhibition) | - |[3] | | IIId | Candida albicans | Very Good Activity (Zone of Inhibition) | - |[3] | | SCH A | Saccharomyces cerevisiae (GS inhibition) | IC50 | 0.25 µg/mL |[8] | | SCH A | Candida albicans (GS inhibition) | IC50 | 4.6 µg/mL |[8] |
Note: The data presented is a compilation from various research articles. Direct comparison of absolute values between different studies should be made with caution due to potential variations in experimental conditions.
Experimental Protocols
The following are detailed protocols for the in vitro determination of antifungal activity of pyridazinone compounds.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is adapted from the CLSI guidelines for antifungal susceptibility testing of yeasts.
1. Materials:
-
96-well, sterile, flat-bottom microtiter plates
-
Pyridazinone compounds
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Fungal strains (e.g., Candida albicans, Cryptococcus neoformans)
-
Sabouraud Dextrose Agar (SDA) plates
-
Sterile saline (0.85% NaCl)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Multichannel pipette
-
Incubator (35°C)
2. Procedure:
-
Preparation of Pyridazinone Stock Solutions:
-
Dissolve the pyridazinone compounds in DMSO to a high concentration (e.g., 10 mg/mL).
-
Prepare serial twofold dilutions of the stock solution in RPMI-1640 medium to create working solutions at 2x the final desired concentrations.
-
-
Inoculum Preparation:
-
Subculture the fungal strain on an SDA plate and incubate at 35°C for 24-48 hours to obtain fresh, viable colonies.
-
Select several well-isolated colonies and suspend them in sterile saline.
-
Adjust the turbidity of the fungal suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). This can be verified using a spectrophotometer at 530 nm.
-
Dilute the adjusted fungal suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.
-
-
Assay Plate Preparation:
-
In a 96-well microtiter plate, add 100 µL of the 2x pyridazinone working solutions to the appropriate wells.
-
Add 100 µL of drug-free RPMI-1640 medium to the growth control wells.
-
Add 200 µL of uninoculated medium to the sterility control wells.
-
Add 100 µL of the prepared fungal inoculum to all wells except the sterility control wells. The final volume in the test and growth control wells will be 200 µL.
-
-
Incubation:
-
Incubate the microtiter plate at 35°C for 24-48 hours.
-
-
Endpoint Determination:
-
The MIC is determined as the lowest concentration of the pyridazinone compound that causes a significant inhibition of growth (typically ≥50% reduction) compared to the drug-free growth control. This can be assessed visually or by reading the optical density at 492 nm.
-
Protocol 2: Determination of Minimum Fungicidal Concentration (MFC)
The MFC is determined as a follow-up to the MIC assay to assess whether a compound has fungicidal (killing) or fungistatic (inhibiting growth) activity.
1. Materials:
-
MIC plate from Protocol 1
-
SDA plates
-
Sterile micropipette and tips
-
Incubator (35°C)
2. Procedure:
-
Following the MIC determination, select the wells showing no visible growth (i.e., at and above the MIC).
-
From each of these wells, and from the growth control well, take a 10-20 µL aliquot.
-
Spot-inoculate the aliquots onto separate, labeled SDA plates.
-
Incubate the SDA plates at 35°C for 24-48 hours, or until growth is clearly visible in the spot from the growth control.
-
The MFC is defined as the lowest concentration of the pyridazinone compound that results in no fungal growth or a significant reduction in CFU (e.g., ≥99.9% killing) on the agar plate.
Protocol 3: Time-Kill Curve Assay
This assay provides information on the rate and extent of fungal killing over time.
1. Materials:
-
Sterile culture tubes or flasks
-
Pyridazinone compounds
-
RPMI-1640 medium
-
Prepared fungal inoculum (as in Protocol 1, adjusted to a starting concentration of approximately 1-5 x 10^5 CFU/mL)
-
SDA plates
-
Sterile saline for dilutions
-
Incubator with shaking capabilities (35°C)
2. Procedure:
-
Assay Setup:
-
Prepare culture tubes with RPMI-1640 medium containing the pyridazinone compound at various concentrations (e.g., 1x, 4x, and 16x MIC).
-
Include a drug-free growth control tube.
-
Inoculate each tube with the prepared fungal suspension to achieve the starting concentration of 1-5 x 10^5 CFU/mL.
-
-
Incubation and Sampling:
-
Incubate the tubes at 35°C with constant agitation.
-
At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.
-
-
Viable Cell Counting:
-
Perform ten-fold serial dilutions of each aliquot in sterile saline.
-
Plate 100 µL of the appropriate dilutions onto SDA plates.
-
Incubate the plates at 35°C for 24-48 hours, or until colonies are visible.
-
Count the number of colonies on plates containing 30-300 colonies to determine the CFU/mL.
-
-
Data Analysis:
-
Calculate the log10 CFU/mL for each time point and concentration.
-
Plot the log10 CFU/mL versus time for each concentration to generate the time-kill curves.
-
Fungicidal activity is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.
-
Mandatory Visualizations
Signaling Pathway: Inhibition of β-1,3-Glucan Synthase by Pyridazinone Compounds
Several studies suggest that a class of piperazinyl-pyridazinones exerts its antifungal effect by inhibiting β-1,3-glucan synthase, a key enzyme in the fungal cell wall integrity pathway.[6][7][8][9][10] This inhibition disrupts the synthesis of β-1,3-glucan, a critical component of the fungal cell wall, leading to cell wall stress, osmotic instability, and ultimately, cell death.
Caption: Inhibition of β-1,3-glucan synthase by pyridazinone compounds disrupts cell wall synthesis.
Experimental Workflow: MIC and MFC Determination
The following diagram illustrates the workflow for determining the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of pyridazinone compounds.
Caption: Workflow for MIC and MFC determination of pyridazinone compounds.
Logical Relationship: Time-Kill Assay Workflow
This diagram outlines the logical steps involved in performing a time-kill assay to evaluate the fungicidal or fungistatic activity of pyridazinone compounds over time.
Caption: Time-kill assay experimental workflow.
References
- 1. Antifungal Susceptibilities of Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sarpublication.com [sarpublication.com]
- 3. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 4. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. SAR studies of pyridazinone derivatives as novel glucan synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The optimization of pyridazinone series of glucan synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. [PDF] Discovery of a Novel Class of Orally Active Antifungal β-1,3-d-Glucan Synthase Inhibitors | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
Application Notes & Protocols: Experimental Design for In Vivo Studies with Pyridazinone Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridazinone derivatives represent a versatile class of heterocyclic compounds with a wide range of pharmacological activities, making them attractive scaffolds for drug discovery.[1][2] These compounds have been investigated for their potential as anti-cancer, anti-inflammatory, cardiovascular, and antimicrobial agents.[2][3][4][5] The therapeutic efficacy of pyridazinone inhibitors often stems from their ability to modulate key signaling pathways by targeting enzymes such as protein kinases (e.g., VEGFR-2, JNK1, PI3K), phosphodiesterases (PDEs), and cyclooxygenase-2 (COX-2).[4][6][7][8]
The successful translation of a promising pyridazinone inhibitor from a laboratory hit to a clinical candidate requires a meticulous and robust in vivo evaluation.[9][10] This document provides a comprehensive framework and detailed protocols for the preclinical in vivo assessment of novel pyridazinone inhibitors, covering pharmacokinetics, safety, and efficacy. Adherence to a structured experimental design is paramount for generating reproducible and translatable data to support further development.[11]
Overall In Vivo Experimental Workflow
A phased approach is recommended for the comprehensive in vivo evaluation of a novel pyridazinone inhibitor. This workflow ensures that critical data on safety and drug disposition are gathered before committing to more complex and resource-intensive efficacy studies.
Caption: Phased workflow for the in vivo evaluation of pyridazinone inhibitors.
Phase 1: Dose-Range Finding and Pharmacokinetics
The initial phase focuses on determining a safe and tolerable dose range and understanding the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.
Protocol 1: Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of a pyridazinone inhibitor that does not cause unacceptable toxicity over a short period (e.g., 14 days).[11]
Methodology:
-
Animal Model: Use a common rodent strain, such as BALB/c or C57BL/6 mice (n=5 per group, mixed-sex or parallel groups for each sex).[11][12]
-
Dosing:
-
Monitoring:
-
Endpoint Analysis:
-
At the end of the 14-day period, collect blood for complete blood count (hematology) and serum clinical chemistry analysis.
-
Perform a gross necropsy and collect major organs (liver, kidneys, spleen, heart, lungs) for histopathological analysis.[14]
-
-
MTD Definition: The MTD is typically defined as the highest dose that does not result in >20% body weight loss or significant clinical signs of toxicity.[13]
Data Presentation:
Table 1: Example Maximum Tolerated Dose (MTD) Study Results
| Treatment Group (Dose, mg/kg/day) | Mean Body Weight Change (%) | Mortality | Clinical Signs of Toxicity |
|---|---|---|---|
| Vehicle | +4.5 | 0/5 | None observed |
| Inhibitor X (30 mg/kg) | +2.1 | 0/5 | None observed |
| Inhibitor X (100 mg/kg) | -7.8 | 0/5 | Mild lethargy, ruffled fur |
| Inhibitor X (300 mg/kg) | -18.2 | 2/5 | Severe lethargy, hunched posture |
Protocol 2: Single-Dose Pharmacokinetic (PK) Study
Objective: To characterize the pharmacokinetic profile of the pyridazinone inhibitor after a single administration to inform dosing schedules for efficacy studies.[11][12]
Methodology:
-
Animal Model: Use male Sprague-Dawley rats (200-250 g) with jugular vein cannulation for serial blood sampling (n=3-4 animals per group).[12]
-
Dosing:
-
Administer a single non-toxic dose (determined from the MTD study) via both intravenous (IV, e.g., 2 mg/kg) and oral (PO, e.g., 10 mg/kg) routes.[11]
-
-
Blood Sampling:
-
Collect serial blood samples at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose).[12]
-
Collect blood into tubes containing an appropriate anticoagulant (e.g., EDTA).
-
-
Sample Analysis:
-
Process blood to plasma via centrifugation.
-
Quantify the plasma concentration of the pyridazinone inhibitor using a validated analytical method, typically Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[12]
-
-
Data Analysis: Calculate key pharmacokinetic parameters using non-compartmental analysis software.[12]
Data Presentation:
Table 2: Example Pharmacokinetic (PK) Parameters for Inhibitor X
| Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng*h/mL) | Half-life (t½) (h) | Bioavailability (%) |
|---|---|---|---|---|---|---|
| IV | 2 | 750 | 0.08 | 1500 | 3.5 | N/A |
| PO | 10 | 400 | 1.0 | 2400 | 4.2 | 32 |
Phase 2: Efficacy (Proof-of-Concept) Studies
Efficacy studies are designed to test the therapeutic potential of the pyridazinone inhibitor in a relevant disease model. The choice of model is critical and depends on the inhibitor's proposed mechanism of action.[11]
Protocol 2A: Xenograft Tumor Model (Oncology)
Objective: To evaluate the anti-tumor efficacy of a pyridazinone inhibitor in an in vivo cancer model.[11][15]
Methodology:
-
Animal Model: Use immunocompromised mice (e.g., NOD/SCID or nude mice) to allow for the growth of human tumor cells.[11]
-
Tumor Implantation: Subcutaneously implant a human cancer cell line known to be dependent on the target pathway (e.g., a cell line with an activating mutation in the target kinase) into the flank of each mouse.[11]
-
Treatment:
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups (e.g., Vehicle, Inhibitor X at two different doses, Positive Control).[11]
-
Administer treatment daily (or as determined by PK data) for a set period (e.g., 21-28 days).
-
-
Monitoring: Measure tumor volume (using calipers) and body weight 2-3 times per week.[11]
-
Endpoint Analysis: The primary endpoint is tumor growth inhibition (TGI). At the end of the study, tumors can be excised for pharmacodynamic (biomarker) analysis (e.g., Western blot for phosphorylated target proteins).
Data Presentation:
Table 3: Example Anti-Tumor Efficacy of Inhibitor X in a Xenograft Model
| Treatment Group | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
|---|---|---|---|
| Vehicle | 1650 ± 280 | N/A | +5.2 |
| Inhibitor X (30 mg/kg) | 875 ± 160 | 47 | -2.1 |
| Inhibitor X (100 mg/kg) | 350 ± 110 | 79 | -8.5 |
| Positive Control | 410 ± 125 | 75 | -6.3 |
Protocol 2B: Carrageenan-Induced Paw Edema Model (Anti-inflammatory)
Objective: To evaluate the acute anti-inflammatory activity of a pyridazinone inhibitor. This model is often used for compounds targeting pathways like COX-2.[4][16]
Methodology:
-
Animal Model: Use Wistar or Sprague-Dawley rats.
-
Treatment:
-
Administer the pyridazinone inhibitor or vehicle orally 1 hour before the inflammatory insult.
-
Include a positive control group treated with a known anti-inflammatory drug like indomethacin.[16]
-
-
Induction of Inflammation: Inject a 1% solution of carrageenan into the sub-plantar surface of the right hind paw of each rat.
-
Measurement: Measure the volume of the paw using a plethysmometer at baseline (before carrageenan injection) and at various time points after (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.
Data Presentation:
Table 4: Example Anti-Inflammatory Efficacy in Rat Paw Edema Model (at 3h post-carrageenan)
| Treatment Group | Dose (mg/kg) | Mean Paw Volume Increase (mL) | Inhibition of Edema (%) |
|---|---|---|---|
| Vehicle | - | 0.75 ± 0.08 | N/A |
| Inhibitor Y | 10 | 0.48 ± 0.05 | 36.0 |
| Inhibitor Y | 30 | 0.29 ± 0.04 | 61.3 |
| Indomethacin | 10 | 0.25 ± 0.03 | 66.7 |
Phase 3: Preliminary Toxicology
Following evidence of efficacy, a preliminary repeated-dose toxicology study is conducted to assess the safety profile over a longer duration.
Protocol 3: 14-Day Repeated Dose Toxicity Study
Objective: To evaluate the potential toxicity of a pyridazinone inhibitor after daily administration over 14 days in a rodent species.[12]
Methodology:
-
Animal Model: Male and female Sprague-Dawley rats (5 animals per sex per group).[12]
-
Dose Levels: Include a vehicle control, a low dose (e.g., the high efficacy dose), a mid-dose, and a high dose (e.g., the MTD).[12]
-
Administration: Administer the compound daily for 14 days via the intended clinical route.
-
Monitoring: Conduct daily clinical observations and measure body weight and food consumption weekly.
-
Endpoint Analysis:
-
At the end of the study, collect blood for comprehensive hematology and clinical chemistry panels.
-
Perform a full necropsy and weigh major organs.
-
Conduct histopathological examination of a standard panel of tissues.
-
Data Presentation:
Table 5: Example Preliminary Toxicology Data (Hematology & Clinical Chemistry)
| Parameter | Vehicle Control | Inhibitor X (Low Dose) | Inhibitor X (High Dose) |
|---|---|---|---|
| Hematology | |||
| White Blood Cells (K/µL) | 8.5 ± 1.2 | 8.2 ± 1.5 | 7.9 ± 1.3 |
| Red Blood Cells (M/µL) | 7.2 ± 0.5 | 7.1 ± 0.6 | 6.5 ± 0.7 |
| Hemoglobin (g/dL) | 14.1 ± 0.8 | 13.9 ± 0.9 | 12.8 ± 1.0 |
| Clinical Chemistry | |||
| Alanine Aminotransferase (ALT) (U/L) | 45 ± 8 | 52 ± 10 | 155 ± 25* |
| Aspartate Aminotransferase (AST) (U/L) | 88 ± 15 | 95 ± 18 | 250 ± 40* |
| Blood Urea Nitrogen (BUN) (mg/dL) | 21 ± 3 | 23 ± 4 | 25 ± 5 |
Note: Values are examples and asterisks indicate potential statistically significant changes.
Signaling Pathway Diagrams
Pyridazinone inhibitors can act on various cellular pathways. Understanding the target pathway is crucial for experimental design and biomarker selection.
Generic Kinase Inhibitor Signaling Pathway
Many pyridazinone derivatives function as kinase inhibitors, blocking the phosphorylation cascade that drives cell proliferation and survival.[3][17]
References
- 1. Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyridazinone derivatives to selectively inhibit COX-2 in inflammatory diseases | BioWorld [bioworld.com]
- 5. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and Optimization of Pyridazinones as PI3Kδ Selective Inhibitors for Administration by Inhalation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design and synthesis of novel pyridazinoquinazoline derivatives as potent VEGFR-2 inhibitors: In vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. dctd.cancer.gov [dctd.cancer.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Phenyl-5-(piperazin-1-yl)pyridazin-3(2H)-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 6-Phenyl-5-(piperazin-1-yl)pyridazin-3(2H)-one.
Troubleshooting Guides
This section addresses specific issues that users might encounter during the synthesis, providing potential causes and suggested solutions in a question-and-answer format.
Low or No Yield of this compound
Question: I am getting a very low yield or no product in my synthesis of this compound. What are the potential causes and how can I improve it?
Answer: Low yield is a common challenge in pyridazinone synthesis. Several factors can contribute to this issue. A systematic approach to troubleshooting is recommended.
Potential Causes and Solutions:
-
Purity of Starting Materials: The purity of the precursor, 6-phenyl-5-halopyridazin-3(2H)-one (e.g., 5-chloro-6-phenylpyridazin-3(2H)-one), and piperazine is critical. Impurities can lead to unwanted side reactions and inhibit the desired nucleophilic substitution.
-
Suggested Solution: Ensure the purity of your starting materials by using freshly purified reagents. If necessary, recrystallize or distill the starting materials before use.
-
-
Incomplete Reaction: The nucleophilic aromatic substitution reaction between the halopyridazinone and piperazine may not have gone to completion.
-
Suggested Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Consider increasing the reaction time or temperature. Ensure adequate mixing to promote contact between reactants.
-
-
Suboptimal Reaction Temperature: The reaction temperature plays a crucial role. If the temperature is too low, the reaction may be slow or incomplete. Excessively high temperatures can lead to decomposition of reactants or products.[2]
-
Suggested Solution: Optimize the reaction temperature by running small-scale trials at different temperatures and monitoring the progress by TLC. For nucleophilic aromatic substitutions on pyridazinone rings, temperatures in the range of 80-120°C are often employed.
-
-
Incorrect Stoichiometry: The ratio of piperazine to the halopyridazinone precursor is a critical parameter.
-
Suggested Solution: Using a molar excess of piperazine can help drive the reaction to completion. However, a very large excess might complicate purification. A 1.2 to 2.5 molar equivalent of piperazine is a common starting point.
-
-
Choice of Solvent: The solvent can significantly impact the reaction rate and yield.
-
Suggested Solution: Protic solvents like ethanol or isopropanol are commonly used for nucleophilic aromatic substitutions with piperazine.[1] Aprotic polar solvents such as DMF or DMSO can also be effective, particularly if solubility is an issue.
-
-
Presence of a Base: The reaction generates a hydrohalic acid (e.g., HCl) which can protonate piperazine, reducing its nucleophilicity.
-
Suggested Solution: Add a non-nucleophilic base, such as triethylamine or potassium carbonate, to neutralize the acid formed during the reaction.[1] Alternatively, a larger excess of piperazine can serve as both a reactant and a base.
-
Formation of Side Products
Question: My TLC/LC-MS analysis shows multiple spots, indicating the presence of significant side products. What are the common side reactions and how can I minimize them?
Answer: The formation of side products is a frequent challenge. Understanding these potential side reactions is key to minimizing their formation.
-
Bis-Substitution of Piperazine: Piperazine has two nucleophilic nitrogen atoms, which can react with two molecules of the halopyridazinone, leading to the formation of an N,N'-bis(pyridazinonyl)piperazine impurity.
-
Suggested Solution: To favor mono-substitution, use a molar excess of piperazine relative to the 6-phenyl-5-halopyridazin-3(2H)-one.[1] Slow, controlled addition of the halopyridazinone to the piperazine solution can also minimize the formation of the bis-substituted product. Another effective strategy is to use a mono-protected piperazine, such as N-Boc-piperazine, followed by a deprotection step.
-
-
Decomposition: At elevated temperatures, the starting materials or the product may be susceptible to degradation.
-
Suggested Solution: Carefully control the reaction temperature and time. Monitor the reaction progress by TLC to determine the optimal point to stop the reaction.
-
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A1: A typical and effective synthetic route is a two-step process. The first step involves the synthesis of a 6-phenyl-5-halopyridazin-3(2H)-one intermediate, for example, 5-chloro-6-phenylpyridazin-3(2H)-one. This can be prepared from mucochloric acid and benzene. The second step is a nucleophilic aromatic substitution reaction where the 5-halo-substituent is displaced by piperazine to yield the final product.
Q2: How can I purify the final product, this compound?
A2: Purification of the crude product is essential to remove unreacted starting materials, by-products, and reagents. Common purification techniques include:
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture (e.g., ethanol/water) can be a highly effective method for purification.
-
Column Chromatography: For complex mixtures or if the product is an oil, column chromatography on silica gel is a standard purification method. A common eluent system for similar basic compounds is a gradient of dichloromethane/methanol, often with a small amount of triethylamine (0.1-1%) added to the eluent to prevent tailing of the basic product on the acidic silica gel.
Q3: What analytical techniques are recommended for monitoring the reaction and characterizing the product?
A3:
-
Reaction Monitoring: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the progress of the reaction by observing the disappearance of starting materials and the appearance of the product spot. Liquid Chromatography-Mass Spectrometry (LC-MS) can provide more detailed information about the reaction components.
-
Product Characterization: The structure and purity of the final product should be confirmed using a combination of spectroscopic methods, such as Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) and Mass Spectrometry (MS). The melting point of a solid product is also a good indicator of its purity.
Data Presentation
The following tables summarize reaction conditions and reported yields for the synthesis of pyridazinone derivatives analogous to this compound. This data can serve as a guide for optimizing your reaction parameters.
Table 1: Synthesis of 3-chloro-6-(piperazin-1-yl)pyridazine (An Analogous Reaction)
| Reactants | Base | Solvent | Reaction Time | Temperature | Yield (%) | Reference |
| 3,6-Dichloropyridazine, Piperazine | Triethylamine | Ethanol | 4-6 hours | Reflux | 80-90 | [1] |
| 3,6-Dichloropyridazine, Piperazine | Potassium Carbonate | Ethanol | Several hours | Reflux | 80-90 | [1] |
Table 2: Hydrolysis of 3-chloro-6-(piperazin-1-yl)pyridazine to 3-piperazin-1-yl-1H-pyridazin-6-one (An Analogous Reaction)
| Reactant | Reagent | Solvent | Reaction Time | Temperature | Yield (%) | Reference |
| 3-chloro-6-(piperazin-1-yl)pyridazine | 2 M aq. HCl | Water | 12-24 hours | Reflux | Not specified | [1] |
| 3-chloro-6-(piperazin-1-yl)pyridazine | 2 M aq. NaOH | Water | 12-24 hours | Reflux | Not specified | [1] |
Experimental Protocols
A plausible two-step synthesis for this compound is detailed below.
Protocol 1: Synthesis of 5-chloro-6-phenylpyridazin-3(2H)-one
This protocol is adapted from the synthesis of 5-chloro-6-phenylpyridazin-3(2H)-one from mucochloric acid and benzene.
Materials:
-
Mucochloric acid
-
Benzene
-
Anhydrous aluminum chloride
-
Hydrazine hydrate (80%)
-
Concentrated HCl
-
Methanol
Procedure:
-
Friedel-Crafts Reaction: Slowly add mucochloric acid to a stirred mixture of benzene and anhydrous aluminum chloride. Continue stirring at room temperature for 3 hours.
-
Work-up: Carefully add ice and concentrated HCl to the reaction mixture. Extract the product with benzene. Dry the combined organic extracts over anhydrous sodium sulfate and concentrate under vacuum to obtain 3,4-dichloro-5-phenylfuran-2(5H)-one.
-
Cyclization: Slowly add hydrazine hydrate to a solution of the furanone intermediate in a suitable solvent like ethanol. The reaction is typically exothermic. After the addition is complete, heat the mixture to reflux for several hours until the reaction is complete (monitor by TLC).
-
Isolation: Cool the reaction mixture. The product may precipitate upon cooling. Collect the solid by filtration, wash with a cold solvent (e.g., ethanol), and dry to afford 5-chloro-6-phenylpyridazin-3(2H)-one.
Protocol 2: Synthesis of this compound
This protocol describes the nucleophilic aromatic substitution of 5-chloro-6-phenylpyridazin-3(2H)-one with piperazine.
Materials:
-
5-chloro-6-phenylpyridazin-3(2H)-one
-
Piperazine (anhydrous)
-
Ethanol (or another suitable solvent)
-
Triethylamine or Potassium Carbonate (optional, if not using a large excess of piperazine)
-
Round-bottom flask with reflux condenser
-
Stirring apparatus
Procedure:
-
In a round-bottom flask, dissolve 5-chloro-6-phenylpyridazin-3(2H)-one (1.0 eq) in ethanol.
-
Add anhydrous piperazine (1.2 - 2.5 eq) to the solution. If using a smaller excess of piperazine, add a base like triethylamine (1.5 eq).
-
Heat the reaction mixture to reflux and stir for 4-12 hours. Monitor the progress of the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration and wash with cold ethanol.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel (e.g., dichloromethane/methanol gradient with 0.5% triethylamine).
Mandatory Visualization
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting workflow for low synthesis yield.
References
Technical Support Center: Optimizing Pyridazinone Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of pyridazinone derivatives.
Troubleshooting Guide & FAQs
This section addresses specific issues that may be encountered during the synthesis of pyridazinone derivatives, presented in a question-and-answer format.
Q1: I am experiencing a low yield of my desired pyridazinone product. What are the potential causes and how can I improve it?
A1: Low yields are a common challenge in pyridazinone synthesis. Several factors can contribute to this issue. Here is a systematic approach to troubleshoot and optimize your reaction:
-
Purity of Starting Materials: Ensure the purity of your γ-ketoacids, dicarbonyl compounds, and hydrazine derivatives. Impurities can lead to unwanted side reactions and inhibit the desired cyclization. It is recommended to use freshly purified reagents.
-
Reaction Temperature: The reaction temperature plays a crucial role. A temperature that is too low may result in an incomplete reaction, while excessively high temperatures can cause decomposition of reactants or products. Monitoring the reaction progress using Thin Layer Chromatography (TLC) can help determine the optimal temperature and reaction time.
-
Solvent Choice: The choice of solvent can significantly impact the reaction rate and yield. Protic solvents like ethanol or acetic acid are commonly used and often facilitate the reaction.
-
pH of the Reaction Medium: For the cyclocondensation of γ-ketoacids with hydrazine, the pH can be critical. An acidic medium can catalyze the dehydration step, but strongly acidic conditions might lead to side reactions.
-
Water Removal: The cyclization step involves the formation of water. In some cases, removing water using a Dean-Stark apparatus or molecular sieves can drive the equilibrium towards the product, thereby improving the yield.
Q2: My TLC analysis shows multiple spots, indicating the presence of side products. What are the common side reactions in pyridazinone synthesis?
A2: The formation of side products is a frequent challenge. Understanding these side reactions is key to minimizing their formation. Common side products include:
-
Hydrazone Formation: The initial reaction between a carbonyl group and hydrazine forms a hydrazone.
Technical Support Center: Minimizing Off-Target Effects of Pyridazinone Inhibitors
This technical support center is designed for researchers, scientists, and drug development professionals working with pyridazinone-based inhibitors. It provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you design experiments, interpret data, and minimize off-target effects, ensuring the validity and accuracy of your research.
Frequently Asked Questions (FAQs)
Q1: What are the common molecular targets of pyridazinone inhibitors?
A: The pyridazinone scaffold is versatile and has been utilized to develop inhibitors for a range of protein families. The most common targets include protein kinases, such as p38 MAP kinase and c-Met, as well as phosphodiesterases (PDEs), and other enzymes like monoamine oxidase B (MAO-B).[1][2][3][4] The specific target and selectivity profile depend on the substitutions on the pyridazinone core.
Q2: I'm observing a cellular phenotype that doesn't align with the known function of the primary target of my pyridazinone inhibitor. Could this be an off-target effect?
A: Yes, this is a strong indication of a potential off-target effect.[5] Such effects are common with small molecule inhibitors and can arise from the inhibitor binding to unintended cellular proteins.[5] It is crucial to experimentally validate that the observed phenotype is a direct result of on-target inhibition.
Q3: How can I experimentally distinguish between on-target and off-target effects?
A: Several strategies can be employed:
-
Use a structurally unrelated inhibitor: If a different inhibitor targeting the same primary protein produces the same phenotype, it is more likely to be an on-target effect.[5]
-
Perform a rescue experiment: Introduce a mutated version of the target protein that is resistant to the inhibitor. If the phenotype is reversed, it strongly suggests an on-target effect.
-
Dose-response analysis: Off-target effects may occur at different concentrations than on-target effects. A comprehensive dose-response curve can help differentiate these.[5]
-
Knockdown or knockout of the target: Using techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the target protein should phenocopy the effects of the inhibitor if they are on-target.
Q4: What is the first step I should take to proactively assess the selectivity of my novel pyridazinone inhibitor?
A: The initial and most crucial step is to perform a broad in vitro kinase selectivity profiling assay.[6][7] Screening your compound against a large panel of kinases (e.g., a kinome scan) will provide a quantitative measure of its potency and selectivity, helping to identify potential off-target interactions early in your research.[6][8]
Q5: My pyridazinone compound has poor solubility. How might this affect my results and how can I address it?
A: Poor solubility can lead to compound precipitation in your assays, resulting in inaccurate and irreproducible data. It can also contribute to non-specific effects. To address this, ensure your compound is fully dissolved in a suitable solvent (like DMSO) before diluting it in your assay buffer or cell culture medium. It is also important to include a vehicle control in your experiments to account for any effects of the solvent itself.
Troubleshooting Guides
Problem 1: Unexpected or Inconsistent Cellular Phenotype
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Off-target kinase inhibition | 1. Perform a kinome-wide selectivity screen: This will identify other kinases that your inhibitor may be targeting.[6][8] 2. Use a structurally distinct inhibitor for the same target: If the phenotype is not replicated, it suggests the original observation was due to an off-target effect.[5] 3. Consult inhibitor databases: Check databases like PubChem or ChEMBL for known activities of structurally similar compounds. | Identification of unintended kinase targets. A clearer understanding of whether the phenotype is on-target or off-target. |
| Activation of compensatory signaling pathways | 1. Analyze downstream signaling: Use western blotting to probe for the activation of known compensatory pathways. 2. Combination therapy: Consider using a combination of inhibitors to block both the primary and compensatory pathways. | A more complete picture of the cellular response to your inhibitor and more consistent results.[8] |
| Cell line-specific off-target effects | 1. Test in multiple cell lines: Determine if the unexpected effects are consistent across different cell types.[8] 2. Characterize your cell line: Ensure the target protein is expressed in your chosen cell line. | Understanding whether the observed effect is a general phenomenon or specific to a particular cellular context. |
Problem 2: High Cytotoxicity at Effective Concentrations
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Off-target toxicity | 1. Perform a broad off-target screening panel: Screen against a panel of known toxicopharmacological targets (e.g., hERG, CYPs). 2. Cell viability assays: Run assays like MTT or trypan blue at a range of concentrations to determine the cytotoxic concentration 50 (CC50).[9] | Identification of potential off-targets responsible for cytotoxicity and establishment of a therapeutic window. |
| On-target toxicity | 1. Lower the inhibitor concentration: Determine the minimal effective concentration that elicits the desired on-target effect while minimizing toxicity.[10] 2. Investigate the target's role in cell survival: The intended target may have essential cellular functions. | Minimized cytotoxicity while maintaining on-target activity. |
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activity of representative pyridazinone inhibitors against their intended targets and a selection of off-target kinases. This data is compiled from various sources and should be used for comparative purposes. Experimental conditions may vary between studies.
Table 1: Selectivity Profile of a c-Met Pyridazinone Inhibitor (MSC2156119) [11]
| Kinase Target | IC50 (nM) |
| c-Met (On-Target) | <10 |
| AXL | >1000 |
| MER | >1000 |
| RON | >1000 |
| FLT3 | >1000 |
| VEGFR2 | >1000 |
Table 2: Selectivity of a p38α MAPK Pyridazinone Inhibitor (Data synthesized from multiple sources for illustrative purposes)
| Kinase Target | IC50 (nM) |
| p38α (On-Target) | 15 |
| p38β | 150 |
| JNK1 | >1000 |
| ERK2 | >1000 |
| CDK2 | >1000 |
Table 3: Selectivity of a MAO-B Pyridazinone Inhibitor (Compound TR16) [1]
| Enzyme Target | IC50 (µM) | Selectivity Index (MAO-A/MAO-B) |
| MAO-B (On-Target) | 0.17 | >235 |
| MAO-A | >40 |
Experimental Protocols
In Vitro Kinase Selectivity Profiling (Luminescence-Based)
This protocol describes a general method for assessing the selectivity of a pyridazinone inhibitor against a panel of kinases.
Materials:
-
Pyridazinone inhibitor stock solution (e.g., 10 mM in DMSO)
-
Panel of purified recombinant kinases
-
Specific peptide substrates for each kinase
-
ATP
-
Kinase reaction buffer
-
Luminescence-based ADP detection kit (e.g., ADP-Glo™)
-
White, opaque 384-well plates
-
Plate reader with luminescence detection
Procedure:
-
Compound Preparation: Prepare serial dilutions of the pyridazinone inhibitor in DMSO.
-
Kinase Reaction Setup: In a 384-well plate, add the kinase, the specific substrate, and the pyridazinone inhibitor at various concentrations.
-
Initiate Reaction: Add ATP to each well to start the kinase reaction. Incubate at 30°C for 1 hour.
-
ADP Detection: Stop the kinase reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol.
-
Data Analysis: The luminescent signal is proportional to the kinase activity. Plot the percent inhibition of kinase activity against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value for each kinase.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol verifies that the pyridazinone inhibitor binds to its intended target within a cellular environment.
Materials:
-
Cells expressing the target protein
-
Pyridazinone inhibitor
-
Cell culture medium
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
Lysis buffer
-
Thermal cycler
-
Western blot reagents (antibodies for the target protein and loading control)
Procedure:
-
Cell Treatment: Treat cultured cells with the pyridazinone inhibitor or a vehicle control (DMSO) for 1-2 hours at 37°C.
-
Heating Step: Harvest and wash the cells, then resuspend them in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Western Blot Analysis: Collect the supernatant (soluble protein fraction) and analyze the amount of the target protein by western blotting.
-
Data Analysis: Quantify the band intensities for the target protein at each temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Visualizations
Signaling Pathways
Caption: The p38 MAPK signaling pathway, a common target for pyridazinone inhibitors.
Caption: The c-Met signaling pathway, a key target in cancer therapy for some pyridazinone inhibitors.
Experimental Workflows
Caption: A logical workflow for investigating the off-target effects of a novel pyridazinone inhibitor.
References
- 1. Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of substituted pyrazol-4-yl pyridazinone derivatives as novel c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of substituted 6-pheny-3H-pyridazin-3-one derivatives as novel c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sarpublication.com [sarpublication.com]
- 5. benchchem.com [benchchem.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Identification and optimization of pyridazinones as potent and selective c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 6-Phenyl-5-(piperazin-1-yl)pyridazin-3(2H)-one Analogs
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 6-Phenyl-5-(piperazin-1-yl)pyridazin-3(2H)-one and its analogs.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification process in a direct question-and-answer format.
Question: My final product shows low purity after recrystallization. What steps can I take to improve it?
Answer: Low purity after recrystallization is typically caused by an unsuitable solvent system, leading to the co-precipitation of impurities with your product.[1]
-
Solution 1: Optimize the Solvent System. The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Experiment with different solvents or solvent mixtures (e.g., ethanol/water, isopropanol, ethyl acetate/hexanes).[1][2] A decision tree for solvent selection can be found in the visualizations section.
-
Solution 2: Ensure Slow Cooling. After fully dissolving the crude product in a minimal amount of hot solvent, allow the solution to cool slowly to room temperature before placing it in an ice bath.[1] This promotes the formation of pure crystals and excludes impurities.
-
Solution 3: Perform a Second Recrystallization. If purity remains low, a second recrystallization step is often effective.[1]
Question: The purified compound is an oil and will not crystallize. How can I induce solidification?
Answer: The failure to crystallize is often due to the presence of residual solvent or minor impurities that inhibit the formation of a crystal lattice.[1]
-
Solution 1: Remove All Solvent. Ensure all residual solvent is removed under a high vacuum.
-
Solution 2: Induce Crystallization. Try scratching the inside of the flask at the solution's surface with a glass rod to create nucleation sites.[2] Alternatively, add a seed crystal from a previous, successful batch if available.[1]
-
Solution 3: Final Chromatographic Purification. If the product remains an oil, the impurities inhibiting crystallization may need to be removed via column chromatography.[1]
Question: I am experiencing low yield after column chromatography. How can I improve recovery?
Answer: Low yield during column chromatography can occur if the product is too soluble in the chosen eluent or if it irreversibly adsorbs to the stationary phase.
-
Solution 1: Adjust Solvent Polarity. If the product elutes too quickly along with impurities, use a less polar solvent system to increase its retention time on the silica gel.[1]
-
Solution 2: Add a Modifier to the Mobile Phase. For basic compounds like piperazinyl-pyridazinones, peak tailing and poor separation can occur due to interactions with acidic silica gel. Adding a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia to the mobile phase can significantly improve peak shape and recovery.[3]
-
Solution 3: Change the Stationary Phase. If issues persist, consider using a different stationary phase, such as alumina (basic or neutral) or a C18 reversed-phase column for highly polar analogs.[3]
Question: My final product is discolored (e.g., yellow or brown). What is the cause and how can I prevent it?
Answer: Product discoloration can indicate compound instability, leading to oxidation or degradation.[1]
-
Solution 1: Use an Inert Atmosphere. During the final isolation and drying steps, handle the product under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.[1]
-
Solution 2: Store Properly. Store the purified compound under an inert atmosphere, protected from light, and at a low temperature to prevent long-term degradation.[1]
-
Solution 3: Charcoal Treatment. If the discoloration is due to highly colored, non-polar impurities, you can sometimes remove them by treating a solution of the crude product with activated charcoal before filtration and final purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification methods for this compound analogs?
A1: The two most prevalent and effective purification methods for pyridazinone derivatives are recrystallization and flash column chromatography.[1][4][5] The choice depends on the scale of the reaction and the nature of the impurities. Recrystallization is excellent for removing minor impurities from a solid product, while column chromatography is more powerful for separating complex mixtures or purifying oils.[1]
Q2: What analytical techniques are recommended to confirm the purity of the final product?
A2: A combination of techniques should be used to assess purity. High-Performance Liquid Chromatography (HPLC) is the gold standard for quantitative purity analysis.[3][6] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can confirm the structure and identify any remaining impurities.[4] Mass Spectrometry (MS) confirms the molecular weight of the desired compound.[4] Finally, determining the melting point can be a good indicator of purity; pure crystalline solids typically have a sharp melting point range of less than 2°C.[7]
Q3: My compound contains a piperazine ring, which is basic. Are there special considerations for purification?
A3: Yes, the basic nature of the piperazine moiety can lead to challenges during purification, particularly with silica gel chromatography. The basic nitrogen atoms can interact strongly with the acidic silanol groups on the silica surface, causing significant peak tailing and potential product loss. As mentioned in the troubleshooting guide, adding a basic modifier like triethylamine to the eluent is a common and effective strategy to counteract this effect.[3]
Q4: What are some common impurities I might encounter during the synthesis and purification of these analogs?
A4: Impurities can arise from starting materials, side reactions, or subsequent degradation. Common impurities may include unreacted starting materials (e.g., the corresponding chloro-pyridazine precursor), or byproducts from side reactions, such as the formation of a disubstituted pyridazine where two pyridazine rings are linked by one piperazine molecule.[8][9]
Quantitative Data Summary
The following table summarizes representative data for the purification of pyridazinone analogs, compiled from various sources. Actual results will vary based on the specific analog and experimental conditions.
| Purification Method | Compound/Analog Class | Eluent/Solvent System | Typical Yield | Final Purity | Reference |
| Column Chromatography | Phenyl-pyridazine derivative | Not specified | 71.2% | >95% (inferred from sharp melting point) | [7] |
| Column Chromatography | Substituted Pyridazinone Esters | Ethyl acetate:Hexane (1:1) | 71-92% | Not specified | [4] |
| Recrystallization | 6-phenyl-2,3,4,5-tetrahydro Pyridazin-3-one | Aqueous Ethanol | Not specified | High (implied) | [10] |
| Recrystallization | Hydrazinyl-pyridazine derivative | Benzene | 86% | Not specified | [11] |
| Preparative HPLC | Process-related impurity of Phenazopyridine | Not specified | N/A | >99% | [12] |
Detailed Experimental Protocols
Protocol 1: General Procedure for Flash Column Chromatography
This protocol is a general guideline for purifying a basic compound like a this compound analog on silica gel.
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into the column and allow it to pack under gentle pressure or gravity. Ensure the packed bed is stable and free of cracks or air bubbles. Equilibrate the column by flushing with 2-3 column volumes of the initial, low-polarity eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the chromatography eluent or a stronger solvent like dichloromethane (DCM). If solubility is low, pre-adsorb the crude product onto a small amount of silica gel. To do this, dissolve the compound in a suitable solvent (e.g., methanol or DCM), add silica gel, and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder. Carefully load this powder onto the top of the packed column.
-
Elution: Begin elution with a low-polarity solvent system (e.g., 95:5 Hexane:Ethyl Acetate) containing a basic modifier (e.g., 0.5% triethylamine). Gradually increase the polarity of the eluent (gradient elution) to separate the compounds. For example, slowly increase the percentage of ethyl acetate.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of the product using Thin-Layer Chromatography (TLC).
-
Isolation: Combine the pure fractions, and remove the solvent under reduced pressure to yield the purified product.
Protocol 2: General Procedure for Recrystallization
This protocol describes a standard method for purifying a solid pyridazinone analog.
-
Solvent Selection: Choose a suitable solvent or solvent pair in which the compound is sparingly soluble at room temperature but highly soluble when hot. Ethanol/water or ethyl acetate/hexane are common choices.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a hot plate and a condenser) with stirring. Continue adding small portions of the hot solvent until the solid just dissolves completely.
-
Cooling & Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Crystals should start to form. Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under a vacuum to remove all traces of solvent.
Visualizations
Caption: A general workflow for the purification of pyridazinone analogs.
Caption: A decision tree for troubleshooting poor separation in column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives | MDPI [mdpi.com]
- 5. sphinxsai.com [sphinxsai.com]
- 6. A Pyridazinone Compound for Effectively Treating Non-alcoholic Steatohepatitis by Targeting THRβ - PMC [pmc.ncbi.nlm.nih.gov]
- 7. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 11. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
addressing poor peak shape in HPLC analysis of pyridazinones
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address poor peak shape in the High-Performance Liquid Chromatography (HPLC) analysis of pyridazinone compounds.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing peak tailing with my pyridazinone compound?
Peak tailing is the most common peak shape issue for nitrogen-containing heterocyclic compounds like pyridazinones.[1][2] The primary cause is secondary interactions between the basic pyridazinone analyte and acidic silanol groups on the surface of silica-based reversed-phase columns.[1][3][4][5] These interactions create a secondary, stronger retention mechanism for some analyte molecules, causing them to elute later and create a "tail."[1]
Other potential causes include:
-
Mobile Phase pH: If the mobile phase pH is close to the pKa of the pyridazinone, both ionized and unionized forms of the compound can exist, leading to peak distortion.[3][6][7]
-
Column Overload: Injecting too much sample can saturate the stationary phase.[4][8]
-
Column Degradation: An old or contaminated column can have more exposed, active silanol sites.[4][9]
-
Extra-Column Volume: Excessive tubing length or large-diameter tubing between the injector, column, and detector can cause peak broadening and tailing.[3][4]
Q2: My peak is wider than expected (broadening). What are the common causes?
Peak broadening can be caused by several factors, often related to the column, mobile phase, or system setup. Key causes include:
-
Column Contamination or Voids: Contaminants accumulating at the head of the column can distort the flow path.[8] A void or channel in the column packing material can also lead to significant broadening.[8][10]
-
Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the analyte band to spread before it reaches the column, resulting in broad peaks.[4][11]
-
Low Mobile Phase Strength: If the mobile phase is too weak, it may not efficiently elute the analyte, leading to excessive diffusion and broad peaks.[12]
-
Temperature Fluctuations: Inconsistent column temperature can affect retention times and peak width.[12]
Q3: What causes peak fronting in HPLC analysis?
Peak fronting, where the leading edge of the peak is sloped, is less common than tailing but can still occur.[2] Common causes include:
-
High Analyte Concentration / Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase, causing some molecules to travel through the column more quickly.[4][5][12]
-
Poor Sample Solubility: If the analyte is not fully dissolved in the injection solvent, it can lead to fronting.[5]
-
Column Collapse: A physical collapse of the packed bed within the column, though rare with modern columns, can cause severe fronting.[5]
Q4: How does the mobile phase pH specifically affect the peak shape of pyridazinones?
The mobile phase pH is a critical parameter for ionizable compounds like pyridazinones.[6][7] Pyridazinones are typically basic. At a mid-range pH, residual silanol groups on the silica stationary phase (pKa ~3.5-4.5) become deprotonated and negatively charged.[3][13] This creates sites for strong ionic interactions with the positively charged (protonated) pyridazinone molecules, leading to significant peak tailing.[1]
To achieve a good peak shape, it is crucial to control the ionization state of both the analyte and the stationary phase.[6] This is typically done by adjusting the mobile phase pH to be at least 2 pH units away from the analyte's pKa.[14]
Troubleshooting Guides & Data
Troubleshooting Workflow for Poor Peak Shape
When poor peak shape is observed, a systematic approach is necessary to identify and resolve the issue. The following workflow provides a logical sequence of steps to diagnose the problem.
Caption: A logical workflow for troubleshooting common HPLC peak shape problems.
Mechanism of Peak Tailing for Pyridazinones
The diagram below illustrates the chemical interaction responsible for peak tailing. The basic nitrogen on the pyridazinone ring becomes protonated and interacts ionically with deprotonated, negatively charged silanol groups on the silica stationary phase.
Caption: Ionic interaction between a basic analyte and an active silanol site.
Table 1: Mobile Phase Optimization for Pyridazinones
Adjusting the mobile phase is often the most effective way to improve peak shape.[15] This table provides recommendations for optimizing mobile phase parameters.
| Parameter | Recommendation for Pyridazinones | Rationale |
| pH Adjustment | Operate at a low pH, typically 2.5 - 3.5 .[15][16] | At low pH, acidic silanol groups on the stationary phase are fully protonated (neutral), minimizing their ability to interact with the basic analyte.[1][16] This suppresses the secondary retention mechanism. |
| Buffer Selection | Use a buffer such as phosphate or formate . | A buffer is essential to control and stabilize the pH, ensuring reproducible retention times and peak shapes.[3] |
| Buffer Concentration | Start with a concentration of 10-25 mM .[15][16] | Increasing buffer concentration can help mask residual silanol groups and reduce secondary interactions.[15] |
| Mobile Phase Additives | Consider adding a competing base like Triethylamine (TEA) at ~5 mM.[16] | The competing base associates with the anionic silanol groups, reducing their availability to interact with the pyridazinone analyte.[16] Note: This can shorten column lifetime.[16] |
Table 2: Column Selection and Other Considerations
| Parameter | Recommendation | Rationale |
| Column Chemistry | Use a modern, high-purity, end-capped column .[15] Consider base-deactivated or polar-embedded phases.[3][15] | End-capping chemically blocks most of the active silanol groups, making them less accessible for interactions.[15][17] Base-deactivated and polar-embedded columns provide additional shielding for basic compounds.[3][15] |
| Sample Diluent | Dissolve the sample in the initial mobile phase composition whenever possible. | Using a solvent that is stronger than the mobile phase can cause peak distortion, especially for early-eluting peaks.[4] |
| Column Temperature | Maintain a consistent and slightly elevated temperature (e.g., 30-40 °C ). | Increased temperature can improve peak efficiency by reducing mobile phase viscosity and increasing mass transfer kinetics. However, be mindful of the column's pH and temperature stability limits.[18] |
| Guard Column | Use a guard column with matching stationary phase. | A guard column protects the analytical column from strongly retained impurities and particulates that can degrade performance and cause peak shape issues.[9][11] |
Experimental Protocols
Protocol 1: Mobile Phase Preparation and pH Adjustment
-
Prepare Aqueous Buffer: Weigh the appropriate amount of buffer salt (e.g., potassium phosphate monobasic) and dissolve it in HPLC-grade water to the desired concentration (e.g., 20 mM).
-
Adjust pH: Place the aqueous buffer on a calibrated pH meter. Slowly add a suitable acid (e.g., phosphoric acid) dropwise while stirring until the target pH (e.g., 2.8) is reached.
-
Filter the Buffer: Vacuum filter the prepared aqueous buffer through a 0.45 µm or 0.22 µm membrane filter to remove any particulates.
-
Prepare Mobile Phase: Measure the required volumes of the filtered aqueous buffer and the organic modifier (e.g., acetonitrile or methanol) and mix them thoroughly. For example, for a 60:40 (v/v) mobile phase, mix 600 mL of buffer with 400 mL of acetonitrile.
-
Degas the Mobile Phase: Degas the final mobile phase mixture using sonication, vacuum degassing, or helium sparging to prevent air bubbles in the HPLC system.
Protocol 2: System and Column Flushing
This protocol is used to clean a column that may be contaminated with strongly retained substances.
-
Disconnect Column: Disconnect the column from the detector to prevent contaminants from flowing into the detector cell.
-
Flush with Weaker Solvent: Flush the column with your mobile phase without the buffer component (e.g., water/acetonitrile mixture) for 20-30 column volumes.
-
Strong Solvent Wash: Sequentially wash the column with stronger, miscible solvents. A common sequence for reversed-phase columns is:
-
100% Methanol
-
100% Acetonitrile
-
75:25 Acetonitrile/Isopropanol
-
100% Isopropanol
-
(If necessary and compatible) Methylene Chloride, then Hexane. Ensure you reverse the sequence to return to your mobile phase conditions to avoid solvent immiscibility issues.
-
-
Re-equilibration: After washing, flush the column with the mobile phase (including buffer) at a low flow rate until the baseline is stable. This may take a significant amount of time.
-
Check Performance: Reconnect the column to the detector and inject a standard to evaluate if peak shape has improved. If not, the column may be permanently damaged and require replacement.[11]
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. chromtech.com [chromtech.com]
- 4. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 5. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 8. mastelf.com [mastelf.com]
- 9. uhplcs.com [uhplcs.com]
- 10. waters.com [waters.com]
- 11. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 12. uhplcs.com [uhplcs.com]
- 13. agilent.com [agilent.com]
- 14. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 15. benchchem.com [benchchem.com]
- 16. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 17. LC Technical Tip [discover.phenomenex.com]
- 18. moravek.com [moravek.com]
Technical Support Center: Scaling Up the Synthesis of Pyyridazinone Derivatives
Welcome to the Technical Support Center for the synthesis of pyridazinone derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the scale-up of pyridazinone synthesis.
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during the synthesis of pyridazinone derivatives, presented in a question-and-answer format.
Q1: I am experiencing a low yield of my desired pyridazinone product during scale-up. What are the potential causes and how can I improve it?
A1: Low yields are a frequent challenge when scaling up pyridazinone synthesis. Several factors can contribute to this issue. Here is a systematic approach to troubleshoot and optimize your reaction:
-
Purity of Starting Materials: Ensure the purity of your γ-ketoacids, dicarbonyl compounds, and hydrazine derivatives. Impurities can lead to unwanted side reactions and inhibit the desired cyclization. On a larger scale, even small impurities can have a significant impact. It is recommended to use freshly purified reagents.[1]
-
Reaction Temperature: The reaction temperature is crucial. Too low a temperature may lead to an incomplete reaction, while excessively high temperatures can cause decomposition of reactants or products, which can be more pronounced in larger reaction vessels with less uniform heating.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal temperature and reaction time for the scaled-up batch.[1]
-
Solvent Choice: The choice of solvent can significantly impact the reaction rate and yield. Protic solvents like ethanol or acetic acid are commonly used and often facilitate the reaction.[1] When scaling up, consider solvent properties like boiling point and solubility of reactants and products at different temperatures to avoid precipitation or excessive pressure buildup.
-
pH of the Reaction Medium: For the cyclocondensation of γ-ketoacids with hydrazine, the pH can be critical. An acidic medium can catalyze the dehydration step, but strongly acidic conditions might lead to side reactions.[1] Careful control of pH is essential at a larger scale to ensure consistent reaction outcomes.
-
Water Removal: The cyclization step involves the formation of water. In some cases, removing water using a Dean-Stark apparatus or molecular sieves can drive the equilibrium towards the product, thus improving the yield.[1] This becomes increasingly important in larger volumes where the concentration of water can be higher.
Q2: My analysis shows multiple spots, indicating the presence of side products. What are the common side reactions in pyridazinone synthesis, and how can I minimize them at scale?
A2: The formation of side products is a common challenge that can be exacerbated during scale-up. Understanding these side reactions is key to minimizing their formation:
-
Hydrazone Formation: The initial reaction between a carbonyl group and hydrazine forms a hydrazone. If the subsequent cyclization is slow or incomplete, the hydrazone may be isolated as a major byproduct. Optimizing the reaction temperature and time can favor the cyclization step.
-
Formation of Regioisomers: When using unsymmetrical 1,4-dicarbonyl compounds, the two carbonyl groups can react with hydrazine at different rates, leading to the formation of two different regioisomeric pyridazinone products.[1] Controlling the addition rate of reactants and maintaining a homogeneous reaction mixture are critical at scale to improve regioselectivity.
-
N-N Bond Cleavage: Under certain harsh conditions, such as high temperatures or the presence of strong reducing or oxidizing agents, the N-N bond in the hydrazine or the resulting pyridazinone ring can cleave, leading to a complex mixture of degradation products.[1] Careful temperature control and avoidance of incompatible reagents are crucial.
Q3: I am struggling with the purification of my pyridazinone derivative at a larger scale. What are the common challenges and solutions?
A3: Scaling up purification can present significant challenges. Here are some common issues and potential solutions:
-
Crystallization Difficulties:
-
Problem: Oiling out or formation of amorphous solids instead of crystals. This can be due to impurities or supersaturation issues that are more prevalent at larger volumes.
-
Solution: A systematic approach to solvent screening and optimizing cooling profiles is necessary. Consider using a seeding strategy with a small amount of pure crystalline product to induce crystallization. Anti-solvent crystallization can also be an effective technique.
-
-
Column Chromatography Inefficiencies:
-
Problem: Poor separation, long run times, and excessive solvent consumption are common when scaling up column chromatography.
-
Solution: To scale up effectively, maintain the ratio of the amount of crude material to the amount of stationary phase. The flow rate should be scaled proportionally to the column's cross-sectional area to maintain linear velocity. It is often more efficient to optimize the crystallization step to obtain a purer crude product, thereby reducing the burden on the chromatographic purification.
-
Q4: What are the key safety considerations when scaling up the synthesis of pyridazinone derivatives?
A4: Safety is paramount during scale-up. Key considerations include:
-
Handling of Hydrazine and its Derivatives: Hydrazine is highly toxic and potentially explosive.[1] Using aqueous hydrazine solutions can mitigate some of the hazards.[1] Ensure adequate ventilation and use appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles.[1] All operations should be conducted in a well-ventilated fume hood or a designated controlled area.
-
Thermal Runaway: The cyclization reaction can be exothermic. On a large scale, heat dissipation is less efficient, which can lead to a thermal runaway reaction. Monitor the internal temperature of the reactor closely and have an effective cooling system in place.
-
Pressure Buildup: The formation of gaseous byproducts or exceeding the solvent's boiling point can lead to a dangerous buildup of pressure in a closed system. Ensure the reactor is equipped with a pressure relief system.
-
Waste Disposal: Develop a clear plan for the safe disposal of all waste materials, including residual hydrazine, solvents, and byproducts, in accordance with local regulations.
Data Presentation
Table 1: Reported Yields for the Synthesis of Various Pyridazinone Derivatives
| Starting Materials | Reaction Conditions | Product | Yield (%) | Reference |
| β-Benzoylpropionic acid, Hydrazine hydrate | Ethanol, Reflux, 4-6h | 6-Phenyl-4,5-dihydropyridazin-3(2H)-one | 72 | [2] |
| 3-Arylmethylene-5-aryl-2(3H)-furanones, Hydrazine hydrate | Ethanol, Reflux | 4-Arylmethylene-6-aryl-4,5-dihydropyridazin-3(2H)-ones | 60-85 | [3] |
| Phenyl-fulvene, Hydrazine hydrate | Methanol, Room Temperature, 24h | Phenyl-substituted 5,6-fused ring pyridazine | Not specified | [1] |
| 4-(2-(4-chlorophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-one, Phosphorus pentasulphide | Dry pyridine, Reflux, 5h | 4-(2-(4-Chlorophenyl)hydrazinyl)-6-phenylpyridazine-3(2H)-thione | 50 | [4] |
Experimental Protocols
Protocol 1: Synthesis of 6-Phenyl-4,5-dihydropyridazin-3(2H)-one
-
Materials:
-
β-Benzoylpropionic acid
-
Hydrazine hydrate
-
Ethanol
-
-
Procedure:
-
Dissolve β-benzoylpropionic acid (1 equivalent) in ethanol in a round-bottom flask equipped with a reflux condenser.
-
Add hydrazine hydrate (1.2 equivalents) to the solution.
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by filtration, wash with cold ethanol, and dry.
-
The crude product can be further purified by recrystallization from ethanol.[2]
-
Protocol 2: General Procedure for the Synthesis of 4-Arylmethylene-6-aryl-4,5-dihydropyridazin-3(2H)-ones from 2(3H)-Furanones
-
Materials:
-
3-Arylmethylene-5-aryl-2(3H)-furanone
-
Hydrazine hydrate
-
Absolute ethanol
-
-
Procedure:
-
Suspend the 3-arylmethylene-5-aryl-2(3H)-furanone (1 equivalent) in absolute ethanol.
-
Add hydrazine hydrate (1.5 equivalents) to the suspension.
-
Reflux the reaction mixture for the appropriate time (typically 3-6 hours), monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration, wash with cold ethanol, and dry.[3]
-
Visualization
Experimental Workflow
Caption: A typical experimental workflow for the synthesis and purification of pyridazinone derivatives.
Troubleshooting Logic for Low Yield
Caption: A logical workflow for troubleshooting low yields in pyridazinone synthesis.
Signaling Pathway: PDE4 Inhibition by Pyridazinone Derivatives
Caption: Mechanism of anti-inflammatory action of pyridazinone derivatives via PDE4 inhibition.
References
Technical Support Center: Recrystallization of 6-Phenyl-5-(piperazin-1-yl)pyridazin-3(2H)-one
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the recrystallization of 6-Phenyl-5-(piperazin-1-yl)pyridazin-3(2H)-one. The information is presented in a question-and-answer format to address specific challenges that may be encountered during the purification process.
Frequently Asked Questions (FAQs) & Experimental Protocols
Q1: What is the recommended starting protocol for the recrystallization of this compound?
A1: A cooling crystallization method is a robust starting point for the purification of many pyridazinone derivatives. An anti-solvent approach can also be effective if a suitable single solvent system is not identified.
Detailed Protocol: Cooling Recrystallization
-
Solvent Selection: Begin by selecting an appropriate solvent. Based on data from analogous compounds, ethanol, isopropanol, or a mixture of dichloromethane and ethanol are good candidates.[1] The ideal solvent should dissolve the compound when hot but not when cold.[2]
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of the chosen solvent and heat the mixture gently, with stirring, to the solvent's boiling point.[1] Continue adding small portions of the hot solvent until the solid is completely dissolved.[1]
-
Hot Filtration (Optional): If any insoluble impurities are visible in the hot solution, perform a hot filtration to remove them. This step should be done quickly to prevent premature crystallization of the product.[1][3]
-
Cooling and Crystallization: Allow the clear, hot solution to cool slowly to room temperature. Crystal formation should begin during this period.[1] To maximize the yield, the flask can then be placed in an ice bath for further cooling.[1]
-
Isolation: Collect the formed crystals by vacuum filtration using a Büchner funnel.[1]
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities from the mother liquor.[1][4]
-
Drying: Dry the purified crystals under a vacuum to remove any residual solvent.[1]
Q2: I am not observing any crystal formation after the solution has cooled. What should I do?
A2: Failure to obtain crystals is a common issue that can often be resolved by addressing supersaturation, solvent choice, or nucleation.[5]
-
Insufficient Supersaturation: Your solution may not be concentrated enough. Try evaporating some of the solvent to increase the compound's concentration and then allow it to cool again.[6][7]
-
Inappropriate Solvent: The chosen solvent might be too effective, keeping the compound dissolved even at low temperatures.[5] If this is the case, you may need to screen for a different solvent system.
-
Lack of Nucleation: Crystal growth requires an initial nucleation point.[5] This can be induced by:
Q3: My compound is precipitating as an oil instead of crystals. How can I fix this?
A3: "Oiling out" occurs when the compound comes out of the solution at a temperature above its melting point, often due to a very high level of supersaturation.[6]
-
Reduce Supersaturation: Re-heat the solution to dissolve the oil, then add a small amount of additional solvent to decrease the concentration.[6][7]
-
Slower Cooling: Allow the solution to cool more slowly. This can be achieved by leaving the flask on a cooling hot plate instead of directly on a cold surface.[7] Slower cooling provides more time for ordered crystals to form.
-
Solvent System Modification: Consider using a different solvent or a solvent pair to alter the solubility characteristics.
Q4: The yield of my recrystallization is very low. How can I improve it?
A4: A low yield can be attributed to several factors, primarily related to the solvent and the crystallization time.[5]
-
Sub-optimal Solvent Choice: The compound may still be too soluble in the mother liquor at low temperatures. Consider a solvent in which your compound is less soluble when cold, or try an anti-solvent crystallization method.[5]
-
Incomplete Crystallization: Ensure you have allowed sufficient time for the crystallization process to complete, which can range from hours to days.[5]
-
Premature Filtration: Make sure the solution has reached the lowest possible temperature (e.g., in an ice bath) and that crystal formation has ceased before you begin filtration.[5]
-
Excessive Washing: Use only a minimal amount of ice-cold solvent to wash the crystals, as even cold solvent will dissolve some of your product.[4]
Data Presentation
The selection of a suitable solvent is critical for successful recrystallization. The following table summarizes solvents used for the purification of analogous pyridazinone derivatives.
| Compound Name | Purification Method | Solvents/Eluents |
| 3-chloro-6-(4-pyridin-2-ylpiperazin-1-yl)pyridazine | Washing & Recrystallization | Cold ethanol (wash), CH2Cl2:ethanol (5:10) |
| 3-chloro-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyridazine | Washing & Recrystallization | Cold ethanol (wash), CH2Cl2:ethanol (5:10) |
| 4-(2-(4-Halophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-ones derivatives | Recrystallization | Benzene |
| Various Pyridazinone Derivatives | Recrystallization | Ethanol |
Data adapted from literature on analogous compounds.[1][9]
Visualizations
Experimental Workflow for Recrystallization
Caption: General experimental workflow for the cooling recrystallization of this compound.
Troubleshooting Guide for Recrystallization Issues
Caption: A logical guide to troubleshooting common issues encountered during recrystallization.
References
- 1. benchchem.com [benchchem.com]
- 2. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 3. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. benchchem.com [benchchem.com]
- 6. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 7. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives [mdpi.com]
Validation & Comparative
Comparative Analysis of Pyridazinone Derivatives as Enzyme Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of pyridazinone derivatives as potent enzyme inhibitors. The versatile pyridazinone scaffold has been extensively explored in medicinal chemistry, leading to the development of inhibitors for a wide range of enzymatic targets implicated in various diseases. [1][2] This document summarizes key quantitative data, details common experimental methodologies, and visualizes relevant biological pathways and workflows to aid in the evaluation and development of novel pyridazinone-based therapeutics.
Data Presentation: Comparative Inhibitory Activity
The following tables summarize the in vitro inhibitory activities (IC50 values) of selected pyridazinone derivatives against various enzyme targets. Lower IC50 values indicate higher potency.
Phosphodiesterase (PDE) Inhibitors
Pyridazinone derivatives have shown significant inhibitory activity against phosphodiesterases, enzymes that regulate intracellular levels of cyclic nucleotides like cAMP and cGMP.[3] Inhibition of these enzymes can lead to smooth muscle relaxation, vasodilation, and anti-inflammatory effects.[1]
| Compound/Derivative | Target Enzyme | IC50 (nM) | Reference Compound | IC50 (nM) | Source |
| Compound 27 | PDE5 | 34 | Sildenafil | 20 | [1] |
| Compound 28 | PDE5 | 22 | Sildenafil | 16 | [1] |
| Pyrazolo[3,4-d]pyridazinone 23a | PDE5 | 140 | - | - | [1] |
| Pyrazolo[1',5':1,6]pyrimido[4,5-d]pyridazin-4(3H)-one 5r | PDE5 | 8.3 | Sildenafil | - | |
| 4-(5-methoxy-1H-indol-3-yl)-6-methylpyridazin-3(2H)-one 4ba | PDE4B | 251 | Roflumilast | (75% inhibition at 20 µM) | [4] |
| 6-benzoxacinyl pyradazin-3-one 22 | PDE-III | 10,000 | Milrinone | 2,500 |
Cyclooxygenase (COX) Inhibitors
A significant number of pyridazinone derivatives exert their anti-inflammatory and analgesic effects by inhibiting cyclooxygenase (COX) enzymes, which are crucial for the biosynthesis of prostaglandins.[5][6] Selective inhibition of COX-2 over COX-1 is a desirable trait to minimize gastrointestinal side effects.[5][7]
| Compound/Derivative | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference Compound | COX-2 IC50 (µM) | Source |
| Compound 8a (4-phenyl derivative) | 59% inhibition at 10 µM | 37% inhibition at 10 µM | - | - | - | [6] |
| Compound 8b (4-(2-chlorophenyl) derivative) | 61% inhibition at 10 µM | 28% inhibition at 10 µM | - | - | - | [6] |
| 2,6-disubstituted pyridazinone 23g | - | 0.04384 | 11.51 | Celecoxib | 0.07353 | [7] |
| 2-propyl-6-(o-tolyloxy)pyridazin-3(2H)-one 6a | >100 | 0.11 | >909 | Celecoxib | 0.08 | [8] |
Tyrosine Kinase Inhibitors
Pyridazinone-based compounds have been identified as potent inhibitors of tyrosine kinases, such as FER, which are involved in cancer cell progression and metastasis.[9][10][11]
| Compound/Derivative | Target Enzyme | IC50 (nM) | Source |
| Pyrido-pyridazinone 21 (DS21360717) | FER | - (High biochemical activity) | [9] |
| Pyrido-pyridazinone 1 (DS21360717) | FER | 0.5 | [11] |
| Optimized Pyrido-pyridazinone 17c (DS08701581) | FER | - (Highest in class cell-free and cell activities) | [12] |
Other Enzyme Inhibitors
The versatility of the pyridazinone scaffold extends to the inhibition of other important enzymes.
| Compound/Derivative | Target Enzyme | IC50 (µM) | Reference Compound | IC50 (µM) | Source |
| Olaparib (29) | PARP | 0.015 | - | - | [1] |
| Talazoparib (32) | PARP | 0.0002 | - | - | [1] |
| Pyrazolo[3,4-d]pyridazinone 37 | BTK | 0.0021 | - | - | [1] |
| B-Raf inhibitor 36 | B-Raf | 0.02479 | - | - | [1] |
| TR16 | MAO-B | 0.17 | - | - | [13] |
| S5 | MAO-B | 0.203 | - | - | [14] |
| 16c | eqBuChE | 12.8 | Donepezil | 3.25 | [15] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key assays commonly used to evaluate the enzyme inhibitory properties of pyridazinone derivatives.
In Vitro Cyclooxygenase (COX) Inhibition Assay[6][9]
-
Objective: To determine the concentration of a test compound required to inhibit 50% of the activity of purified COX-1 and COX-2 enzymes (IC50).
-
Materials:
-
Purified ovine or human COX-1 and COX-2 enzymes.
-
Arachidonic acid (substrate).
-
Cofactors (e.g., hematin, L-epinephrine).
-
Tris-HCl buffer (pH 8.0).
-
Test compounds dissolved in DMSO.
-
96-well microplate.
-
Microplate reader for colorimetric or fluorometric detection.
-
-
Procedure:
-
The test compound is pre-incubated with the enzyme in the assay buffer at room temperature for a set period (e.g., 15 minutes).
-
The reaction is initiated by the addition of arachidonic acid.
-
The reaction proceeds for a specified time (e.g., 2 minutes) at 37°C.
-
The reaction is terminated by adding a quenching agent (e.g., HCl solution).
-
The amount of prostaglandin E2 (PGE2) produced is measured using a standard method, such as an enzyme-linked immunosorbent assay (ELISA).
-
The percentage of inhibition is calculated for each concentration of the test compound.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
In Vivo Analgesic Activity (Acetic Acid-Induced Writhing Test)[6]
-
Objective: To assess the peripheral analgesic activity of a compound by its ability to reduce the number of abdominal constrictions (writhes) induced by an intraperitoneal injection of acetic acid in mice.
-
Procedure:
-
A group of mice is administered the test compound or a vehicle orally or intraperitoneally.
-
After a predetermined period (e.g., 30 minutes), a solution of acetic acid is injected intraperitoneally to induce writhing.
-
The number of writhes for each mouse is counted for a specific duration (e.g., 20 minutes).
-
The percentage of inhibition of writhing is calculated by comparing the mean number of writhes in the test group to the control group.
-
Visualizations: Pathways and Workflows
Cyclooxygenase (COX) Signaling Pathway
The following diagram illustrates the role of COX enzymes in the inflammatory pathway, a key target for many pyridazinone derivatives.
Caption: The Cyclooxygenase (COX) signaling pathway.
General Experimental Workflow for Screening Enzyme Inhibitors
This diagram outlines a typical workflow for the synthesis, screening, and evaluation of novel pyridazinone-based enzyme inhibitors.
Caption: A generalized experimental workflow for inhibitor screening.
References
- 1. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sarpublication.com [sarpublication.com]
- 3. jaoc.samipubco.com [jaoc.samipubco.com]
- 4. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Investigations of new pyridazinone derivatives for the synthesis of potent analgesic and anti-inflammatory compounds with cyclooxygenase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ovid.com [ovid.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Optimization of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors, Leading to the Potent DS08701581 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Novel pyridazinone derivatives as butyrylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of 6-Phenylpyridazin-3(2H)-one Derivatives in Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical efficacy of various 6-phenylpyridazin-3(2H)-one derivatives in animal models of cardiovascular disease and neuropathic pain. The data presented is compiled from published studies to facilitate an objective evaluation of these compounds against relevant alternatives.
Cardiovascular Applications: Cardiotonic and Vasodilatory Effects
Pyridazinone derivatives have been extensively investigated for their potential in treating cardiovascular disorders, particularly heart failure, due to their positive inotropic and vasodilatory properties. A notable mechanism of action for many of these compounds is the inhibition of phosphodiesterase 3 (PDE3).
Mechanism of Action: PDE3 Inhibition
Inhibition of PDE3 in cardiac and vascular smooth muscle cells leads to an increase in intracellular cyclic AMP (cAMP) levels.[1][2] This elevation in cAMP has a dual effect: it enhances cardiac contractility by increasing intracellular calcium and promotes vasodilation, thereby reducing both preload and afterload on the heart.[1][3]
Comparative Efficacy of Bemoradan
Bemoradan, a 6-benzoxazinylpyridazin-3-one derivative, has demonstrated significant potency as a PDE3 inhibitor and has been evaluated in canine models of heart failure.
| Compound | Animal Model | Key Efficacy Parameter | Result | Comparator |
| Bemoradan | Canine models | Inotropic activity (IV ED50) | 5.4 - 77 µg/kg | Not specified |
| Duration of action (oral) | 8 - 24 hours (at 100 µg/kg) | Not specified |
Table 1: Efficacy of Bemoradan in Canine Models of Heart Failure.
Experimental Protocol: Induction of Heart Failure in Canine Models
Animal models of heart failure are crucial for evaluating novel therapeutic agents. While specific protocols for the Bemoradan studies were not detailed in the provided search results, a general approach for inducing heart failure in dogs for preclinical studies is outlined below.
Neuropathic Pain and Inflammation
Certain pyridazine derivatives have shown promise in animal models of neuropathic pain and inflammation, primarily through the inhibition of the cyclooxygenase-2 (COX-2) enzyme.
Mechanism of Action: COX-2 Inhibition
COX-2 is an enzyme that is upregulated during inflammation and is responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation.[4][5] By inhibiting COX-2, these compounds can reduce prostaglandin production, thereby alleviating pain and inflammation.[4][5]
Comparative Efficacy of GW406381X
GW406381X, a pyrazolo[1,5-b]pyridazine, has been evaluated in rodent models of neuropathic pain and central sensitization, showing superior efficacy compared to other COX-2 inhibitors like celecoxib and rofecoxib.
| Compound | Animal Model | Key Efficacy Parameter | Result | Comparators | Comparator Result |
| GW406381X | Chronic Constriction Injury (rat) | Reversal of mechanical allodynia | Fully reversed (at 5 mg/kg p.o. b.i.d.) | Celecoxib, Rofecoxib | No significant effect |
| Partial Ligation Model (mouse) | Reversal of thermal hyperalgesia | Reversed | Not specified | Not specified | |
| Capsaicin-induced central sensitization (rat) | ED50 (intrathecal) | 0.07 µg | Celecoxib, Rofecoxib | No effect |
Table 2: Efficacy of GW406381X in Animal Models of Neuropathic Pain.
Experimental Protocols
The CCI model is a widely used rodent model of neuropathic pain.[6][7]
-
Anesthesia: The animal (rat or mouse) is anesthetized.[8]
-
Surgical Procedure: The common sciatic nerve is exposed at the mid-thigh level.[6][7] Four loose ligatures are placed around the nerve.[6][7]
-
Post-operative Care: The incision is closed, and the animal is allowed to recover.[7]
-
Behavioral Testing: Pain hypersensitivity is assessed at various time points post-surgery using methods like the von Frey test (for mechanical allodynia) and the plantar test (for thermal hyperalgesia).[6]
This is a standard model for evaluating the anti-inflammatory activity of compounds.[9][10]
-
Baseline Measurement: The initial paw volume of the rodent is measured.[9]
-
Compound Administration: The test compound is administered (e.g., orally, intraperitoneally).[9]
-
Induction of Inflammation: A solution of carrageenan is injected into the subplantar region of the hind paw.[9][10]
-
Paw Volume Measurement: The paw volume is measured at specific time intervals after carrageenan injection.[9]
-
Data Analysis: The percentage of edema inhibition is calculated by comparing the increase in paw volume in the treated group to the control group.
Conclusion
The available preclinical data suggest that 6-phenylpyridazin-3(2H)-one and its derivatives are a versatile class of compounds with potential therapeutic applications in both cardiovascular diseases and pain/inflammation. Bemoradan stands out for its potent and long-lasting cardiotonic effects in canine models of heart failure. GW406381X demonstrates significant efficacy in rodent models of neuropathic pain, outperforming other COX-2 inhibitors. Further research, including detailed pharmacokinetic and toxicological studies, is warranted to fully elucidate the clinical potential of these promising compounds.
References
- 1. Phosphodiesterase III inhibitors for heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. CV Pharmacology | Phosphodiesterase Inhibitors [cvpharmacology.com]
- 4. hospitalpharmacyeurope.com [hospitalpharmacyeurope.com]
- 5. Mechanisms of phytonutrient modulation of Cyclooxygenase-2 (COX-2) and inflammation related to cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Video: Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats [jove.com]
- 7. Chronic Constriction Injury Model of Neuropathic Pain [aragen.com]
- 8. Neuropathic Pain Model—Chronic Constriction Injury (CCI) [bio-protocol.org]
- 9. inotiv.com [inotiv.com]
- 10. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
Comparative Cross-Reactivity Profiling of 6-Phenyl-5-(piperazin-1-yl)pyridazin-3(2H)-one and Alternative c-Met Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity profile of 6-Phenyl-5-(piperazin-1-yl)pyridazin-3(2H)-one, a representative pyridazinone-based kinase inhibitor, against other known inhibitors targeting the c-Met proto-oncogene, a receptor tyrosine kinase. Dysregulation of the c-Met signaling pathway is implicated in various cancers, making it a critical target for therapeutic intervention. Understanding the selectivity of small molecule inhibitors is paramount in drug discovery to minimize off-target effects and enhance therapeutic efficacy. This guide presents available or analogous experimental data, details relevant experimental protocols, and visualizes key biological and experimental workflows.
Introduction to this compound and c-Met Inhibition
The pyridazinone scaffold is a versatile pharmacophore found in numerous biologically active compounds.[1] Derivatives of this core structure have been identified as potent inhibitors of various kinases, including c-Met (hepatocyte growth factor receptor).[2][3] The compound this compound represents a specific embodiment of this class of inhibitors. The c-Met signaling pathway, when aberrantly activated, drives tumor growth, angiogenesis, and metastasis.[4] Therefore, selective inhibitors of c-Met are of significant interest in oncology drug development.
Comparative Kinase Inhibition Profile
The following table summarizes the in vitro inhibitory activity (IC50) of selected c-Met inhibitors against a panel of kinases. Lower IC50 values indicate higher potency. This data allows for a direct comparison of the selectivity of the pyridazinone scaffold against other inhibitor classes.
| Kinase Target | Pyridazinone Scaffold (MSC2156119) IC50 (nM)[3] | Crizotinib (Aminopyridine Scaffold) IC50 (nM)[5] | Cabozantinib (Quinoline Scaffold) IC50 (nM)[4] |
| c-Met | 4 | 11 | 4 |
| ALK | >10000 | 24 | - |
| VEGFR2 | 2500 | 106 | 0.035 |
| Ron | 120 | - | 1.4 |
| Axl | 130 | - | 7 |
| Kit | >10000 | - | 4.6 |
| Flt3 | >10000 | - | 12 |
| Tie2 | >10000 | - | 14.3 |
| Ret | >10000 | - | 5.2 |
Note: Data for MSC2156119 (Tepotinib) is used as a representative for the this compound scaffold. A hyphen (-) indicates that data was not reported in the cited source.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for common kinase inhibition assays used in cross-reactivity profiling.
ADP-Glo™ Kinase Assay
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[6][7]
Materials:
-
Kinase of interest
-
Substrate peptide/protein
-
Test compounds (e.g., this compound)
-
ATP
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Reagent (Promega)
-
Kinase Detection Reagent (Promega)
-
White, opaque 384-well plates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add 5 µL of the kinase reaction mixture (containing kinase, substrate, and kinase buffer) to each well of a 384-well plate.
-
Add 5 µL of the test compound dilution to the respective wells.
-
Initiate the kinase reaction by adding 5 µL of ATP solution.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[7]
LanthaScreen™ Eu Kinase Binding Assay
This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the binding of an inhibitor to the kinase.[8][9]
Materials:
-
Kinase of interest (tagged, e.g., GST-tagged)
-
Europium-labeled anti-tag antibody (e.g., anti-GST)
-
Alexa Fluor™ 647-labeled kinase tracer (ATP-competitive)
-
Test compounds
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.4, 10 mM MgCl2, 1 mM EGTA)
-
Black, low-volume 384-well plates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add 4 µL of the test compound dilution to the respective wells of a 384-well plate.
-
Prepare a 2X kinase/antibody mixture in kinase buffer and add 8 µL to each well.
-
Prepare a 4X tracer solution in kinase buffer and add 4 µL to each well to initiate the binding reaction.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Measure the TR-FRET signal on a plate reader capable of measuring fluorescence at two wavelengths (e.g., emission at 665 nm and 615 nm with excitation at 340 nm).
-
Calculate the emission ratio (665 nm / 615 nm).
-
Determine the IC50 value by plotting the emission ratio against the inhibitor concentration and fitting the data to a dose-response curve.[8]
Visualizing Signaling Pathways and Experimental Workflows
Diagrams created using Graphviz (DOT language) provide clear visual representations of complex biological and experimental processes.
Caption: The HGF/c-Met signaling pathway.
Caption: General workflow of a kinase inhibition assay.
Conclusion
The cross-reactivity profiling of kinase inhibitors is a critical step in the drug discovery process. While direct profiling data for this compound is not publicly available, the analysis of a closely related pyridazinone-based c-Met inhibitor, MSC2156119, demonstrates a high degree of selectivity for its primary target compared to other kinases. This contrasts with multi-kinase inhibitors like Crizotinib and Cabozantinib, which target a broader range of kinases. The choice between a highly selective and a multi-targeted inhibitor depends on the therapeutic strategy. The provided experimental protocols and workflow diagrams serve as a valuable resource for researchers designing and conducting their own cross-reactivity studies. Rigorous and standardized in vitro profiling is essential for the development of safe and effective kinase inhibitor therapeutics.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. promega.com [promega.com]
- 3. Identification and optimization of pyridazinones as potent and selective c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biochempeg.com [biochempeg.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 7. ulab360.com [ulab360.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
Comparative Analysis of 6-Phenyl-5-(piperazin-1-yl)pyridazin-3(2H)-one and Other Kinase Inhibitors: A Methodological Guide
Disclaimer: Publicly available experimental data for the specific kinase inhibitory activity of 6-Phenyl-5-(piperazin-1-yl)pyridazin-3(2H)-one is limited. This guide therefore serves as a comparative framework, utilizing data from structurally related pyridazinone derivatives and established kinase inhibitors to illustrate how such a comparison would be conducted. The data presented for compounds other than the primary compound of interest is for illustrative and comparative purposes only.
The pyridazinone scaffold is a versatile pharmacophore that has been explored for a wide range of therapeutic applications, including as kinase inhibitors in oncology.[1][2] This guide provides a comparative overview of this compound against other known inhibitors of key oncogenic kinases: c-Met, VEGFR2, and PDGFRβ. The objective is to furnish researchers, scientists, and drug development professionals with a comprehensive methodological and data presentation framework for evaluating such compounds.
Data Presentation: Comparative Kinase Inhibitory Activity
The following tables summarize the half-maximal inhibitory concentration (IC50) values for a selection of kinase inhibitors against their respective targets. This data is compiled from various sources and serves as a reference for comparison.
Table 1: Comparative IC50 Values of c-Met Kinase Inhibitors
| Compound | Scaffold Class | c-Met IC50 (nM) | Reference |
| Hypothetical Pyridazinone | Pyridazinone | Data not available | |
| Crizotinib | Aminopyridine | 11 | [3] |
| Cabozantinib | Quinoline | 1.3 | [3] |
| Savolitinib | Pyrimidine | 5 | [3] |
| AMG 337 | Imidazopyridine | 1 | [3] |
Table 2: Comparative IC50 Values of VEGFR2 Kinase Inhibitors
| Compound | Scaffold Class | VEGFR2 IC50 (nM) | Reference |
| Hypothetical Pyridazinone | Pyridazinone | Data not available | |
| Apatinib | Pyridine | 1 | [4] |
| Axitinib | Indazole | 0.2 | [4] |
| Sorafenib | Pyridine | 90 | [5] |
| Sunitinib | Indolinone | 80 | [6] |
Table 3: Comparative IC50 Values of PDGFRβ Kinase Inhibitors
| Compound | Scaffold Class | PDGFRβ IC50 (nM) | Reference |
| Hypothetical Pyridazinone | Pyridazinone | Data not available | |
| Imatinib | Phenylaminopyrimidine | 100 | [6] |
| Sunitinib | Indolinone | 2 | [6] |
| Pazopanib | Pyrimidine | 84 | [6] |
| Crenolanib | Benzimidazole | 3.2 | [6] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the generation of reproducible and comparable data. Below are methodologies for key assays in the evaluation of kinase inhibitors.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Luminescent Assay)
This assay quantifies the enzymatic activity of a purified kinase by measuring the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant human kinase (e.g., c-Met, VEGFR2, PDGFRβ)
-
Kinase-specific peptide substrate
-
ATP solution
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Test compound (e.g., this compound) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Compound Dilution: Prepare a serial dilution of the test compound in DMSO. Further dilute in kinase assay buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should be ≤1%.
-
Reaction Setup: Add the diluted test compound and the kinase enzyme to the wells of the plate.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
ATP Depletion: Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.
-
Signal Generation: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate at room temperature for 30 minutes in the dark.
-
Data Acquisition: Measure the luminescence using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value using non-linear regression analysis.[1][7]
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the effect of a test compound on the viability and metabolic activity of cancer cells.
Materials:
-
Human cancer cell line (e.g., a line with known target kinase dependency)
-
Complete cell culture medium
-
Test compound dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle-treated control and determine the IC50 value.[8]
Western Blotting for Phosphorylated Kinases
This technique is used to detect the phosphorylation status of a target kinase in cells following treatment with an inhibitor.
Materials:
-
Human cancer cell line
-
Test compound
-
Cell lysis buffer containing protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (total and phospho-specific for the target kinase)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis: Treat cells with the test compound for a specified time, then lyse the cells in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-c-Met) overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Stripping and Reprobing: The membrane can be stripped and reprobed with an antibody against the total kinase to confirm equal protein loading.[9][10][11]
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and a typical experimental workflow.
Caption: The c-Met signaling pathway is activated by its ligand HGF, leading to downstream cascades including the RAS/MAPK and PI3K/AKT pathways, which promote cell proliferation, survival, and invasion.[12][13][14][15]
Caption: The VEGFR2 signaling pathway, upon activation by VEGF, stimulates downstream effectors such as the PLCγ/PKC/MAPK and PI3K/AKT pathways, which are crucial for angiogenesis.[2]
Caption: PDGFRβ signaling is initiated by PDGF binding, activating the RAS/MAPK and PI3K/AKT pathways, which regulate cell proliferation, migration, and survival.
Caption: A typical experimental workflow for the evaluation of a novel kinase inhibitor, from initial biochemical screening to cellular assays and lead optimization.
References
- 1. Synthesis, Cytotoxicity and Anti-Proliferative Activity against AGS Cells of New 3(2H)-Pyridazinone Derivatives Endowed with a Piperazinyl Linker - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and biological evaluation of some novel 6-aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-ones as anti-cancer, antimicrobial, and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of substituted 6-[4-fluoro-3-(piperazin-1-ylcarbonyl)benzyl]-4,5-dimethylpyridazin-3(2H)-ones as potent poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors active in BRCA deficient cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. sarpublication.com [sarpublication.com]
- 7. mdpi.com [mdpi.com]
- 8. Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. II. SAR studies of pyridyl-piperazinyl-piperidine derivatives as CXCR3 chemokine antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
A Head-to-Head Comparison of Pyridazinone and Pyrimidine Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, pyridazinone and pyrimidine scaffolds stand out as "privileged structures" due to their remarkable versatility and broad range of biological activities. Both are six-membered nitrogen-containing heterocycles that serve as the core for numerous clinically successful drugs. This guide provides an objective, data-driven comparison of pyridazinone and pyrimidine derivatives, focusing on their synthesis, biological activities, and therapeutic applications to aid researchers in the rational design of novel drug candidates.
Core Structural Differences
At the heart of their distinct properties are their fundamental structural differences. The pyridazinone ring features two adjacent nitrogen atoms within a six-membered ring, which also incorporates a carbonyl group. In contrast, the pyrimidine ring has its two nitrogen atoms positioned at the 1 and 3 positions of the ring. These arrangements significantly influence the electron distribution, hydrogen bonding capabilities, and overall three-dimensional shape of their derivatives, leading to differential interactions with biological targets.
Comparative Biological Activities
Both pyridazinone and pyrimidine derivatives have been extensively explored for a wide array of pharmacological effects. The following sections and tables provide a comparative overview of their performance in key therapeutic areas, supported by experimental data from various studies.
Anticancer Activity
Both scaffolds have yielded potent anticancer agents. Pyrimidine derivatives are famously known as antimetabolites, interfering with nucleic acid synthesis. Modern pyrimidine-based drugs are often kinase inhibitors. Pyridazinone derivatives have also demonstrated significant potential as anticancer agents through various mechanisms, including kinase inhibition and induction of apoptosis.
| Compound Class | Derivative Example | Target/Cell Line | Activity (IC₅₀/EC₅₀) | Reference |
| Pyridazinone | Olaparib | Ovarian Cancer (PARP inhibitor) | 0.015 µM | [1] |
| Fluzoparib | Breast, Ovarian, Gastric Cancer (PARP inhibitor) | 1.46 nmol/L | [1] | |
| Talazoparib | Breast, Prostate Cancer (PARP inhibitor) | 0.0002 µM | [1] | |
| Quinoline-pyridazinone conjugate | Human Pancreas Cancer (Panc-1) | 2.9 µM | [1] | |
| Pyrimidine | 5-Fluorouracil | Various Cancers (Antimetabolite) | Varies by cell line | [2] |
| Imatinib | Chronic Myeloid Leukemia (BCR-Abl inhibitor) | Varies by cell line | ||
| Gefitinib | Non-Small Cell Lung Cancer (EGFR inhibitor) | Varies by cell line | ||
| Pyrimidinone Derivative 11 | Human Breast Adenocarcinoma (MCF-7) | Potent cytotoxicity | [3] |
Anti-inflammatory Activity
Derivatives of both scaffolds have been investigated as anti-inflammatory agents, often targeting cyclooxygenase (COX) enzymes. A direct comparative study of pyridine and pyrimidine derivatives revealed that both classes of compounds exhibit promising anti-inflammatory effects.
| Compound Class | Derivative Example | Assay | Activity (IC₅₀) | Reference |
| Pyridazinone | Emorfazone | Marketed NSAID | - | [4] |
| Pyridazinone Derivative | Carrageenan-induced paw edema | Potent activity | [5] | |
| Pyrimidine | Pyridine Derivative 7a | Nitric Oxide (NO) Assay (LPS-stimulated RAW macrophages) | 76.6 µM | [6] |
| Pyrimidine Derivative 9d | Nitric Oxide (NO) Assay (LPS-stimulated RAW macrophages) | 88.7 µM | [6] |
Cardiovascular Activity
Pyridazinone derivatives have a more established history in the development of cardiovascular drugs, particularly as vasodilators and cardiotonic agents.
| Compound Class | Derivative Example | Activity | EC₅₀/IC₅₀ | Reference |
| Pyridazinone | Hydralazine Analog (Acid) | Vasodilator | 0.339 µM | [1] |
| 6-Fluoroarylpyridazinone Derivative | Vasodilator | 0.250 µM | [1] | |
| Pyrimidine | Rosuvastatin | Antihyperlipidemic | - | [2] |
Signaling Pathways and Mechanisms of Action
To visualize the interaction of these derivatives with key biological pathways, the following diagrams illustrate the EGFR and COX-2 signaling cascades, common targets for anticancer and anti-inflammatory drugs, respectively.
Caption: EGFR Signaling Pathway Inhibition by Pyrimidine Derivatives.
Caption: COX-2 Signaling Pathway Inhibition by Pyridazinone Derivatives.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the validation of research findings. Below are representative protocols for the synthesis of pyridazinone and pyrimidine derivatives, as well as for key biological assays.
Synthesis Protocols
Synthesis of 6-Phenyl-4,5-dihydropyridazin-3(2H)-one (A Pyridazinone Derivative)
This protocol describes the synthesis of a pyridazinone derivative from β-benzoylpropionic acid and hydrazine hydrate.
-
Materials: β-benzoylpropionic acid, hydrazine hydrate, ethanol, glacial acetic acid, bromine.
-
Procedure:
-
A mixture of 3-benzoylpropionic acid (0.01 mol) and hydrazine hydrate (0.02 mol) is refluxed in ethanol for approximately 6 hours.
-
The reaction mixture is then cooled, and the resulting solid is filtered, washed with water, and dried.
-
The solid is dissolved in glacial acetic acid.
-
A solution of bromine in acetic acid is slowly added to the mixture at 353.2 K and stirred for 15 minutes.
-
The obtained solid is filtered, washed thoroughly with water, and recrystallized from ethanol to yield the final product.[7]
-
Synthesis of 2-Amino-4,6-dimethylpyrimidine (A Pyrimidine Derivative)
This protocol outlines the synthesis of a pyrimidine derivative from guanidine hydrochloride and acetylacetone.
-
Materials: Guanidine hydrochloride, acetylacetone, sodium carbonate, water.
-
Procedure:
-
Guanidine hydrochloride (0.052 mol), acetylacetone (0.052 mol), and sodium carbonate (0.052 mol) are placed in 15 mL of water in a round-bottom flask.
-
The reaction vessel is placed in a hot water bath at 60°C and exposed to ultrasonic waves for 30 minutes.
-
The solid product obtained is treated with a small amount of water and filtered.[2]
-
Biological Assay Protocols
MTT Cell Viability Assay
This colorimetric assay is used to assess the cytotoxic effects of compounds on cancer cell lines.
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and incubate for 72 hours.
-
Remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well.
-
Incubate the cells for 1.5 hours at 37°C.
-
Remove the MTT solution, and solubilize the formazan crystals by adding 130 µL of DMSO to each well.
-
Incubate for 15 minutes with shaking.
-
Measure the absorbance at 492 nm using a microplate reader.[8]
-
Carrageenan-Induced Paw Edema in Rats
This in vivo assay is a standard model for evaluating the anti-inflammatory activity of compounds.
-
Principle: Subplantar injection of carrageenan induces a local, acute inflammation characterized by edema. The ability of a compound to reduce this swelling is a measure of its anti-inflammatory potential.
-
Procedure:
-
Administer the test compound or vehicle to rats intraperitoneally 30 minutes before the carrageenan injection.
-
Induce paw edema by injecting 100 µl of a 1% carrageenan suspension into the right hind paw of each rat.
-
Measure the paw volume using a plethysmometer at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
The degree of edema is calculated as the difference in paw volume before and after the carrageenan injection. The percentage inhibition of edema by the test compound is calculated by comparing it to the vehicle-treated group.
-
Conclusion
Both pyridazinone and pyrimidine scaffolds are of immense value in drug discovery, each with its own set of strengths and a proven track record in marketed drugs. Pyrimidine derivatives have a long history as anticancer and antimicrobial agents, with many recent approvals as targeted kinase inhibitors. Pyridazinone derivatives have shown particular promise in the cardiovascular and anti-inflammatory arenas, with a growing body of evidence for their anticancer potential.
The choice between these two scaffolds will ultimately depend on the specific therapeutic target and the desired pharmacological profile. This guide provides a foundational comparison to assist researchers in making informed decisions in the early stages of drug design and development. The provided experimental protocols offer a starting point for the synthesis and evaluation of novel derivatives, paving the way for the discovery of next-generation therapeutics.
References
- 1. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Amino-4,6-dimethylpyrimidine synthesis - chemicalbook [chemicalbook.com]
- 3. New pyrimidinone and fused pyrimidinone derivatives as potential anticancer chemotherapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and bioactivity of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. MTT (Assay protocol [protocols.io]
- 8. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
The Synergistic Potential of 6-Phenyl-5-(piperazin-1-yl)pyridazin-3(2H)-one Analogs in Combination Therapies
A Comparative Guide for Researchers in Drug Development
The landscape of modern pharmacology is increasingly focused on the development of combination therapies to enhance therapeutic efficacy and overcome drug resistance. While specific data on the synergistic effects of 6-Phenyl-5-(piperazin-1-yl)pyridazin-3(2H)-one is not currently available in published literature, the broader class of compounds sharing its core structural features—a 6-phenyl-pyridazin-3(2H)-one nucleus and a piperazine moiety—has shown promise in preclinical studies, particularly in the fields of oncology and cardiovascular disease. This guide provides a comparative analysis of the potential synergistic effects of this class of compounds, supported by experimental data from structurally related molecules and detailed experimental protocols for assessing such interactions.
Synergistic Effects in Oncology
The pyridazinone scaffold is a recognized pharmacophore in the development of anticancer agents, with various derivatives exhibiting cytotoxic and anti-proliferative activities. The addition of an arylpiperazine moiety can further enhance this potential, opening avenues for combination therapies.
One notable example involves a structurally related quinoxalinyl-piperazine derivative, which has demonstrated synergistic inhibitory effects when combined with several standard-of-care chemotherapy agents. This synergy allows for a reduction in the required doses of the individual agents, potentially leading to a better safety profile and overcoming resistance mechanisms.
Quantitative Analysis of Synergy with Anticancer Drugs
The synergistic effect of a drug combination can be quantified using the Combination Index (CI), calculated using the Chou-Talalay method. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism. The following table presents illustrative data on the synergistic interactions of a hypothetical 6-phenyl-pyridazinone-piperazine analog with common anticancer drugs against a cancer cell line.
| Combination Partner | Therapeutic Class | Illustrative Combination Index (CI) at ED50 | Nature of Interaction |
| Paclitaxel | Microtubule Stabilizer | 0.65 | Synergy |
| Cisplatin | DNA Alkylating Agent | 0.78 | Synergy |
| Doxorubicin | Topoisomerase II Inhibitor | 0.85 | Synergy |
| Gemcitabine | Nucleoside Analog | 0.92 | Slight Synergy |
| 5-Fluorouracil | Antimetabolite | 1.05 | Additive |
Note: The data in this table is illustrative and intended to demonstrate the concept of synergy. Actual CI values would need to be determined experimentally for any specific compound.
Signaling Pathway Implicated in Anticancer Synergy
The synergistic anticancer effect of pyridazinone-piperazine derivatives in combination with other chemotherapeutic agents may be attributed to the simultaneous targeting of multiple critical signaling pathways involved in cancer cell proliferation and survival. For instance, a pyridazinone derivative might inhibit a key kinase in a growth factor signaling pathway, while a conventional chemotherapeutic agent induces DNA damage. The combined effect could lead to enhanced apoptosis and cell cycle arrest.
Potential Synergistic Effects in Cardiovascular Disease
Derivatives of 6-phenyl-pyridazin-3(2H)-one are known to possess vasodilatory and cardiotonic properties, often attributed to the inhibition of phosphodiesterases (PDEs) or modulation of ion channels. While direct evidence for synergistic cardiovascular effects of this compound with other drugs is lacking, a strong hypothesis for such interactions can be formulated based on their mechanism of action.
For instance, combining a pyridazinone-based PDE inhibitor with a nitric oxide (NO) donor could lead to a synergistic relaxation of vascular smooth muscle and a more pronounced reduction in blood pressure. The pyridazinone would prevent the degradation of cGMP, while the NO donor would stimulate its production, leading to a greater than additive effect.
Hypothetical Synergy in Vasodilation
The potential synergistic effect on vasodilation can be evaluated by measuring the relaxation of pre-constricted aortic rings in response to individual drugs and their combination. A leftward shift in the dose-response curve of the combination compared to the individual agents would indicate synergy.
| Drug/Combination | Mechanism of Action | Hypothetical EC50 for Vasodilation (nM) |
| Pyridazinone Analog | PDE5 Inhibitor | 150 |
| Sodium Nitroprusside | NO Donor | 80 |
| Combination | PDE5 Inhibition + NO Donation | 35 |
Note: This table presents hypothetical data to illustrate the potential for synergistic vasodilation.
Experimental Protocols
Assessment of Anticancer Drug Synergy (In Vitro)
1. Cell Culture and Drug Preparation:
-
Culture a relevant cancer cell line (e.g., a human colon adenocarcinoma cell line) in appropriate media.
-
Prepare stock solutions of the 6-phenyl-pyridazinone-piperazine analog and the combination partner in a suitable solvent (e.g., DMSO).
2. Cytotoxicity Assay (MTT or similar):
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with a range of concentrations of each drug individually and in combination at fixed ratios.
-
After a 72-hour incubation, assess cell viability using an MTT assay.
3. Data Analysis:
-
Calculate the IC50 (the concentration that inhibits 50% of cell growth) for each drug alone.
-
Use the Chou-Talalay method to calculate the Combination Index (CI) for the combination treatments. Software such as CompuSyn can be used for this analysis.
Assessment of Vasodilator Synergy (Ex Vivo)
1. Aortic Ring Preparation:
-
Isolate the thoracic aorta from a euthanized rat.
-
Clean the aorta of adhering tissue and cut it into 2-3 mm rings.
-
Mount the rings in an organ bath containing Krebs-Henseleit solution, gassed with 95% O2 and 5% CO2, and maintained at 37°C.
2. Vasodilation Assay:
-
Pre-constrict the aortic rings with phenylephrine or potassium chloride.
-
Once a stable contraction is achieved, add cumulative concentrations of the pyridazinone analog, the combination partner (e.g., a nitric oxide donor), or the combination of both.
-
Record the changes in isometric tension.
3. Data Analysis:
-
Express the relaxation as a percentage of the pre-contraction.
-
Plot concentration-response curves and determine the EC50 (the concentration that produces 50% of the maximal relaxation) for each condition.
-
Compare the EC50 of the combination to the individual drugs to assess for synergy.
Conclusion
While further research is required to elucidate the specific synergistic effects of this compound, the available evidence from structurally related compounds suggests a promising potential for its use in combination therapies. The pyridazinone-piperazine scaffold represents a valuable starting point for the development of novel agents that can act synergistically with existing drugs to improve therapeutic outcomes in oncology and cardiovascular disease. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of these potential synergistic interactions.
Evaluating the Selectivity of Novel Pyridazinone Inhibitors: A Comparison Guide
The pyridazinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous inhibitors targeting a diverse range of proteins, particularly kinases.[1][2] The development of these inhibitors is often a balance between achieving high potency against the intended target and maintaining selectivity to minimize off-target effects and potential toxicity. This guide provides a comparative overview of the selectivity of novel pyridazinone-based inhibitors against various kinase targets, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Comparative Selectivity of Pyridazinone-Based Kinase Inhibitors
The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window. Profiling an inhibitor against a broad panel of kinases provides a quantitative measure of its specificity. Below is a summary of selectivity data for representative pyridazinone inhibitors targeting different kinases.
Table 1: Selectivity Profile of Representative Pyridazinone Kinase Inhibitors
| Compound ID | Primary Target | Primary Target Potency (IC50/Kᵢ) | Key Off-Targets Inhibited (>50% at 1 µM) | Selectivity Notes | Reference |
| MSC2156119 (22) | c-Met | 2 nM (IC50) | Not specified, but described as "high kinase selectivity" | Selected as a clinical development candidate due to excellent in vitro potency and high selectivity.[3] | [3] |
| Compound 23 | ALK5 | pKᵢ = 9.29 | 13 out of 57 kinases tested | Profiled against a 57-kinase panel, showing an acceptable selectivity profile for an advanced hit compound.[4] | [4] |
| Compound 13 | CSK | 1.9 nM (IC50) | LCK (IC50 > 10,000 nM) | Designed for high selectivity over LCK, a closely related kinase, which was a primary goal of the optimization effort.[5] | [5] |
| Compound 23 (BTK) | BTK | Not specified, lead analog | Not specified, but optimized for potency and metabolic stability | Developed from a less stable precursor (GDC-0834) to have improved overall properties.[6] | [6] |
| DS08701581 (17c) | FER | 0.5 nM (IC50) | Not specified, but described as "improved kinase selectivity" | Optimized from a lead compound to improve solubility, bioavailability, and kinase selectivity.[7] | [7] |
Note: Potency values (IC50, Kᵢ) are highly dependent on specific assay conditions, such as ATP concentration.[8][9] Direct comparison between different studies should be made with caution.
Key Experimental Protocols
A multi-faceted approach combining biochemical and cellular assays is essential for a thorough assessment of inhibitor selectivity.[10][11]
In Vitro Kinase Selectivity Profiling
This method assesses an inhibitor's activity against a large panel of purified kinases to identify both intended targets and potential off-targets.[12] A radiometric assay is a common and robust format for this purpose.[8][10]
Protocol: Radiometric Kinase Assay Panel (e.g., [γ-³³P]ATP)
-
Materials:
-
Purified recombinant kinases (large panel, e.g., >400 kinases).
-
Specific peptide or protein substrates for each kinase.
-
Test inhibitor stock solution (e.g., 10 mM in DMSO).
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT).
-
[γ-³³P]ATP and non-radiolabeled ATP solution.
-
384-well plates.
-
Phosphocellulose filter plates.
-
Scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor. A common approach is a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM).[10]
-
In a 384-well plate, add the kinase, its specific substrate, and the diluted inhibitor.
-
Pre-incubate the plate for approximately 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding a mix of ATP and [γ-³³P]ATP. The concentration of ATP is often set near the Michaelis constant (Km) for each specific kinase to ensure sensitive detection of competitive inhibitors.[8]
-
Incubate the reaction for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).[9]
-
Terminate the reaction by spotting the reaction mixture onto a phosphocellulose filter plate, which captures the radiolabeled substrate.
-
Wash the filter plate multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to validate direct target engagement in a cellular environment.[2] The principle is that ligand binding stabilizes the target protein, leading to an increase in its melting temperature (Tm).[2]
Protocol: Cellular Thermal Shift Assay (CETSA)
-
Materials:
-
Cultured cells expressing the target kinase.
-
Test inhibitor.
-
Lysis buffer (containing protease and phosphatase inhibitors).
-
Equipment for heat shocking (e.g., PCR thermocycler).
-
Instrumentation for protein quantification (e.g., Western blot apparatus or mass spectrometer).
-
-
Procedure:
-
Treatment: Treat intact cells with the test inhibitor or vehicle control (DMSO) and incubate to allow for cell penetration and target binding.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them across a range of temperatures (e.g., 40-70°C) for a set time (e.g., 3 minutes) using a thermocycler. A no-heat control is included.
-
Lysis: Lyse the cells to release proteins. This can be done by freeze-thaw cycles or addition of lysis buffer.
-
Separation: Centrifuge the samples at high speed to separate the soluble protein fraction (supernatant) from the precipitated, denatured proteins (pellet).
-
Quantification: Collect the supernatant and analyze the amount of soluble target protein remaining at each temperature point using Western blotting or quantitative mass spectrometry.[2]
-
-
Data Analysis:
-
Plot the percentage of soluble target protein against the temperature for both inhibitor-treated and vehicle-treated samples.
-
The resulting curves are fitted to determine the melting temperature (Tm) for each condition. A positive shift in Tm (ΔTm) in the presence of the inhibitor indicates target engagement.[2]
-
Visualizing Pathways and Workflows
Diagrams help to contextualize the inhibitor's mechanism of action and the experimental process used for its evaluation.
Caption: Generalized Receptor Tyrosine Kinase (RTK) signaling pathway and point of intervention.
Caption: Workflow for evaluating the selectivity and potency of novel kinase inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Identification and optimization of pyridazinones as potent and selective c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of highly potent and selective Bruton's tyrosine kinase inhibitors: Pyridazinone analogs with improved metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
Species-Specific Binding of Pyridazinone Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Pyridazinone derivatives represent a versatile class of heterocyclic compounds with a broad spectrum of biological activities. Their therapeutic potential is largely attributed to their ability to selectively bind to and inhibit the activity of key physiological targets. A critical aspect of the preclinical development of these inhibitors is understanding their species-specific binding characteristics, as significant differences can exist between human and common animal models. This guide provides a comparative analysis of the species-specific binding of pyridazinone inhibitors to two important enzyme targets: Vascular Adhesion Protein-1 (VAP-1) and Cyclooxygenase (COX) enzymes.
Pyridazinone Inhibitors Targeting Vascular Adhesion Protein-1 (VAP-1)
Vascular Adhesion Protein-1 (VAP-1) is a primary amine oxidase that plays a crucial role in inflammatory processes and is a promising target for various inflammatory and vascular diseases.[1] Notably, several novel pyridazinone inhibitors have demonstrated significant species-specific differences in their binding and inhibitory activity against VAP-1.
Comparative Inhibitory Activity against VAP-1
Studies have revealed that certain pyridazinone-based inhibitors are potent against human VAP-1 but exhibit markedly weaker inhibition of the rodent enzyme.[2][3][4][5] This highlights the importance of selecting appropriate animal models for preclinical efficacy studies of this class of compounds. The table below summarizes the inhibitory concentrations (IC50) of representative pyridazinone inhibitors against human and mouse VAP-1.
| Compound ID | Target Species | IC50 (nM) | Reference |
| Compound A | Human VAP-1 | 20 - 290 | [5] |
| Mouse VAP-1 | >10,000 | [5] | |
| Compound B | Human VAP-1 | Potent Inhibition | [2][3][4] |
| Rodent VAP-1 | Poor Inhibition | [2][3][4] |
Note: Specific IC50 values for "Compound B" were not detailed in the search results, but the qualitative difference in potency was consistently reported.
The significant discrepancy in inhibitory activity is attributed to amino acid differences in the active site channel of human and rodent VAP-1.[2][3][4] Homology modeling and structural comparisons have been employed to elucidate the molecular basis for this species-specific binding.[2]
Below is a diagram illustrating the differential binding of a pyridazinone inhibitor to the active sites of human and rodent VAP-1.
Pyridazinone Inhibitors Targeting Cyclooxygenase (COX) Enzymes
Cyclooxygenase (COX) enzymes are key mediators of inflammation, and their inhibition is a major mechanism of action for nonsteroidal anti-inflammatory drugs (NSAIDs).[6] Pyridazinone derivatives have been extensively investigated as selective inhibitors of COX-2 over COX-1, which is a desirable property for reducing gastrointestinal side effects.[7][8]
The following table summarizes the in vitro COX-1 and COX-2 inhibitory activities of selected pyridazinone derivatives.
| Compound ID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Enzyme Species | Reference |
| Compound 5a | >12.87 | 0.77 | >16.70 | Human | [9] |
| Compound 5f | >25.29 | 1.89 | >13.38 | Human | [9] |
| Compound 6b | - | 0.18 | 6.33 | Not Specified | [10] |
| Compound 7a | 10.5 | 0.05 | 210 | Not Specified | [11] |
| Compound 7b | 12.6 | 0.06 | 210 | Not Specified | [11] |
| Celecoxib (Reference) | 12.93 | 0.35 | 37.03 | Human | [9] |
| Indomethacin (Reference) | 0.21 | 0.42 | 0.50 | Human | [9] |
The data consistently demonstrates the high selectivity of these pyridazinone derivatives for the COX-2 enzyme.
The diagram below illustrates the general signaling pathway of COX enzymes and the point of inhibition by pyridazinone derivatives.
Experimental Protocols
In Vitro VAP-1 Inhibition Assay
This protocol outlines a common method for determining the VAP-1 inhibitory activity of test compounds.
Objective: To measure the concentration of a compound required to inhibit 50% of the activity of purified VAP-1 enzyme (IC50) from different species.
Materials:
-
Purified human and rodent VAP-1 enzymes
-
Benzylamine (substrate)
-
Amplex Red reagent
-
Horseradish peroxidase (HRP)
-
Phosphate buffer (pH 7.4)
-
Test compounds dissolved in DMSO
-
96-well black microplate
-
Microplate reader for fluorescence detection
Procedure:
-
Prepare a reaction mixture in each well of a 96-well plate containing phosphate buffer, Amplex Red, and HRP.
-
Add the test compound at various concentrations to the wells. A vehicle control (DMSO) should also be included.
-
Initiate the reaction by adding the VAP-1 enzyme (either human or rodent) to each well.
-
Incubate the plate at 37°C for a specified period (e.g., 30 minutes).
-
Start the enzymatic reaction by adding the substrate, benzylamine.
-
Measure the fluorescence (Excitation: ~530-560 nm, Emission: ~590 nm) at multiple time points.
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
The following diagram visualizes the experimental workflow for assessing species-specific VAP-1 inhibition.
References
- 1. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel pyridazinone inhibitors for vascular adhesion protein-1 (VAP-1): old target-new inhibition mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. research.abo.fi [research.abo.fi]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyridazinone derivatives to selectively inhibit COX-2 in inflammatory diseases | BioWorld [bioworld.com]
- 8. ovid.com [ovid.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification of new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory agents targeting carbonic anhydrase, COX-2 and 5-LOX enzymes: synthesis, biological evaluations and modelling insights - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Therapeutic Potential of 6-Phenyl-5-(piperazin-1-yl)pyridazin-3(2H)-one: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the therapeutic potential of 6-Phenyl-5-(piperazin-1-yl)pyridazin-3(2H)-one and related pyridazinone derivatives, with a focus on their vasodilatory effects. Due to the limited publicly available data on the specific therapeutic index of this compound, this guide will focus on the comparative efficacy of analogous compounds and provide the foundational information necessary for such an assessment. The pyridazinone scaffold is a well-established pharmacophore with a broad range of biological activities, including potent cardiovascular effects.[1]
Comparative Efficacy of Pyridazinone Derivatives as Vasodilators
The primary mechanism of vasodilation for many pyridazinone derivatives is the inhibition of phosphodiesterase (PDE) enzymes, particularly PDE3 and PDE5. This inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), respectively, resulting in smooth muscle relaxation and vasodilation.
The following table summarizes the in vitro vasorelaxant activity of several 6-phenyl-pyridazinone analogues, providing a benchmark for the potential efficacy of this compound. The data is presented as EC50 values, the concentration of the compound that elicits 50% of the maximal relaxation response in isolated aortic ring preparations. For comparison, data for the established clinical vasodilators, Hydralazine and Milrinone, are also included.
| Compound/Derivative | Structure | EC50 (µM) for Vasorelaxation | Reference Compound | EC50 (µM) for Vasorelaxation |
| 6-Phenyl-pyridazin-3(2H)-one Analogue 1 | 6-(4-Hydroxyphenyl)-2-methyl-3(2H)-pyridazinone | 0.07154 | Hydralazine | 18.210 |
| 6-Phenyl-pyridazin-3(2H)-one Analogue 2 | 6-(4-Bromophenyl)-2-methyl-3(2H)-pyridazinone | 0.1162 | Milrinone | (Therapeutic Plasma Concentration: 0.5-1.1 µM) |
| 6-Phenyl-pyridazin-3(2H)-one Analogue 3 | 6-(4-Nitrophenyl)-2-methyl-3(2H)-pyridazinone | 0.02916 | ||
| 6-Phenyl-pyridazin-3(2H)-one Analogue 4 | 6-Phenyl-3(2H)-pyridazinon-2-yl acetic acid | 0.339 | ||
| 6-Phenyl-pyridazin-3(2H)-one Analogue 5 | Ethyl 6-phenyl-3(2H)-pyridazinon-2-yl acetate | 1.225 |
Signaling Pathways
The vasodilatory effect of pyridazinone derivatives that act as PDE inhibitors is mediated through the cAMP and cGMP signaling pathways.
Caption: PDE3 and PDE5 Inhibition Pathway in Vasodilation.
Experimental Protocols
The assessment of the therapeutic index of a novel compound involves a series of in vitro and in vivo experiments to determine its efficacy and toxicity.
In Vitro Vasorelaxation Assay (Aortic Ring Assay)
This assay is a standard method to evaluate the direct vasodilatory effect of a compound on isolated blood vessels.
Caption: Workflow for the Aortic Ring Vasorelaxation Assay.
Detailed Methodology:
-
Animal Model: Male Wistar or Sprague-Dawley rats (250-300 g) are commonly used.
-
Aorta Preparation: The thoracic aorta is carefully excised and placed in cold Krebs-Henseleit buffer. The aorta is cleaned of adhering connective and adipose tissues and cut into rings of 2-3 mm in length.
-
Mounting: The aortic rings are mounted between two stainless-steel hooks in organ baths containing Krebs-Henseleit buffer, maintained at 37°C, and continuously gassed with 95% O2 and 5% CO2.
-
Equilibration: The rings are allowed to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, with the buffer being changed every 15-20 minutes.
-
Contraction: Aortic rings are contracted by adding a vasoconstrictor agent such as phenylephrine (1 µM) or KCl (80 mM).
-
Compound Addition: Once a stable contraction is achieved, the test compound is added cumulatively in increasing concentrations to the organ bath.
-
Data Acquisition: The isometric tension of the aortic rings is continuously recorded using a force-displacement transducer connected to a data acquisition system.
-
Data Analysis: The relaxation response is expressed as a percentage of the pre-contraction induced by the vasoconstrictor. The EC50 value is calculated from the concentration-response curve using non-linear regression analysis.
In Vivo Antihypertensive Activity (Tail-Cuff Method)
This non-invasive method is used to measure blood pressure in conscious rats to assess the antihypertensive effect of a compound.
Detailed Methodology:
-
Animal Model: Spontaneously hypertensive rats (SHRs) or normotensive rats in which hypertension has been induced are often used.
-
Acclimatization: Rats are acclimatized to the restraining device and tail-cuff for several days before the experiment to minimize stress-induced blood pressure variations.
-
Blood Pressure Measurement: The rat is placed in a restrainer, and a cuff with a pneumatic pulse sensor is placed on the tail. The cuff is inflated to occlude blood flow and then slowly deflated. The systolic blood pressure is recorded as the pressure at which the pulse reappears.
-
Compound Administration: The test compound is administered orally or via injection.
-
Data Acquisition: Blood pressure and heart rate are measured at various time points after compound administration.
-
Data Analysis: The percentage reduction in mean arterial pressure is calculated and compared to a vehicle control group and a standard antihypertensive drug (e.g., Hydralazine).
Assessment of Therapeutic Index
The therapeutic index (TI) is a quantitative measurement of the safety of a drug, calculated as the ratio of the toxic dose to the effective dose.
Therapeutic Index (TI) = Toxic Dose (TD50) / Effective Dose (ED50)
A higher TI indicates a wider margin of safety.
Data required for TI calculation:
-
Efficacy Data (ED50): The dose of the drug that produces a desired therapeutic effect in 50% of the population. For antihypertensive agents, this could be the dose that causes a specific reduction in blood pressure.
-
Toxicity Data (TD50 or LD50): The dose that produces a toxic effect in 50% of the population (TD50) or is lethal to 50% of the population (LD50).
Conclusion
The 6-phenyl-pyridazinone scaffold holds significant promise for the development of novel vasodilators. The available data on analogues of this compound demonstrate potent in vitro vasorelaxant activity, often exceeding that of the established drug Hydralazine. The likely mechanism of action through PDE inhibition is a well-validated target for cardiovascular therapies.
To fully assess the therapeutic index of this compound, further comprehensive preclinical studies are essential. These should include in vivo efficacy studies to determine the effective dose for blood pressure reduction and detailed toxicology studies to establish a clear safety profile and determine the toxic dose. The experimental protocols outlined in this guide provide a framework for conducting such an evaluation.
References
Benchmarking 6-Phenyl-5-(piperazin-1-yl)pyridazin-3(2H)-one Against Standard-of-Care PARP Inhibitors
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comparative analysis of the hypothetical compound 6-Phenyl-5-(piperazin-1-yl)pyridazin-3(2H)-one against the standard-of-care Poly (ADP-ribose) polymerase (PARP) inhibitors, Olaparib and Niraparib. Given the absence of direct experimental data for this compound, this guide utilizes published data from a closely related pyridazinone-based PARP inhibitor, 6-[4-fluoro-3-(piperazin-1-ylcarbonyl)benzyl]-4,5-dimethylpyridazin-3(2H)-one, as a proxy to facilitate a relevant and data-driven comparison.[1][2] This comparison is intended to benchmark the potential efficacy of this novel chemical scaffold against established therapeutic agents in the context of cancers with BRCA1/2 mutations.
Introduction to PARP Inhibition
Poly (ADP-ribose) polymerase (PARP) is a family of enzymes crucial for DNA repair.[3] In cancers with mutations in the BRCA1 or BRCA2 genes, the homologous recombination repair (HRR) pathway for DNA double-strand breaks is deficient.[4] These cancer cells become heavily reliant on the PARP-mediated base excision repair (BER) pathway for survival. The inhibition of PARP in these BRCA-deficient cells leads to an accumulation of DNA damage and ultimately cell death, a concept known as synthetic lethality.[5][6] PARP inhibitors like Olaparib and Niraparib have become a standard of care for treating various cancers with BRCA mutations, including ovarian and breast cancer.[7][8][9][10]
Comparative Efficacy
Preclinical Potency
The preclinical efficacy of PARP inhibitors is often evaluated by their half-maximal inhibitory concentration (IC50) against the PARP1 enzyme and their ability to selectively kill cancer cells with BRCA mutations. The following table summarizes the available in vitro data for the pyridazinone-based PARP inhibitor (as a proxy for our compound of interest) and the standard-of-care drugs, Olaparib and Niraparib.
| Compound | Target | IC50 (nM) | Cell Line (BRCA Status) | Cell Viability IC50 (nM) | Reference |
| Pyridazinone Analog | PARP-1 | 3 | Capan-1 (BRCA1 mutant) | 5 | [1][2] |
| MD-MBA-436 (BRCA1 mutant) | 10 | [1][2] | |||
| BxPC3 (BRCA wild-type) | >1000 | [1][2] | |||
| Olaparib | PARP-1 | 1-5 | PEO1 (BRCA2 mutant) | 4 | [11] |
| PARP-2 | 1-5 | MDA-MB-436 (BRCA1 mutant) | 4.7 | [11] | |
| Niraparib | PARP-1 | 3.8 | PEO1 (BRCA2 mutant) | 7.487 | [11] |
| PARP-2 | 2.1 |
Note: IC50 values can vary between studies due to different experimental conditions.
The data suggests that the pyridazinone scaffold demonstrates potent PARP-1 inhibition, with IC50 values in the low nanomolar range, comparable to Olaparib and Niraparib.[1][2][12] Importantly, the pyridazinone analog shows significant selectivity for BRCA-mutant cancer cell lines, a critical characteristic for targeted therapy.[1][2]
Clinical Efficacy (Standard-of-Care)
The clinical efficacy of Olaparib and Niraparib has been established in multiple Phase III clinical trials. The primary endpoint in many of these studies is Progression-Free Survival (PFS), which is the length of time during and after treatment that a patient lives with the disease but it does not get worse.
| Drug | Trial | Cancer Type | Patient Population | Median PFS (Drug) | Median PFS (Placebo) | Hazard Ratio (HR) | Reference |
| Olaparib | SOLO-1 | Ovarian Cancer (1st-line maintenance) | BRCAm | Not Reached | 13.8 months | 0.30 | [13] |
| OlympiAD | Metastatic Breast Cancer | gBRCAm, HER2- | 7.0 months | 4.2 months | 0.58 | [10] | |
| Niraparib | PRIMA | Ovarian Cancer (1st-line maintenance) | BRCAm | 21.9 months | 10.4 months | 0.40 | [14][15][16][17] |
| NOVA | Recurrent Ovarian Cancer | gBRCAm | 21.0 months | 5.5 months | 0.27 | [14][15][16][17] |
Signaling Pathways and Experimental Workflows
PARP1 Signaling Pathway in DNA Repair
The following diagram illustrates the central role of PARP1 in the base excision repair pathway and how its inhibition leads to synthetic lethality in BRCA-deficient cancer cells.
Caption: PARP1 inhibition leads to synthetic lethality in BRCA-deficient cells.
Experimental Workflow for IC50 Determination
This diagram outlines a typical workflow for determining the half-maximal inhibitory concentration (IC50) of a PARP inhibitor in a cell-based assay.
Caption: Workflow for determining the IC50 of a PARP inhibitor.
Experimental Protocols
PARP1 Enzymatic Assay
This protocol is a general guideline for determining the in vitro inhibitory activity of a compound against the PARP1 enzyme.
Objective: To determine the IC50 value of a test compound against purified human PARP1 enzyme.
Materials:
-
Purified recombinant human PARP1 enzyme
-
Histones (as a substrate)
-
Biotinylated NAD+
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 0.1% BSA)
-
Test compound (e.g., this compound)
-
Streptavidin-HRP conjugate
-
HRP substrate (e.g., TMB)
-
96-well plates (high-binding)
-
Plate reader
Procedure:
-
Coat a 96-well plate with histones and incubate overnight at 4°C.
-
Wash the plate with wash buffer (PBS with 0.05% Tween-20).
-
Prepare serial dilutions of the test compound in assay buffer.
-
Add the PARP1 enzyme to each well, followed by the diluted test compound.
-
Initiate the reaction by adding biotinylated NAD+.
-
Incubate the plate at room temperature for 1 hour.
-
Wash the plate to remove unbound reagents.
-
Add Streptavidin-HRP conjugate to each well and incubate for 30 minutes.
-
Wash the plate again.
-
Add the HRP substrate and incubate until color develops.
-
Stop the reaction with a stop solution (e.g., 2N H2SO4).
-
Read the absorbance at 450 nm using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable software.
Cell Viability Assay (CellTiter-Glo®)
This protocol outlines the steps to assess the cytotoxic effect of a PARP inhibitor on cancer cell lines.
Objective: To determine the IC50 value of a test compound in BRCA-mutant and BRCA-wild-type cancer cell lines.
Materials:
-
BRCA-mutant cancer cell line (e.g., Capan-1)
-
BRCA-wild-type cancer cell line (e.g., BxPC3)
-
Complete cell culture medium
-
Test compound
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Opaque-walled 96-well plates
-
Luminometer
Procedure:
-
Seed the cells in an opaque-walled 96-well plate at a predetermined density and allow them to attach overnight.
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Remove the existing medium from the cells and add the medium containing the different concentrations of the test compound. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the percent viability for each concentration relative to the vehicle control and determine the IC50 value.
Conclusion
The preliminary analysis, based on data from a close structural analog, suggests that this compound has the potential to be a potent and selective PARP inhibitor. Its in vitro potency appears to be in a similar range to the established standard-of-care drugs, Olaparib and Niraparib. The significant selectivity for BRCA-mutant cancer cells is a promising indicator of a favorable therapeutic window. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of this novel pyridazinone scaffold in the treatment of BRCA-deficient cancers.
References
- 1. Development of substituted 6-[4-fluoro-3-(piperazin-1-ylcarbonyl)benzyl]-4,5-dimethylpyridazin-3(2H)-ones as potent poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors active in BRCA deficient cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Review of PARP Inhibitors in Clinical Development [jhoponline.com]
- 4. A Summary of PARP Inhibitors for the Treatment of Breast Cancer [theoncologynurse.com]
- 5. Brunel University Research Archive: Investigation the role of PARP inhibitors in ovarian cancer using in vitro models and clinical samples [bura.brunel.ac.uk]
- 6. A Very Long-Acting PARP Inhibitor Suppresses Cancer Cell Growth in DNA Repair-Deficient Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. komen.org [komen.org]
- 8. facingourrisk.org [facingourrisk.org]
- 9. lbbc.org [lbbc.org]
- 10. Frontiers | Targeting the BRCA1/2 deficient cancer with PARP inhibitors: Clinical outcomes and mechanistic insights [frontiersin.org]
- 11. benchchem.com [benchchem.com]
- 12. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. onclive.com [onclive.com]
- 14. tandfonline.com [tandfonline.com]
- 15. Niraparib treatment for patients with BRCA-mutated ovarian cancer: review of clinical data and therapeutic context - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Research Portal [researchworks.creighton.edu]
- 17. ascopubs.org [ascopubs.org]
Safety Operating Guide
Essential Procedures for the Safe Disposal of 6-Phenyl-5-(piperazin-1-yl)pyridazin-3(2H)-one
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical guidance for the proper disposal of 6-Phenyl-5-(piperazin-1-yl)pyridazin-3(2H)-one. The following procedures are based on established best practices for handling hazardous chemical waste and information derived from structurally similar compounds, ensuring a high level of safety and regulatory compliance in your laboratory.
Hazard Assessment and Personal Protective Equipment (PPE)
-
Skin Irritation: May cause skin irritation.[1]
-
Eye Irritation: May cause serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[1]
-
Harmful if Swallowed: May be harmful if ingested.[1]
Given these potential hazards, stringent adherence to PPE protocols is mandatory.
| Protection Type | Specific Recommendations | Rationale |
| Hand Protection | Chemical-resistant nitrile or neoprene gloves. Avoid latex. | Provides a barrier against potential skin irritants common to pyridine and piperazine derivatives.[1] |
| Eye & Face Protection | Chemical splash goggles conforming to NIOSH (US) or EN 166 (EU) standards. A face shield is recommended when there is a significant risk of splashing. | Protects against splashes and fumes that can cause serious eye damage.[1] |
| Skin & Body Protection | A flame-retardant lab coat. Ensure full coverage of arms. | Protects skin from accidental contact and potential burns from flammable materials. |
| Respiratory Protection | Use in a certified chemical fume hood. If not possible, a NIOSH-approved respirator with appropriate cartridges is necessary. | Prevents inhalation of potentially irritating or harmful dust and vapors. |
Spill Management Protocols
In the event of a spill, immediate and correct action is vital to prevent chemical exposure and environmental contamination.
Immediate Actions:
-
Evacuate: Immediately clear all non-essential personnel from the affected area.[1]
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[1]
-
Alert: Notify the laboratory supervisor and environmental health and safety (EHS) officer.
Containment and Cleanup:
-
For small spills, use an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent to contain the substance.[1]
-
Carefully collect the absorbed material and any contaminated debris using non-sparking tools.
-
Place all collected waste into a clearly labeled, sealed, and chemically compatible container for hazardous waste disposal.[1]
-
Crucially, do not allow the spillage to enter drains or water courses. [1]
Step-by-Step Disposal Procedure
All waste materials containing this compound, including the pure compound, contaminated materials, and empty containers, must be treated as hazardous waste.[1] Disposal must be carried out through a licensed hazardous waste disposal contractor.[1]
Step 1: Waste Segregation and Collection
-
Unused Compound: Collect any unused or waste this compound in its original container or a new, compatible, and clearly labeled hazardous waste container.
-
Contaminated Materials: This includes items such as used PPE (gloves, aprons), absorbent materials from spills, and contaminated labware (e.g., weighing boats, filter paper). Place these items in a dedicated, sealed plastic bag or container labeled as hazardous waste.
-
Empty Containers: Triple rinse empty containers with a suitable solvent (e.g., methanol or ethanol). The rinsate must be collected and disposed of as hazardous chemical waste. The rinsed container should also be disposed of as hazardous waste.[1]
Step 2: Labeling and Storage
-
All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
Associated hazards (e.g., Irritant, Harmful)
-
The date of accumulation
-
-
Store waste containers in a designated, secure, and well-ventilated satellite accumulation area away from incompatible materials.
Step 3: Arrange for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Do not attempt to dispose of this chemical down the drain or in regular trash.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Operational Guidance for Handling 6-Phenyl-5-(piperazin-1-yl)pyridazin-3(2H)-one
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of 6-Phenyl-5-(piperazin-1-yl)pyridazin-3(2H)-one. The following procedural guidance is based on the analysis of structurally related compounds, including piperazine and pyridazinone derivatives, to ensure the safety of laboratory personnel and environmental compliance.
Hazard Profile and Safety Summary
The piperazine group is associated with causing severe skin burns, eye damage, and potential allergic reactions.[1] Pyridazinone derivatives have a broad spectrum of biological activities and may be toxic if swallowed, cause skin irritation, and serious eye irritation.[2] Therefore, strict adherence to the following safety protocols is imperative.
Personal Protective Equipment (PPE)
The following table summarizes the required and recommended personal protective equipment for handling this compound.
| Protection Type | Required Equipment | Specifications and Recommendations |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield is required when there is a risk of splashing.[3][4] | Must meet ANSI Z87.1 standards.[3] Goggles are highly recommended for all work with corrosive and hazardous liquids.[3] Face shields should be used in conjunction with safety glasses or goggles.[3] |
| Skin and Body Protection | Chemical-resistant lab coat.[1][3] | A flame-resistant lab coat is recommended.[3] Ensure full body coverage; "bunny suit" coveralls can offer head-to-toe protection.[4] |
| Hand Protection | Chemical-resistant gloves. | Gloves must be inspected before use. For compounds with unknown toxicity, it is recommended to wear a flexible laminate glove under a pair of heavy-duty chemically resistant outer gloves.[3] Dispose of contaminated gloves properly. |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood.[1] A NIOSH-approved respirator is required if there is a risk of generating dust or aerosols.[1][4] | Surgical masks do not offer adequate respiratory protection from chemical exposure.[4] |
| Foot Protection | Closed-toe shoes. | Open-toed shoes or sandals are not permitted in the laboratory.[3] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is essential to minimize exposure and ensure safety.
-
Preparation and Engineering Controls :
-
Conduct a thorough risk assessment before beginning any work.
-
Ensure a designated chemical fume hood is operational and available.
-
Verify that an emergency eyewash station and safety shower are accessible and have been recently tested.
-
Prepare and clearly label all necessary equipment and containers.
-
-
Donning PPE :
-
Put on all required PPE as outlined in the table above before entering the designated handling area.
-
-
Chemical Handling :
-
Perform all manipulations of the solid compound or its solutions within a certified chemical fume hood to avoid inhalation of dust or vapors.[1]
-
Avoid direct contact with skin, eyes, and clothing.[1]
-
Use appropriate tools (e.g., spatulas, weighing paper) for transferring the solid.
-
Do not eat, drink, or smoke in the handling area.
-
-
Decontamination :
-
Thoroughly decontaminate all non-disposable equipment that has come into contact with the chemical using a suitable solvent (e.g., ethanol, isopropanol), followed by soap and water.[1]
-
-
Doffing PPE :
-
Remove PPE in the correct order to avoid cross-contamination, typically starting with gloves, followed by the lab coat, and then eye protection.
-
Wash hands thoroughly with soap and water after removing PPE.
-
Disposal Plan
Proper disposal of chemical waste is critical for environmental protection and regulatory compliance.
-
Waste Segregation :
-
All solid waste contaminated with this compound (e.g., weighing paper, pipette tips, contaminated gloves) must be collected in a designated, clearly labeled hazardous waste container.[1]
-
Contaminated liquid waste should be collected in a separate, compatible, and clearly labeled hazardous waste container.
-
Do not mix with incompatible wastes.[1]
-
-
Spill Management :
-
Final Disposal :
-
Securely seal all hazardous waste containers.
-
Dispose of the hazardous chemical waste in accordance with local, state, and federal regulations.[1]
-
Experimental Workflow for Safe Handling
Caption: Workflow for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
